Methyl 3-chloro-2-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWUVGLVDQXCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479668 | |
| Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42087-81-0 | |
| Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate (CAS No. 42087-81-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3-chloro-2-nitrobenzoate is a key chemical intermediate whose strategic importance in the synthesis of complex organic molecules is noteworthy. This guide, intended for professionals in the fields of chemical research and drug development, provides a comprehensive overview of this compound. We will delve into its chemical and physical properties, explore detailed synthesis protocols, and discuss its reactivity and potential applications. Furthermore, this document provides in-depth information on its spectroscopic characterization and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₈H₆ClNO₄. Its structure features a benzene ring substituted with a methyl ester group, a chlorine atom, and a nitro group at positions 1, 3, and 2, respectively. The presence of these functional groups, particularly the electron-withdrawing nitro group and the chloro substituent, significantly influences the molecule's reactivity and makes it a versatile building block in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 42087-81-0 | N/A |
| Molecular Formula | C₈H₆ClNO₄ | N/A |
| Molecular Weight | 215.59 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | Typically ≥ 98% (by HPLC) | [2] |
Synthesis of this compound: An Experimental Protocol
The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid, with methanol in the presence of an acid catalyst.[3][4][5] This method is widely used due to its simplicity and generally good yields.
Causality of Experimental Choices
The choice of Fischer-Speier esterification is predicated on the stability of the starting material and the desired product under acidic conditions. Methanol serves as both the solvent and the reactant, and its use in excess can shift the equilibrium towards the product, maximizing the yield. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate. The workup procedure involving quenching with ice water precipitates the less soluble ester, while any remaining acid catalyst and excess methanol are removed by washing. Recrystallization from a suitable solvent like methanol is a standard method for purifying the crude product.
Detailed Step-by-Step Methodology
Materials:
-
3-chloro-2-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (approximately 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot methanol to yield the final product as a crystalline solid.
Caption: Fischer-Speier esterification workflow.
Spectroscopic Characterization
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following sections describe the expected spectroscopic data.
Note: As of the last update, publicly available, experimentally verified spectra for this compound (CAS 42087-81-0) are limited. The following are predicted data based on the analysis of its structural analogues and general principles of spectroscopy.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. The methyl ester protons will appear as a sharp singlet further upfield (typically δ 3.9-4.0 ppm).
¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at the most downfield position (around δ 164-166 ppm). The six aromatic carbons will appear in the range of δ 120-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and chloro groups being shifted further downfield. The methyl carbon of the ester group will be observed at the most upfield position (around δ 52-54 ppm).[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
NO₂ stretch (asymmetric and symmetric): Two strong absorption bands, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.
-
C-O stretch (ester): An absorption band in the region of 1200-1300 cm⁻¹.
-
C-Cl stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Absorption bands above 3000 cm⁻¹ and around 2950 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215, corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 184, and the loss of the nitro group (-NO₂) to give a fragment at m/z 169.
Reactivity and Mechanistic Insights
The reactivity of this compound is largely dictated by the interplay of its three functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution.[7][8] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[9] This makes the chlorine atom a good leaving group, allowing for its displacement by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a key feature that makes this compound a valuable intermediate in the synthesis of more complex molecules.
Caption: Generalized SNAr mechanism.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[1] The resulting methyl 3-chloro-2-aminobenzoate is a versatile intermediate for the synthesis of heterocyclic compounds, such as benzimidazoles and quinazolinones, which are common scaffolds in medicinal chemistry.
Hydrolysis of the Ester Group
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10][11] Basic hydrolysis (saponification) is typically irreversible and often proceeds with high yield. The resulting 3-chloro-2-nitrobenzoic acid can be used in subsequent reactions or as a final product.
Applications in Research and Development
While specific, large-scale industrial applications of this compound are not widely documented, its structural features make it a valuable building block in synthetic organic chemistry, particularly in the context of drug discovery and materials science.
Its utility primarily lies in its role as a versatile intermediate. The ability to selectively perform reactions at the chloro, nitro, and ester functionalities allows for the introduction of diverse chemical moieties, enabling the construction of complex molecular architectures. For instance, the sequential nucleophilic substitution of the chlorine atom followed by the reduction of the nitro group and subsequent modification of the resulting amine can lead to a wide array of polysubstituted aromatic compounds. These compounds can serve as libraries for screening for biological activity or as precursors for the synthesis of targeted therapeutic agents.
Safety, Handling, and Disposal
As a chlorinated nitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures.
Hazard Identification
Based on data for similar compounds, this compound is expected to be harmful if swallowed, and may cause skin and eye irritation.[12] Inhalation of dust should be avoided. It is also potentially harmful to aquatic life with long-lasting effects.[12]
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous chemical waste.[17][18][19][20] Do not dispose of it down the drain or into the environment. Waste should be collected in clearly labeled, sealed containers for disposal by a licensed waste management company.
Conclusion
This compound, with its unique combination of reactive functional groups, serves as a valuable and versatile intermediate in organic synthesis. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is paramount for its effective utilization in research and development. This guide provides a foundational understanding of this important chemical compound, empowering researchers and scientists to harness its potential in the creation of novel molecules for a wide range of applications.
References
- 1. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. westliberty.edu [westliberty.edu]
- 13. epa.gov [epa.gov]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. blog.storemasta.com.au [blog.storemasta.com.au]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. engineering.purdue.edu [engineering.purdue.edu]
Methyl 3-chloro-2-nitrobenzoate molecular weight
An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate
Introduction
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a methyl ester, a nitro group, and a chlorine atom on a benzene scaffold, makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of its core properties, synthesis, analytical characterization, and potential applications, grounding all technical information in established scientific principles.
Section 1: Core Physicochemical Properties and Structural Analysis
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its reactivity, solubility, and appropriate handling and storage conditions.
Molecular Identity and Weight
The molecular formula for this compound is C₈H₆ClNO₄.[1][2] Its calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis. While several isomers exist, it is crucial to distinguish this compound by its unique CAS Number.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 42087-81-0 | [3] |
| Molecular Formula | C₈H₆ClNO₄ | [1][2][3] |
| Molecular Weight | 215.59 g/mol | [2][3][4] |
| Synonyms | Benzoic acid, 3-chloro-2-nitro-, methyl ester | N/A |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |
Structural and Reactivity Insights
The arrangement of the three functional groups on the benzene ring governs the molecule's chemical behavior:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (relative to itself). Its presence is key for applications requiring subsequent reduction to an amine group, a common step in the synthesis of pharmaceuticals and dyes.
-
Chlorine Atom (-Cl): A halogen substituent that also deactivates the ring but can be a site for nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions.
-
Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another synthetic handle for modification, such as amide bond formation.
This unique combination of reactive sites makes this compound a valuable building block for creating diverse molecular libraries.
Section 2: Synthesis and Purification
The preparation of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid. This process is a cornerstone of organic synthesis, and its efficiency relies on careful control of reaction conditions.
Synthesis Workflow: Fischer Esterification
The diagram below outlines the standard workflow for the synthesis of this compound from 3-chloro-2-nitrobenzoic acid.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the esterification of similar substituted benzoic acids.[5]
Materials:
-
3-chloro-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-chloro-2-nitrobenzoic acid (1 equivalent) in methanol (approx. 8-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while stirring in an ice bath to manage the exothermic dissolution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 5-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine. Causality Note: The bicarbonate wash is crucial for removing acidic impurities, which could interfere with subsequent reactions or purification.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) to afford the pure this compound.
Section 3: Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive characterization.
Analytical Workflow
The following diagram illustrates a standard workflow for the analytical validation of a synthesized chemical intermediate like this compound.
Caption: Standard analytical workflow for chemical identity and purity verification.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. For this compound, one would expect to see signals corresponding to the three aromatic protons and the three methyl protons of the ester group, with characteristic chemical shifts and coupling patterns. A similar compound, methyl 2-chloro-3-nitrobenzoate, shows aromatic protons between 7.48-7.95 ppm and a methyl singlet at 3.98 ppm.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and confirming their molecular weight.[6] In selective ion monitoring (SIM) mode, it can be a highly sensitive method for detecting trace-level impurities. The mass spectrometer would be expected to show a molecular ion peak corresponding to the compound's exact mass (214.9985 Da).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C=O of the ester (around 1720-1740 cm⁻¹), the aromatic C=C bonds, and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).
Section 4: Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its potential as a versatile precursor for higher-value molecules, particularly in the pharmaceutical and agrochemical industries.[7]
Role as a Synthetic Intermediate
The functional groups of this compound serve as handles for a variety of chemical transformations:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental in the synthesis of many pharmaceutical ingredients, as the resulting amino group can be further functionalized.
-
Hydrolysis of the Ester: The methyl ester can be saponified to the corresponding carboxylic acid, enabling the formation of amide bonds, a key linkage in many biologically active molecules.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom, activated by the adjacent electron-withdrawing nitro group, can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce further complexity.
-
Cross-Coupling Reactions: The C-Cl bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
Potential Synthetic Pathways
The diagram below illustrates how this compound can be used as a starting point for synthesizing more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.
Caption: Potential synthetic transformations of this compound.
While direct applications of this specific isomer are not as widely documented as for compounds like Methyl 2-methyl-3-nitrobenzoate (an intermediate for the anticancer drug Lenalidomide), its structural motifs suggest its utility in synthesizing novel therapeutic agents, such as anti-inflammatory or antimicrobial compounds.[6][7][8]
References
- 1. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 2. scbt.com [scbt.com]
- 3. 42087-81-0|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. nbinno.com [nbinno.com]
- 8. innospk.com [innospk.com]
An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of Methyl 3-chloro-2-nitrobenzoate, a halogenated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document synthesizes known information with established principles of organic chemistry to offer a robust technical resource. In instances where direct experimental data is unavailable, information is supplemented by data from closely related isomers and theoretical predictions to provide a comprehensive understanding of its chemical nature and potential utility.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 42087-81-0) is a substituted aromatic ester. The core of the molecule is a benzene ring functionalized with a methyl ester group (-COOCH₃), a chloro group (-Cl), and a nitro group (-NO₂). The specific arrangement of these substituents, with the chloro group at position 3 and the nitro group at position 2 relative to the methyl ester, imparts distinct electronic and steric properties that govern its reactivity and potential applications.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 42087-81-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₆ClNO₄ | --INVALID-LINK-- |
| Molecular Weight | 215.59 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General Knowledge |
| Purity | Typically ≥97% (commercial) | General Knowledge |
The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density of the aromatic ring, making it electron-deficient. The ortho-positioning of the bulky nitro group relative to the ester functionality can introduce steric hindrance, which may affect its reactivity in certain transformations.
Synthesis and Manufacturing
While a specific, detailed industrial synthesis protocol for this compound is not widely published, its synthesis can be logically approached through the esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid.
Synthesis of the Precursor: 3-Chloro-2-nitrobenzoic acid
The synthesis of 3-chloro-2-nitrobenzoic acid is a critical first step. A plausible synthetic route involves the nitration of 3-chlorobenzoic acid.
Reaction Scheme:
Figure 1: Proposed synthesis of 3-chloro-2-nitrobenzoic acid.
Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Substrate: Slowly add 3-chlorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-chloro-2-nitrobenzoic acid.
Esterification to this compound
The final step is the esterification of 3-chloro-2-nitrobenzoic acid, commonly achieved through Fischer esterification.
Reaction Scheme:
A Spectroscopic Guide to Methyl 3-chloro-2-nitrobenzoate: Elucidation and Characterization
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 3-chloro-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of key analytical techniques for the structural confirmation and purity assessment of this important chemical intermediate. While direct experimental spectra for this specific isomer are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis.
Introduction
This compound, with the CAS number 42087-81-0, is a substituted aromatic compound featuring a methyl ester, a chloro group, and a nitro group on the benzene ring. The relative positions of these functional groups significantly influence the molecule's chemical reactivity and its spectroscopic properties. Accurate structural elucidation is paramount for its use in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. This guide will walk through the expected spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a framework for its unambiguous identification.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the presence of the methyl ester.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Rationale for Experimental Choices: High-resolution ¹H NMR is chosen to resolve the distinct signals of the aromatic protons and the methyl group. The choice of solvent, typically deuterated chloroform (CDCl₃), is crucial as it solubilizes the compound without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to exhibit two main regions of interest: the aromatic region (typically 7.0-9.0 ppm) and the aliphatic region (typically 0-5.0 ppm).
-
Aromatic Protons (H-4, H-5, H-6): The three protons on the benzene ring will appear as a complex multiplet system due to spin-spin coupling.
-
H-6: This proton is situated between the chloro and ester groups and is expected to be a doublet of doublets (dd) due to coupling with H-5 and H-4 (a smaller meta-coupling).
-
H-4: This proton is adjacent to the nitro group and is also expected to be a doublet of doublets (dd) due to coupling with H-5 and a smaller meta-coupling to H-6.
-
H-5: This proton will likely appear as a triplet or a triplet of doublets (td) as it is coupled to both H-4 and H-6.
-
The electron-withdrawing nature of the nitro and chloro groups, along with the ester functionality, will deshield these protons, pushing their chemical shifts downfield. For comparison, the aromatic protons of methyl 3-nitrobenzoate appear between 7.50 and 8.76 ppm[1]. The additional chloro group in the 3-position is expected to further influence these shifts.
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons. This signal is anticipated to be in the range of 3.9-4.0 ppm, consistent with typical methyl ester protons[1][2]. For instance, the methyl protons of methyl 2-chloro-3-nitrobenzoate are observed at 3.98 ppm[3].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
Spectral width: 0-12 ppm
-
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale for Experimental Choices: ¹³C NMR spectroscopy provides a definitive count of the unique carbon atoms in the molecule and information about their chemical environment. A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to a series of singlets, one for each carbon.
Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 164-166 ppm. For comparison, the carbonyl carbon of methyl 3-nitrobenzoate is at 164.7 ppm, and that of methyl 3-chlorobenzoate is at 165.7 ppm[1].
-
Aromatic Carbons (C-1 to C-6): The six aromatic carbons will have chemical shifts in the range of 120-150 ppm. The carbons directly attached to the electron-withdrawing substituents (C-2 bearing the nitro group and C-3 bearing the chloro group) will be significantly deshielded. The chemical shifts will be influenced by the combined electronic effects of all three substituents. The loss of symmetry compared to simpler benzoates means all six aromatic carbons should be unique[4].
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at the most upfield region of the spectrum, typically around 52-54 ppm[1][4].
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse angle: 45-60 degrees
-
Spectral width: 0-200 ppm
-
Proton decoupling: Broadband decoupling to simplify the spectrum.
-
Summary of Predicted NMR Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -OCH₃ | ~3.9-4.0 (s, 3H) | ~52-54 |
| Aromatic CH | ~7.5-8.5 (m, 3H) | ~120-140 |
| Ar-C-CO | ~130-135 | |
| Ar-C-NO₂ | ~148-152 | |
| Ar-C-Cl | ~133-136 | |
| C=O | ~164-166 |
II. Infrared (IR) Spectroscopy
Rationale for Experimental Choices: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. An Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation.
Predicted IR Spectrum:
The IR spectrum of this compound will be dominated by absorptions corresponding to the ester, nitro, and chloro-aromatic functionalities.
-
Ester Group:
-
Nitro Group:
-
Aromatic Ring:
-
C=C Stretch: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: A weak absorption band will be present just above 3000 cm⁻¹.
-
C-H Bending (Out-of-plane): The substitution pattern on the benzene ring will give rise to characteristic bands in the 690-900 cm⁻¹ region.
-
-
C-Cl Stretch: A medium to strong absorption is expected in the 700-800 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
III. Mass Spectrometry (MS)
Rationale for Experimental Choices: Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. Electron Ionization (EI) is a common ionization technique that produces a characteristic and reproducible fragmentation pattern.
Predicted Mass Spectrum:
The molecular weight of this compound (C₈H₆ClNO₄) is 215.59 g/mol .
-
Molecular Ion Peak ([M]⁺˙): The mass spectrum should show a molecular ion peak at m/z 215. Due to the presence of chlorine, an isotopic peak ([M+2]⁺˙) at m/z 217 with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of -OCH₃: A significant fragment at m/z 184 ([M - 31]⁺) corresponding to the loss of the methoxy radical is anticipated. This is a common fragmentation for methyl esters.
-
Loss of NO₂: A fragment at m/z 169 ([M - 46]⁺) due to the loss of a nitro group is also likely[8].
-
Loss of COOCH₃: A fragment corresponding to the loss of the entire methyl ester group (m/z 156) may also be observed.
-
Further fragmentation of these primary ions will lead to a complex pattern in the lower m/z region.
-
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature program: A suitable temperature gradient to ensure good separation and peak shape.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 300.
-
Visualization of Key Structural and Spectroscopic Relationships
The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data, ensuring the integrity and reliability of subsequent research and development activities.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 4. aiinmr.com [aiinmr.com]
- 5. sciencing.com [sciencing.com]
- 6. brainly.com [brainly.com]
- 7. (Solved) - IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for... (1 Answer) | Transtutors [transtutors.com]
- 8. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-chloro-2-nitrobenzoate: A Technical Guide for Synthetic Advancement
Abstract
Methyl 3-chloro-2-nitrobenzoate, a halogenated nitroaromatic ester, represents a pivotal yet often overlooked intermediate in the landscape of complex organic synthesis. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its latent potential as a versatile building block in the development of novel pharmaceuticals and agrochemicals. By dissecting its reactivity and showcasing its strategic applications, this document aims to equip researchers, medicinal chemists, and process development scientists with the foundational knowledge to harness the synthetic power of this valuable compound.
Introduction: Unveiling a Strategic Synthetic Intermediate
In the intricate tapestry of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 42087-81-0) emerges as a compound of significant interest due to the unique electronic and steric arrangement of its functional groups. The presence of a chloro, a nitro, and a methyl ester group on the benzene ring imparts a distinct reactivity profile, opening avenues for diverse chemical transformations.
The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the ester functionality provides a handle for a variety of coupling and derivatization reactions. This guide will delve into the practical synthesis of this key intermediate and illuminate its potential applications, providing a roadmap for its integration into innovative research and development pipelines.
Physicochemical Properties & Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42087-81-0[1] |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data:
While a complete, publicly available dataset for this compound is not readily found, the following represents expected spectroscopic characteristics based on its structure and data from closely related analogs.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three aromatic protons in the range of δ 7.5-8.0 ppm, exhibiting a characteristic splitting pattern (likely a triplet and two doublets). A singlet corresponding to the methyl ester protons would appear around δ 3.9-4.0 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around δ 164-166 ppm). The aromatic carbons will appear in the δ 120-150 ppm region, with the carbon bearing the nitro group being significantly deshielded. The methyl ester carbon will have a signal around δ 52-53 ppm.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-Cl stretching (around 700-800 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 215 and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid. This method is favored for its simplicity, use of readily available reagents, and generally high yields.
Reaction Principle: Fischer-Speier Esterification
Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed as a byproduct is removed.
Detailed Experimental Protocol
Materials:
-
3-Chloro-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 3-chloro-2-nitrobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.
-
Diagram 1: Fischer Esterification Workflow
Caption: A generalized workflow for the synthesis of this compound.
Potential Applications in Drug Discovery and Agrochemicals
While specific, documented applications for this compound are not as prevalent in the literature as for its isomers, its chemical architecture suggests significant potential as a key building block in several areas. The strategic placement of the chloro and nitro groups allows for selective transformations, making it a valuable precursor for a range of complex molecules.
Precursor for Bioactive Heterocyclic Scaffolds
The true synthetic utility of this compound lies in its potential for reductive cyclization. The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with a suitably functionalized adjacent group.
Diagram 2: Reductive Cyclization Pathway
Caption: A potential pathway to heterocyclic systems from this compound.
This strategy could be employed in the synthesis of:
-
Benzoxazinones: These scaffolds are present in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
-
Quinolones and Quinoxalines: These nitrogen-containing heterocycles are core structures in many antibacterial and anticancer agents.
-
Phenothiazines and Phenoxazines: These tricyclic systems are of interest in the development of antipsychotic and dye chemistry.
Intermediate in the Synthesis of Substituted Anilines
Reduction of the nitro group to an amine provides access to substituted anilines. These are crucial intermediates in the pharmaceutical and agrochemical industries, serving as precursors for a vast array of bioactive molecules, including kinase inhibitors for cancer therapy and herbicides. The presence of the chlorine atom offers an additional site for modification through cross-coupling reactions.
Building Block for Agrochemicals
The isomer, Methyl 2-chloro-3-nitrobenzoate, is a known intermediate in the preparation of benzothiadiazole derivatives, which are used as agrochemical microbicides.[2] It is highly probable that this compound could serve a similar role in the synthesis of analogous or novel classes of fungicides and plant activators. The nitroaromatic moiety is a common feature in many pesticides.
Conclusion and Future Outlook
This compound, while not as extensively documented as some of its isomers, represents a synthetic intermediate with considerable untapped potential. Its straightforward synthesis via Fischer esterification makes it an accessible building block for a wide range of applications. The strategic positioning of its functional groups allows for a diverse array of chemical transformations, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and agrochemical research.
This technical guide has provided a foundational understanding of the synthesis, properties, and potential applications of this compound. It is our hope that this document will inspire further investigation into the utility of this versatile compound, leading to the development of novel and impactful molecules in the fields of drug discovery and crop protection. As the demand for innovative chemical entities continues to grow, the strategic use of such well-designed building blocks will be more critical than ever.
References
An In-depth Technical Guide to the Reactivity of the Nitro Group in Methyl 3-chloro-2-nitrobenzoate
This guide provides an in-depth exploration of the chemical reactivity centered on the nitro functional group of Methyl 3-chloro-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights into the strategic manipulation of this versatile chemical intermediate.
Introduction: The Molecular Architecture and Electronic Landscape
This compound is a polysubstituted aromatic compound whose reactivity is dictated by the interplay of its three functional groups: a nitro group (-NO₂), a chloro group (-Cl), and a methyl ester group (-COOCH₃).
-
Electron-Withdrawing Nature: All three substituents exert an electron-withdrawing effect, rendering the benzene ring electron-deficient. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects. The methyl ester contributes through resonance, and the chloro atom through induction.
-
Strategic Positioning: The ortho relationship between the strongly activating nitro group and the chloro atom is the most significant structural feature. This arrangement primes the molecule for specific transformations, most notably nucleophilic aromatic substitution. The position of the nitro group also makes it sterically accessible for reduction, its most common and synthetically valuable transformation.
This guide will focus on the two primary modes of reactivity involving the nitro group: its reduction to a primary amine and its role as a powerful activating group in nucleophilic aromatic substitution (SNAr).
dot
commercial availability of Methyl 3-chloro-2-nitrobenzoate
An In-Depth Technical Guide to the Commercial Availability and Application of Methyl 3-chloro-2-nitrobenzoate
For researchers, scientists, and professionals in drug development, understanding the commercial landscape, synthesis, and application of key chemical intermediates is paramount. This compound (CAS No. 42087-81-0) is one such building block, a versatile organic compound whose strategic functionalization offers a gateway to complex molecular architectures. This guide provides a detailed overview of its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on the practical insights required for laboratory and industrial settings.
Commercial Availability and Sourcing
This compound is readily available from a range of chemical suppliers, primarily catering to research and development quantities, with options for bulk and wholesale orders.[1] The majority of suppliers are located in China and India, reflecting the global distribution of fine chemical manufacturing.[2] When sourcing this compound, it is crucial for researchers to consider purity levels, which are typically offered at ≥97% or higher, suitable for most synthetic applications.
Table 1: Selected Commercial Suppliers of this compound
| Supplier Name | Noted Location(s) | Typical Offerings |
| ChemicalBook | China, India, etc.[2] | Lists multiple suppliers for comparison.[2] |
| BLD Pharm | Global | Offers online ordering and provides technical documentation like NMR and HPLC data.[3] |
| AK Scientific Inc. | California, USA | Stocks and ships products for research and development use only; does not sell to individuals.[4] |
| Nantong Reform Petro-chemical Co., Ltd. | Jiangsu, China[1] | Provides wholesale and bulk quantities.[1] |
| Mosher Chemical | - | Lists the compound with basic properties.[5] |
Note: This table is not exhaustive and represents a snapshot of available suppliers. All products are intended for research and development purposes and must be handled by qualified personnel.[4]
Physicochemical and Safety Profile
Understanding the physical properties and safety requirements of a chemical is fundamental to its proper handling and use in experimental design.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 42087-81-0 | [1][3] |
| Molecular Formula | C₈H₆ClNO₄ | [5] |
| Molecular Weight | 215.59 g/mol | - |
| Appearance | Likely a light yellow or white solid, typical for similar nitroaromatic compounds. | Inferred from related compounds[6][7] |
| Melting Point | 78 - 80 °C | [8] |
| Boiling Point | 279 °C | [8] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data from closely related isomers like methyl 5-chloro-2-nitrobenzoate and other nitroaromatics provide essential guidance.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[6][9]
-
Handling: Use only in a well-ventilated area or outdoors.[9] Avoid breathing dust, fumes, or vapors.[9] Wash hands and any exposed skin thoroughly after handling.[9]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
The product is chemically stable under standard ambient conditions.[8] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated, and the compound should be handled with care by qualified professionals.[8]
Synthesis and Reaction Mechanisms
The synthesis of this compound is not explicitly detailed in the provided search results. However, based on fundamental organic chemistry principles and documented syntheses of similar compounds, a primary and logical synthetic route involves the esterification of its corresponding carboxylic acid.
Protocol: Acid-Catalyzed Esterification of 3-chloro-2-nitrobenzoic acid
This well-established method reacts the carboxylic acid with methanol under acidic conditions, typically using a strong acid like sulfuric acid as a catalyst. The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Protonation: The catalytic acid protonates the carbonyl oxygen of 3-chloro-2-nitrobenzoic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The water molecule is eliminated, and the carbonyl group is reformed by the deprotonation of the remaining hydroxyl group.
Caption: Workflow for the synthesis of this compound.
A patent describing the synthesis of a related compound, methyl 2-fluoro-3-aminobenzoate, details a similar esterification step where 2,6-dichloro-3-nitrobenzoic acid is dissolved in methanol with concentrated sulfuric acid and refluxed for several hours.[10] This supports the viability of the proposed protocol.
Applications in Drug Development and Chemical Synthesis
This compound is a valuable intermediate due to its strategically placed functional groups, which serve as handles for further molecular elaboration. While specific drugs derived directly from this starting material are not detailed in the search results, its structural motifs are common in pharmacologically active molecules. Related compounds are critical in synthesizing major drugs like the anticancer agent Lenalidomide and the vasopressin receptor antagonist Tolvaptan.[11][12]
The utility of this molecule stems from the distinct reactivity of its chloro and nitro substituents:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative can be used in amide bond formations, diazotizations, or as a building block for heterocyclic rings.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing effect of the adjacent nitro group activates the chloro substituent towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides), enabling the construction of diverse molecular scaffolds.
-
Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of carbon-carbon or carbon-nitrogen bonds, which are essential for building molecular complexity.
Caption: Key synthetic transformations of this compound.
The combination of these reactive sites makes this compound a powerful intermediate for generating libraries of compounds for drug discovery and for the synthesis of agrochemicals and dyes.[7]
References
- 1. This compound - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 2. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 3. 42087-81-0|this compound|BLD Pharm [bldpharm.com]
- 4. 1805129-75-2 Methyl 3-chloro-6-methyl-2-nitrobenzoate AKSci 3542FF [aksci.com]
- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. fishersci.com [fishersci.com]
- 10. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 11. innospk.com [innospk.com]
- 12. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 3-chloro-2-nitrobenzoate: A Comprehensive Technical Guide for the Synthetic Chemist
Executive Summary: Methyl 3-chloro-2-nitrobenzoate is a pivotal chemical intermediate whose value is rooted in the strategic arrangement of its functional groups: a methyl ester, a chloro substituent, and a nitro group. This guide provides an in-depth analysis of its physicochemical properties, synthesis, spectroscopic signatures, and core reactivity. We will explore the mechanistic principles that govern its transformations, including nucleophilic aromatic substitution and nitro group reduction, which are fundamental to its application. Detailed protocols and process logic are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile building block in the synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical sectors.
Introduction to a Versatile Synthetic Building Block
This compound (CAS No. not consistently available, see related isomers) is a substituted aromatic compound that serves as a foundational component in multi-step organic synthesis. Its utility stems from the presence of three distinct functional groups on the benzene ring. The electron-withdrawing nature of both the nitro group and the chloro substituent, ortho and meta to the methyl ester respectively, creates a unique electronic environment that dictates its reactivity. This inherent reactivity makes it an ideal precursor for introducing specific functionalities into more complex molecular architectures. This guide will serve as a technical resource, detailing the synthesis, properties, and key chemical transformations that make this compound an indispensable tool for chemists in pharmaceutical and agrochemical research.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its use in a laboratory setting.
Physical and Chemical Properties
The properties of this compound are summarized below. Data is compiled from various sources for related isomers, as specific data for the 3-chloro-2-nitro isomer is sparse. The molecular formula is C₈H₆ClNO₄ and the molecular weight is 215.59 g/mol .[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [2] |
| Appearance | Light yellow or white solid | [4] |
| Melting Point | 62 - 65 °C (for a related isomer) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethyl acetate | [4][5] |
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]
| Guideline | Recommendation | Source |
| Personal Protection | Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact. | [4][7] |
| Handling | Avoid ingestion, inhalation, and contact with skin, eyes, or clothing. Avoid dust formation. | [4] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [4] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. | [4][8] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. | [4][8] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. | |
| Decomposition | Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). | [7] |
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous identification of the starting material are cornerstones of any successful synthetic campaign.
Synthesis Protocol: Fischer Esterification
This compound is commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid. The use of a strong acid catalyst, such as sulfuric acid, is essential for this equilibrium-driven reaction.
Caption: Synthesis of this compound via Fischer Esterification.
Detailed Experimental Protocol: A general procedure adapted from the synthesis of a related isomer.[5]
-
Reaction Setup: To a solution of 3-chloro-2-nitrobenzoic acid (1 equivalent) in methanol (serving as both reagent and solvent), slowly add concentrated sulfuric acid (catalytic amount, e.g., ~0.1 eq.).
-
Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reflux: Stir the reaction mixture and heat it to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating accelerates the reaction rate to overcome the activation energy barrier. Refluxing ensures the reaction can be maintained at the boiling point of the solvent without evaporative loss.
-
-
Work-up (Quenching & Extraction): Upon completion, cool the mixture and remove the excess methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like ethyl acetate.
-
Causality: The product is organic-soluble while inorganic salts and the acid catalyst are water-soluble, allowing for separation.
-
-
Neutralization: Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution, and finally with saturated brine.
-
Causality: The sodium bicarbonate wash is critical to neutralize and remove any remaining sulfuric acid and unreacted carboxylic acid, preventing product degradation. Brine helps to remove residual water from the organic layer.
-
-
Drying and Isolation: Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under vacuum to yield the target compound.[5]
Spectroscopic Analysis
Structural confirmation is typically achieved through a combination of spectroscopic methods.
| Technique | Expected Signature |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (~7.5-8.0 ppm). A singlet corresponding to the methyl ester protons will be observed in the upfield region (~3.9 ppm).[5] |
| ¹³C NMR | The spectrum will show 8 distinct carbon signals due to the lack of symmetry.[9] The carbonyl carbon of the ester will be the most downfield signal (~164-166 ppm), followed by the aromatic carbons. The methyl carbon will be the most upfield signal (~52 ppm).[9] |
| IR Spectroscopy | Characteristic peaks include a strong C=O stretch for the ester (~1720-1740 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), and asymmetric/symmetric stretches for the NO₂ group (~1530 and 1350 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. |
Core Reactivity and Mechanistic Pathways
The synthetic power of this compound lies in its predictable reactivity at three key sites: the aromatic ring (activated for nucleophilic substitution), the nitro group (amenable to reduction), and the ester group (subject to hydrolysis).
Caption: Key reactivity pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution.[10][11] This is the most powerful and common transformation for this class of intermediates.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[10] A nucleophile attacks the carbon bearing the chloro leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11][12] The negative charge is delocalized onto the ortho-nitro group, which is a crucial stabilizing interaction.[10] Subsequent elimination of the chloride ion restores the aromaticity of the ring.[11]
-
Causality & Scope: This reaction is favored by electron-withdrawing groups (like NO₂) positioned ortho or para to the leaving group because they can stabilize the carbanionic intermediate.[10][13] A meta-directing nitro group would not provide this resonance stabilization, rendering the reaction far less likely.[10] This makes this compound an excellent substrate for introducing a wide variety of nucleophiles (amines, alkoxides, thiolates) at the C3 position.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals and dyes.[9][14] This reaction dramatically alters the electronic properties of the ring, converting a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group.[14]
-
Reagents & Causality:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is a clean and efficient method.[14][15] Raney Nickel is often preferred if dehalogenation of the chloro substituent is a concern.[15]
-
Metal/Acid Reduction: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are classic and robust methods for this reduction.[14][15] Tin(II) chloride (SnCl₂) offers a milder alternative that is often compatible with other reducible functional groups.[15]
-
-
Synthetic Utility: The resulting aniline, Methyl 3-chloro-2-aminobenzoate, is a key precursor for building heterocyclic ring systems, a common structural motif in biologically active molecules.
Ester Modification
The methyl ester group can be readily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions.[16] This allows for subsequent modifications, such as conversion to amides via coupling reactions, which further expands the synthetic utility of the core scaffold.
Applications in Complex Molecule Synthesis
The true value of an intermediate is demonstrated by its application in building valuable target molecules. This compound is primarily used in the pharmaceutical and agrochemical industries.
Caption: General workflow from intermediate to complex pharmaceutical scaffolds.
-
Pharmaceuticals: The sequential reduction of the nitro group followed by intramolecular or intermolecular cyclization reactions is a common strategy. The resulting aniline can react with various electrophiles to form fused heterocyclic systems that are prevalent in many drug classes.
-
Agrochemicals: It serves as a useful research chemical in the preparation of benzothiadiazole derivatives, which have been investigated for their properties as agrochemical microbicides.[5]
Conclusion
This compound is a strategically functionalized aromatic compound with significant value as a chemical intermediate. Its utility is defined by the predictable and distinct reactivity of its chloro, nitro, and methyl ester groups. A comprehensive understanding of its synthesis, safety profile, and, most importantly, its mechanistic reactivity pathways—namely nucleophilic aromatic substitution and nitro group reduction—empowers researchers to design efficient and robust synthetic routes. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently leverage this versatile building block in the development of novel pharmaceuticals, agrochemicals, and other complex organic molecules.
References
- 1. Methyl 3-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 20494814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 4. fishersci.com [fishersci.com]
- 5. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aiinmr.com [aiinmr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. quora.com [quora.com]
Methodological & Application
Application Note: Synthesis of Methyl 3-chloro-2-nitrobenzoate
Abstract: This document provides a comprehensive guide for the synthesis of Methyl 3-chloro-2-nitrobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The featured protocol details the acid-catalyzed esterification of 3-chloro-2-nitrobenzoic acid. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure a reproducible and safe synthesis.
Introduction and Scientific Rationale
This compound is a valuable building block in organic synthesis. The presence of the chloro, nitro, and methyl ester functionalities on the aromatic ring provides multiple reactive sites for the construction of more complex molecular architectures. A common and straightforward route to this compound is the Fischer-Speier esterification of 3-chloro-2-nitrobenzoic acid.[1][2][3][4] This method is favored for its operational simplicity and the use of readily available, cost-effective reagents.
The reaction proceeds by heating the carboxylic acid with a large excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of methanol. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product and regenerate the acid catalyst.
Using methanol as both the reactant and the solvent allows its use in a large molar excess, which, according to Le Chatelier's principle, shifts the reaction equilibrium toward the formation of the ester, thereby maximizing the product yield.[5] The concentrated sulfuric acid serves a dual purpose: it acts as the essential catalyst and as a dehydrating agent, sequestering the water formed during the reaction, which further drives the equilibrium to the product side.[6][7]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3-Chloro-2-nitrobenzoic acid | 4771-47-5 | 201.56 | 10.0 g (49.6 mmol) | ≥97% purity[4] |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 150 mL | Reagent grade[8][9] |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 98.08 | 4.0 mL | 98%, ACS reagent[10] |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | For extraction |
| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | ~100 mL | For washing |
| Sodium Chloride (Sat. Sol./Brine) | 7647-14-5 | 58.44 | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | For drying |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Reflux condenser | ||||
| Heating mantle with magnetic stirrer | ||||
| Ice bath | ||||
| Separatory funnel (500 mL) | ||||
| Rotary evaporator | ||||
| Büchner funnel and flask | ||||
| Glassware for recrystallization |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous methanol (150 mL).[11]
-
Acid Addition: Place the flask in an ice-water bath and stir the mixture to achieve a slurry. Slowly and carefully, add concentrated sulfuric acid (4.0 mL) dropwise to the stirring mixture. The addition should be controlled to prevent an excessive rise in temperature.[5]
-
Reflux: Once the addition is complete, remove the ice bath. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to stir the reaction at reflux for 5-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Isolation of Crude Product: After the reaction is complete, allow the flask to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Pour the concentrated residue into a 500 mL separatory funnel containing 100 mL of cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers in the separatory funnel. Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove any remaining acid, followed by a wash with saturated sodium chloride solution (50 mL).[7] Cautiously vent the separatory funnel after the bicarbonate wash to release any evolved CO₂ gas.
-
Drying and Concentration: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent by gravity or vacuum filtration and wash the filter cake with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude this compound, which should be a solid.
Purification
-
Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. If the product is very soluble, a mixed solvent system (e.g., methanol/water) may be necessary. Add hot methanol until the solid dissolves, then add hot water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol and allow them to dry under vacuum. The final product should be a pale yellow or off-white solid.
Safety and Hazard Management
Trustworthiness in the lab begins with safety. All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves.[10][12]
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin burns and eye damage.[13][14] It reacts violently with water, generating significant heat.[13] Always add acid to other solutions slowly and with cooling. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[15]
-
Methanol (CH₃OH): Highly flammable liquid and vapor.[8][9] It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve, potentially leading to blindness.[12][16][17] Ensure all operations are performed away from ignition sources.
-
3-Chloro-2-nitrobenzoic Acid: May cause skin, eye, and respiratory irritation.[18] Avoid inhalation of dust and direct contact.
-
Aromatic Nitro Compounds: These compounds should be handled with care as they can be thermally sensitive. Avoid excessive heating during drying.
Waste Disposal: All organic and acidic waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Neutralize acidic aqueous waste before disposal.
References
- 1. 3-CHLORO-2-NITROBENZOIC ACID | CAS 4771-47-5 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 3-氯-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. studylib.net [studylib.net]
- 6. jps.usm.my [jps.usm.my]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 12. leap.epa.ie [leap.epa.ie]
- 13. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 14. s3-ap-south-1.amazonaws.com [s3-ap-south-1.amazonaws.com]
- 15. epawebapp.epa.ie [epawebapp.epa.ie]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. mgc-a.com [mgc-a.com]
- 18. 3-Chloro-2-nitrobenzoic acid - High purity | EN [georganics.sk]
Application Note: A Protocol for the Regioselective Nitration of Methyl 3-Chlorobenzoate
Abstract & Introduction
The nitration of substituted aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries. This application note presents a detailed protocol for the electrophilic aromatic substitution (EAS) reaction of methyl 3-chlorobenzoate to synthesize methyl 3-chloro-5-nitrobenzoate. The procedure is grounded in a thorough understanding of the reaction mechanism, regioselectivity dictated by existing substituents, and stringent safety protocols required for handling potent nitrating agents. We will elucidate the causality behind each experimental step, from the generation of the nitronium ion electrophile to the isolation and purification of the target compound. This guide is intended for researchers and professionals in drug development and chemical synthesis, providing a robust and reproducible methodology.
Scientific Rationale & Mechanistic Overview
The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The reaction requires a potent electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[3][4]
2.1 Generation of the Electrophile Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[5][6]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
2.2 Regioselectivity: The Directing Effects of Substituents In the case of methyl 3-chlorobenzoate, the regiochemical outcome of the nitration is controlled by the two existing substituents on the benzene ring: the chloro group (-Cl) and the methyl ester group (-COOCH₃).
-
Deactivating Nature: Both the chloro and the ester groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack compared to benzene.[4] The chloro group deactivates primarily through its inductive effect, while the ester group deactivates through both inductive and resonance effects.
-
Meta-Directing Influence: Both substituents are classified as meta-directors.[4] This is because during the electrophilic attack, the resonance structures for the intermediate carbocation (the arenium ion or σ-complex) show that attack at the ortho and para positions would place a destabilizing partial positive charge adjacent to the already electron-deficient carbon attached to the substituent.[7] Attack at the meta position avoids this unfavorable arrangement.
For methyl 3-chlorobenzoate, the positions ortho and para to the chloro group are C2, C4, and C6. The positions ortho and para to the ester group are C2, C4, and C6. The only position that is meta to both the chloro group and the ester group is C5. Therefore, the incoming nitro group is strongly directed to the C5 position, leading to the formation of methyl 3-chloro-5-nitrobenzoate as the major product.
Critical Safety & Environmental Health Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids and the exothermic nature of the reaction.[8] Strict adherence to safety protocols is mandatory.
-
Hazard Assessment: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact.[9][10][11] Nitric acid is a powerful oxidizing agent and can react violently with organic materials.[11][12] The reaction is exothermic and has the potential for thermal runaway if the temperature is not carefully controlled.[8]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation. An emergency safety shower and eyewash station must be readily accessible.[9]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Chemical splash goggles and a full-face shield.[9]
-
A flame-resistant lab coat.
-
-
Spill & Waste Management: Have a spill kit containing a neutralizer (e.g., sodium bicarbonate) and an inert absorbent material readily available.[12] All acid waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix nitric acid waste with organic solvent waste.[12]
Experimental Protocol
This protocol is adapted from established procedures for the nitration of analogous compounds like methyl benzoate.[13][14]
4.1 Reagents & Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| Methyl 3-chlorobenzoate | ≥98% | Sigma-Aldrich | Starting material |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Dehydrating agent and catalyst |
| Nitric Acid (HNO₃) | Concentrated (70%) | VWR | Source of the nitro group |
| Methanol (CH₃OH) | ACS Grade | EMD Millipore | Recrystallization solvent |
| Deionized Water | N/A | In-house | For washing |
| Crushed Ice | N/A | In-house | For quenching the reaction |
| 125 mL Erlenmeyer Flask | N/A | Pyrex | Reaction vessel |
| 50 mL Beaker, 400 mL Beaker | N/A | Kimble | |
| Glass Stirring Rod | N/A | N/A | |
| Pasteur Pipettes | N/A | N/A | For controlled addition of nitrating mix |
| Büchner Funnel & Filter Flask | N/A | CoorsTek | For vacuum filtration |
| Filter Paper | N/A | Whatman | |
| Magnetic Stirrer & Stir Bar (optional) | N/A | IKA | For efficient mixing |
| Ice Bath | N/A | N/A | For temperature control |
4.2 Step-by-Step Procedure
Part A: Reaction Setup and Nitration
-
Place a 125 mL Erlenmeyer flask in a large beaker to serve as an ice bath. Add ice and a small amount of water to create a slurry.
-
Carefully add 8.0 mL of concentrated sulfuric acid to the Erlenmeyer flask and cool it in the ice bath for 5-10 minutes.
-
Weigh approximately 3.0 g of methyl 3-chlorobenzoate and add it slowly, with swirling, to the cold sulfuric acid. Ensure the substrate dissolves completely. Keep this mixture in the ice bath.
-
Prepare the Nitrating Mixture: In a separate, dry 50 mL beaker, carefully combine 3.0 mL of concentrated sulfuric acid and 3.0 mL of concentrated nitric acid. Cool this mixture thoroughly in a separate ice bath. Caution: This mixture is extremely corrosive.[14]
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of methyl 3-chlorobenzoate over a period of 15-20 minutes. The temperature of the reaction mixture must be maintained below 15 °C throughout the addition.[13][15]
-
Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction goes to completion.[14]
Part B: Product Isolation and Purification 7. Prepare a 400 mL beaker containing approximately 50 g of crushed ice. 8. Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously with a glass rod. The crude product should precipitate as a pale yellow solid.[15] 9. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. 10. Wash the crude product on the filter with two portions of 25 mL of cold deionized water to remove residual acids. 11. Wash the product with a final rinse of 5-10 mL of ice-cold methanol to remove some of the more soluble impurities.[13] 12. Press the solid dry on the funnel by continuing to draw air through it for 10-15 minutes.
Part C: Recrystallization 13. Transfer the crude solid to a 100 mL beaker. 14. Add a minimal amount of methanol (start with 15-20 mL) and gently heat the mixture on a hotplate until the solid just dissolves. Caution: Methanol is flammable. Do not use an open flame. 15. Remove the beaker from the heat and allow it to cool slowly to room temperature. Crystals of pure methyl 3-chloro-5-nitrobenzoate should form. 16. Once cooled, place the beaker in an ice bath for 15-20 minutes to maximize crystal formation.[16] 17. Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold methanol, and dry them thoroughly. The pure product should be a white or off-white solid. 18. Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point (literature value: ~95-97 °C) and, if available, by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Visualization of Experimental Workflow
The following diagram outlines the complete workflow for the synthesis and purification of methyl 3-chloro-5-nitrobenzoate.
Caption: Workflow for the synthesis of methyl 3-chloro-5-nitrobenzoate.
References
- 1. alevelh2chemistry.com [alevelh2chemistry.com]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. aiinmr.com [aiinmr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. youtube.com [youtube.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
- 12. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
esterification of 3-chloro-2-nitrobenzoic acid
An Application Guide to the Synthesis of 3-Chloro-2-nitrobenzoic Acid Esters
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the . Primarily focusing on the synthesis of methyl 3-chloro-2-nitrobenzoate via the Fischer-Speier esterification, this document is intended for researchers, chemists, and drug development professionals. We will explore the reaction mechanism, the influence of steric and electronic factors, a robust step-by-step protocol, and critical troubleshooting advice. The objective is to equip scientists with the necessary knowledge to perform this synthesis efficiently, safely, and with high reproducibility.
Introduction: Strategic Importance of 3-Chloro-2-nitrobenzoate Esters
3-Chloro-2-nitrobenzoic acid and its ester derivatives are valuable intermediates in the synthesis of complex organic molecules. The presence of three distinct functional groups—a carboxylic acid (or ester), a chloro substituent, and a nitro group—offers a versatile scaffold for building pharmacologically active compounds and agrochemicals.[1][2] Specifically, the resulting ester, this compound, serves as a key building block for introducing specific functionalities into larger molecular frameworks, finding utility in the development of novel therapeutic agents and potent microbicides.[1]
The conversion of the carboxylic acid to an ester is often a critical first step to protect the acid functionality or to modulate the molecule's electronic properties for subsequent reactions. The most common and economically viable method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]
However, the is not without its challenges. The substrate is sterically hindered due to the nitro group at the ortho position, which can impede the approach of the nucleophilic alcohol. This guide will address these challenges and provide a protocol optimized for overcoming them.
Mechanistic Insights and Theoretical Considerations
A thorough understanding of the underlying principles of the Fischer esterification is paramount for successful synthesis. The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.
The Fischer Esterification Mechanism
The reaction proceeds through a series of equilibrium steps. Driving the reaction to completion requires manipulating these equilibria, typically by using a large excess of the alcohol or by removing water as it forms.[4][5]
The mechanism involves six key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of the alcohol (e.g., methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process.
-
Formation of the Leaving Group: The protonation of a hydroxyl group turns it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[5][6]
Caption: The acid-catalyzed Fischer esterification mechanism.
The Impact of the Ortho Effect
Substituents at the ortho position to a carboxylic acid group can significantly influence its reactivity through a combination of steric and electronic effects, collectively known as the "ortho effect."[7][8]
-
Steric Hindrance: The bulky nitro group at the C2 position physically obstructs the incoming alcohol nucleophile, slowing the rate of formation of the tetrahedral intermediate. This is the primary challenge in the esterification of this substrate.[7][9]
-
Inhibition of Resonance: Steric repulsion between the ortho-nitro group and the carboxylic acid group can force the -COOH group to twist out of the plane of the benzene ring.[7][10] This reduces the resonance interaction between the carboxyl group and the aromatic ring, which can, in some cases, increase the acidity of the parent acid but primarily serves to hinder the reaction kinetically.[7][11]
To overcome this steric hindrance, forcing conditions are often necessary, such as prolonged heating under reflux and the use of a strong acid catalyst.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound using standard laboratory equipment.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Chloro-2-nitrobenzoic acid | ≥98% | Sigma-Aldrich | Starting material. Ensure it is dry. |
| Methanol (Anhydrous) | ACS Grade, ≥99.8% | Fisher Scientific | Used as reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | VWR | Catalyst. Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Any | For neutralization wash. |
| Deionized Water | N/A | In-house | For work-up and washing. |
| Round-bottom flask (250 mL) | Borosilicate glass | N/A | |
| Reflux condenser | Borosilicate glass | N/A | |
| Heating mantle with stirrer | N/A | N/A | |
| Büchner funnel and filter flask | N/A | N/A | For vacuum filtration. |
| Standard laboratory glassware | N/A | N/A | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-nitrobenzoic acid (10.0 g, 49.6 mmol). To this, add 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (3.0 mL) to the flask. An exotherm will be observed.
-
Reflux: Attach a reflux condenser to the flask and begin circulating cold water. Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 3-5 hours.
-
Expert Tip: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting carboxylic acid spot (which is typically more polar) indicates reaction completion.
-
-
Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare approximately 400 mL of an ice-water slurry.
-
Slowly pour the cooled reaction mixture into the ice-water slurry while stirring vigorously. A precipitate should form immediately.[12][13][14]
-
Allow the slurry to stir for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with three portions of cold deionized water (3 x 50 mL). To remove any unreacted acid, wash the cake with two portions of cold 5% aqueous sodium bicarbonate solution (2 x 30 mL), followed by two final portions of cold deionized water (2 x 50 mL) until the filtrate is neutral.
-
Purification: Transfer the crude solid to a clean beaker. Recrystallize the product from a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[12][13]
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry them in a vacuum oven at 40-50°C. Determine the final mass and calculate the percent yield. Characterize the product by melting point, IR, and NMR spectroscopy to confirm its identity and purity. The product, this compound, is expected to be a white to pale yellow solid.[1]
Reaction Parameters and Optimization
The success of the esterification is dependent on several key factors. The following table summarizes their roles and typical conditions.
| Parameter | Recommended Condition/Choice | Rationale & Impact on Yield |
| Alcohol | Methanol, Ethanol (Primary Alcohols) | Primary alcohols generally provide higher yields compared to secondary or tertiary alcohols due to reduced steric hindrance.[15][16] Methanol is often used in excess to act as both reactant and solvent, driving the equilibrium forward.[5] |
| Catalyst | Conc. H₂SO₄, p-TsOH, HCl | Strong protic acids are required to effectively protonate the sterically hindered and electron-deficient carboxylic acid. H₂SO₄ is cost-effective and efficient.[15][17] Solid acid catalysts like modified clays can also be used for easier work-up.[18] |
| Temperature | Reflux temperature of the alcohol | Higher temperatures increase the reaction rate, helping to overcome the activation energy barrier imposed by steric hindrance. For methanol, this is ~65°C. |
| Reaction Time | 3-5 hours (TLC monitored) | Due to steric hindrance, this reaction may require longer heating times than simple benzoic acids. Monitoring by TLC is crucial to avoid unnecessarily long heating that could lead to side products. |
| Water Content | Anhydrous reagents | Since water is a product, its presence at the start will shift the equilibrium to the left (favoring reactants) and reduce the yield, per Le Chatelier's principle.[4][13] |
Safety and Handling
Proper laboratory safety practices are mandatory when performing this protocol.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is suitable for incidental contact).
-
Reagent Hazards:
-
3-Chloro-2-nitrobenzoic Acid: May cause skin and serious eye irritation. Avoid inhalation of dust.[19]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood and add it slowly to the methanol solution to control the exotherm.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.
-
-
Waste Disposal: Neutralize all acidic aqueous waste with sodium bicarbonate before flushing with copious amounts of water, in accordance with local regulations. Organic waste containing methanol should be collected in a designated flammable waste container.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Reagents (especially alcohol or acid) were not anhydrous. 3. Insufficient catalyst. | 1. Increase reflux time; confirm completion with TLC. 2. Use freshly opened or dried methanol. 3. Verify the concentration and amount of sulfuric acid used. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities. 2. Incomplete removal of water or methanol during work-up. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum. |
| Final product is acidic (tests positive on wet litmus paper) | Unreacted starting material or residual H₂SO₄ remains. | During the work-up, ensure thorough washing with the sodium bicarbonate solution. If the final product is still acidic, it can be redissolved in a solvent like ethyl acetate and washed again with NaHCO₃ solution, then dried and re-isolated. |
| Reaction mixture darkens significantly | Potential side reactions or decomposition at high temperatures. | Ensure the heating mantle temperature is controlled to maintain a gentle, not vigorous, reflux. |
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academicpublishers.org [academicpublishers.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. homework.study.com [homework.study.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. jps.usm.my [jps.usm.my]
- 17. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 18. ijstr.org [ijstr.org]
- 19. fishersci.com [fishersci.com]
Application Note: Methyl 3-Chloro-2-Nitrobenzoate as a Foundational Precursor for Advanced Agrochemical Synthesis
Abstract
Methyl 3-chloro-2-nitrobenzoate is a pivotal intermediate in the synthesis of modern agrochemicals, particularly those derived from anthranilic acid scaffolds.[1][2] Its unique substitution pattern, featuring a methyl ester, a nitro group, and a chlorine atom on a benzene ring, provides a versatile platform for constructing complex, biologically active molecules.[3][4] The strategic positioning of these functional groups allows for a sequence of high-yield, chemoselective transformations. This guide details the core chemical principles, key synthetic transformations, and validated protocols for leveraging this compound in the synthesis of key agrochemical intermediates, with a focus on precursors for the highly successful anthranilic diamide class of insecticides.
Introduction: The Strategic Importance of a Versatile Building Block
The development of effective and environmentally conscious agrochemicals requires sophisticated molecular architectures. This compound serves as an ideal starting material due to the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group can be selectively reduced to an amine, a cornerstone transformation that opens the door to a vast array of subsequent reactions.[5] The resulting 2-amino-3-chlorobenzoate structure is a key fragment in numerous commercial pesticides.[6][7] This document provides researchers and process chemists with the fundamental knowledge and practical protocols to effectively utilize this precursor.
Core Chemistry & Rationale for Use
The synthetic utility of this compound is rooted in a two-stage strategy: reduction followed by elaboration.
-
Stage 1: The Nitro-to-Amine Reduction. The conversion of the 2-nitro group to a 2-amino group is the gateway reaction. This transformation converts the electron-deficient nitroarene into an electron-rich aniline, fundamentally altering the molecule's reactivity and enabling subsequent amide bond formations and cyclizations. The choice of reduction method is critical to preserve the chlorine substituent and the methyl ester, avoiding undesired side reactions like hydrodechlorination or ester hydrolysis.[5][8]
-
Stage 2: Elaboration of the Anthranilate Core. The newly formed methyl 2-amino-3-chlorobenzoate is an anthranilate derivative. This structure is primed for two primary types of elaboration:
-
N-Acylation/Amide Coupling: The amine is a strong nucleophile, readily undergoing condensation with activated carboxylic acids or acyl chlorides to form amide bonds. This is the most common method for introducing the second key fragment of the target agrochemical.[9][10]
-
Cyclization: The ortho-relationship between the amine and the ester (or its hydrolyzed carboxylic acid form) facilitates intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like benzoxazinones, which are themselves key intermediates in the synthesis of diamide insecticides like Chlorantraniliprole.[11][12][13]
-
The overall synthetic logic is visualized in the workflow below.
Caption: Synthetic workflow from precursor to advanced intermediates.
Key Synthetic Transformations & Protocols
Protocol 1: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group is arguably the most critical step. While catalytic hydrogenation with catalysts like Pd/C is common, it carries a risk of hydrodechlorination.[5] A more robust and chemoselective method for substrates with halogen substituents is the use of iron powder in an acidic medium (a variation of the Béchamp reduction).[8][14] This method is cost-effective, highly efficient, and minimizes unwanted side reactions.
Experimental Protocol: Iron-Mediated Reduction
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add iron powder (3.0-4.0 eq) and a solution of ammonium chloride (0.5 eq) in water (2-3 mL per gram of substrate).
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring. The reaction is exothermic and may require initial cooling.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid and precipitate residual iron hydroxides.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude methyl 2-amino-3-chlorobenzoate can often be used directly in the next step or purified further by recrystallization from a hexane/ethyl acetate mixture.
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reducing Agent | Iron Powder / NH₄Cl | [5][8] |
| Solvent | Ethanol/Water | [14] |
| Temperature | 75-80°C (Reflux) | - |
| Typical Yield | >90% | [8] |
| Purity (Crude) | >95% (by HPLC) | - |
Protocol 2: Amide Bond Formation with the Anthranilate Intermediate
With the amine in place, the next step is typically an amide coupling to introduce a second pharmacophore. Carbodiimide-mediated couplings, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective.[9] The reaction is often catalyzed by an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[15]
Experimental Protocol: EDC/HOBt-Mediated Amide Coupling
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the desired carboxylic acid (R-COOH) (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.1 eq) portion-wise and stir the mixture for 30 minutes at 0°C to form the activated HOBt ester.
-
Amine Addition: Add a solution of methyl 2-amino-3-chlorobenzoate (from Protocol 1) (1.05 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the formation of the amide product by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acyl anthranilate ester.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Application Showcase: Synthesis of Anthranilic Diamide Precursors
The protocols described above are directly applicable to the synthesis of intermediates for the anthranilic diamide class of insecticides, such as Chlorantraniliprole.[11] While the commercial route to Chlorantraniliprole starts from a different isomer (2-amino-5-chloro-3-methylbenzoic acid), the core transformations are identical.[16][17] Applying these protocols to this compound allows for the synthesis of novel, structurally related analogs for screening and development.
The sequence involves:
-
Reduction of this compound to yield methyl 2-amino-3-chlorobenzoate.
-
Amide Coupling with a suitable pyrazole carboxylic acid, a key component in many diamide insecticides.
-
Final Amidation: The methyl ester of the resulting intermediate can then be reacted with methylamine to form the final N-methylbenzamide moiety, completing the synthesis of a Chlorantraniliprole analog.
This modular approach allows for rapid diversification of the final product by simply changing the carboxylic acid used in the amide coupling step or the amine used in the final amidation.
Conclusion
This compound is a high-value, versatile precursor for the agrochemical industry. Its well-defined reactivity allows for a reliable and scalable synthetic sequence centered on nitro group reduction and subsequent amide bond formation. The protocols provided herein offer a robust foundation for researchers to explore the synthesis of novel anthranilate-based agrochemicals, enabling the development of next-generation crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1996016954A1 - Derivatives of anthranilic acid useful as fungicides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. growingscience.com [growingscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Process For The Preparation Of Chlorantraniliprole [quickcompany.in]
- 13. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 17. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol Guide: Strategic Substitution of Chlorine in Methyl 3-chloro-2-nitrobenzoate
Introduction: The Strategic Value of Methyl 3-chloro-2-nitrobenzoate
This compound is a highly versatile intermediate in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. Its utility stems from a precisely arranged set of functional groups: a methyl ester, a deactivating nitro group, and a displaceable chlorine atom. The electronic arrangement, with the strongly electron-withdrawing nitro group positioned ortho to the chlorine leaving group, powerfully activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[1][2] This activation allows for the facile and regioselective introduction of a wide array of nucleophiles, making this compound a valuable scaffold for building complex molecular architectures.
This guide provides an in-depth exploration of the reaction conditions for chlorine substitution on this compound. We will dissect the underlying reaction mechanism, provide field-tested experimental protocols for key transformations, and discuss alternative strategies for when classical SNAr approaches may be suboptimal.
The Reaction Mechanism: Activating the Ring for Nucleophilic Attack
The primary pathway for substituting the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is fundamentally different from electrophilic aromatic substitution.[1][3]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine. This is typically the rate-determining step. The attack temporarily breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the key to a successful SNAr reaction. The electron-withdrawing nitro group at the ortho position plays a crucial role by delocalizing the negative charge through resonance.[1][2] This stabilization lowers the activation energy of the first step, allowing the reaction to proceed under accessible conditions.
-
Elimination and Aromatization: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The overall mechanism is depicted below.
Caption: The Addition-Elimination mechanism of SNAr.
Optimizing Reaction Conditions: Key Parameters
The success and efficiency of the substitution reaction depend on several critical experimental parameters.
-
Nucleophile: A wide range of nucleophiles can be employed. The reactivity generally follows nucleophilicity: thiols > amines > alkoxides. For weaker nucleophiles like alcohols or phenols, a base is required to generate the more potent corresponding alkoxide or phenoxide.
-
Solvent: Dipolar aprotic solvents are the standard choice for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent at solvating the cation of the nucleophile's salt but poorly solvate the anion, thereby increasing its effective nucleophilicity.[4] For reactions with amine nucleophiles, the amine itself can sometimes serve as the solvent if used in large excess.
-
Base: When using nucleophiles with an acidic proton (e.g., phenols, thiols, secondary amines), a base is necessary. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices as they are strong enough to deprotonate the nucleophile without causing unwanted side reactions like ester hydrolysis. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used but require strictly anhydrous conditions.
-
Temperature: The reaction temperature is highly dependent on the nucleophile's reactivity. Highly nucleophilic species like thiophenols may react at or slightly above room temperature, while less reactive nucleophiles, such as hindered anilines or certain alcohols, may require heating to temperatures ranging from 80°C to 150°C to achieve a reasonable reaction rate.
Comparative Data for Nucleophilic Substitution
The choice of reaction parameters significantly impacts the outcome. The following table summarizes typical conditions for the substitution of chlorine in this compound with various nucleophiles.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 100 - 120 | 8 - 16 | 85 - 95 |
| Secondary Amine | Morpholine | None (excess) | Morpholine | 80 - 100 | 4 - 8 | >90 |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 90 - 110 | 12 - 24 | 80 - 90 |
| Thiol | Thiophenol | K₂CO₃ | Acetonitrile | 60 - 80 | 2 - 6 | >95 |
| Alcohol | Methanol | NaH | THF | 25 - 50 | 6 - 12 | 75 - 85 |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common substitution reactions.
Protocol 1: Amination with Aniline
This protocol describes the synthesis of Methyl 3-(phenylamino)-2-nitrobenzoate.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Dimethylformamide (DMF, approx. 0.2 M).
-
Reagent Addition: Add aniline (1.2 equiv.) to the stirring suspension.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 110°C in an oil bath and maintain stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, washing thoroughly with water and then with a cold, non-polar solvent like hexane to remove residual aniline. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Protocol 2: Etherification with a Phenol
This protocol details the synthesis of Methyl 3-(phenoxy)-2-nitrobenzoate.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, add phenol (1.5 equiv.) and anhydrous Dimethyl Sulfoxide (DMSO, approx. 0.3 M).
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 equiv.) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Substrate Addition: Add a solution of this compound (1.0 equiv.) in a small amount of anhydrous DMSO dropwise to the reaction mixture.
-
Heating: Heat the mixture to 90°C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography.
Alternative Strategies: When SNAr is Challenging
While SNAr is highly effective for this substrate, certain sterically hindered or electronically deactivated nucleophiles may react poorly. In such cases, palladium-catalyzed cross-coupling reactions are a powerful alternative.
-
Buchwald-Hartwig Amination: This reaction is the premier method for forming C-N bonds, especially with challenging amine partners.[5][6][7] It uses a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) and a base to couple an aryl halide with an amine.[7][8] This method often succeeds where SNAr fails due to a different reaction mechanism that does not rely on ring activation by electron-withdrawing groups.[5]
Experimental Workflow Visualization
The general laboratory workflow for performing and analyzing these substitution reactions is outlined below.
Caption: General experimental workflow for SNAr reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Application Notes and Protocols: Reduction of the Nitro Group in Methyl 3-chloro-2-nitrobenzoate
Introduction
The reduction of the nitro group in methyl 3-chloro-2-nitrobenzoate to form methyl 2-amino-3-chlorobenzoate is a critical transformation in synthetic organic chemistry. The resulting product is a valuable intermediate in the manufacturing of pharmaceuticals and agrochemicals, such as triazolopyrimidine sulfonamide herbicides.[1][2][3] The successful and efficient execution of this reduction is paramount for the overall yield and purity of the final active ingredient.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various methodologies for the reduction of this compound. It delves into the mechanistic underpinnings of different approaches, offers detailed, step-by-step protocols, and discusses the relative merits and potential challenges of each method.
Mechanistic Considerations and Method Selection
The choice of reducing agent and reaction conditions is dictated by several factors, including chemoselectivity, scalability, cost, and safety. The presence of both a chloro and a methyl ester functional group on the aromatic ring of the target molecule, this compound (C₈H₆ClNO₄, MW: 215.59)[4], necessitates a careful selection of the reduction method to avoid unwanted side reactions such as dehalogenation or ester hydrolysis.
Several established methods for the reduction of aromatic nitro compounds can be adapted for this specific substrate. These primarily include:
-
Metal-Mediated Reductions (e.g., Fe/HCl, SnCl₂): These are classical, robust, and cost-effective methods.
-
Catalytic Transfer Hydrogenation (e.g., Pd/C with a hydrogen donor): This approach offers a safer alternative to using high-pressure hydrogen gas.
-
Sodium Dithionite Reduction: A mild and often chemoselective method that operates in aqueous or semi-aqueous media.
The following sections will explore these methods in detail.
Visualizing the Transformation
Caption: General reaction scheme for the reduction of this compound.
Protocols and Experimental Procedures
Method 1: Iron-Mediated Reduction in Acidic Medium
This is a widely used and economical method for the reduction of aromatic nitro compounds.[5][6] The reaction proceeds via a series of single electron transfers from the iron metal surface to the nitro group, with protons supplied by the acidic medium.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add a mixture of ethanol and acetic acid (e.g., a 1:1 v/v mixture).[2]
-
Reagent Addition: To this solution, add iron powder (3.0 eq) at room temperature.[2]
-
Reaction Initiation: The suspension is then heated to reflux. The reaction is often exothermic, so initial heating might need to be controlled.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and partially remove the solvent under reduced pressure.[2]
-
Partition the residue between ethyl acetate and water.[2]
-
Separate the organic layer and wash it sequentially with 1N aqueous sodium hydroxide and brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Data Summary:
| Parameter | Value | Reference |
| Substrate | This compound | [2] |
| Reagent | Iron Powder | [2] |
| Solvent | Ethanol/Acetic Acid | [2] |
| Stoichiometry | 1.0 eq Substrate, 3.0 eq Iron | [2] |
| Temperature | Reflux | [2] |
| Typical Yield | ~79% | [2] |
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a safer and often more selective alternative to traditional catalytic hydrogenation using hydrogen gas.[8][9] Ammonium formate is a common and effective hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[10][11][12]
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and 10% Pd/C (typically 5-10 mol%) in a suitable solvent such as methanol or ethanol.
-
Hydrogen Donor Addition: Add ammonium formate (3.0-5.0 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
-
Method 3: Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄) is a mild and versatile reducing agent, particularly useful for substrates with other reducible functional groups.[13][14] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻).[13]
Protocol:
-
Solution Preparation: Dissolve this compound (1.0 eq) in a solvent system such as aqueous methanol or a DMF-water mixture.[15]
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (typically 3.0-4.0 eq) in water. Add this solution dropwise to the stirred solution of the nitro compound. The reaction can be exothermic.[13]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.[13]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[13]
-
Filter and concentrate the solution to yield the crude product.
-
Comparative Overview of Methods
| Feature | Fe/HCl | Catalytic Transfer Hydrogenation | Sodium Dithionite |
| Cost | Low | Moderate | Low to Moderate |
| Safety | Flammable solvents, corrosive acid | Flammable solvents, catalyst can be pyrophoric | Exothermic reaction, SO₂ evolution |
| Selectivity | Good, but can be harsh | High, generally mild | High, very mild conditions |
| Work-up | Can be tedious (iron sludge) | Simple filtration | Aqueous extraction |
| Scalability | Well-established for large scale | Good, but catalyst cost can be a factor | Good, but exotherm needs control |
Experimental Workflow Visualization
Caption: A generalized workflow for the reduction of this compound.
Conclusion
The reduction of this compound can be effectively achieved through several methods, each with its own set of advantages and considerations. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity. For large-scale, cost-effective synthesis, the iron-mediated reduction is a strong candidate. For syntheses requiring high selectivity and milder conditions, catalytic transfer hydrogenation or sodium dithionite reduction are excellent alternatives. It is recommended to perform small-scale optimization studies to determine the most suitable conditions for a specific application.
References
- 1. guidechem.com [guidechem.com]
- 2. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 3. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 9. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Scale-Up Synthesis of Methyl 3-chloro-2-nitrobenzoate: An Application Note and Protocol
Abstract: This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of Methyl 3-chloro-2-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. We present two robust synthetic routes: the classic Fischer Esterification and a higher-yielding method involving an acyl chloride intermediate via thionyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, process optimization for scale-up, safety considerations, and analytical characterization.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. The presence of three distinct functional groups on the aromatic ring—a methyl ester, a chloro substituent, and a nitro group—provides multiple avenues for further chemical modification. This versatility makes it a sought-after precursor for the synthesis of a wide array of complex molecules with potential biological activity. The electron-withdrawing nature of the nitro and chloro groups also influences the reactivity of the benzene ring and the ester moiety, opening up unique synthetic possibilities.
This application note details two effective methods for the preparation of this compound from its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid. We will delve into the mechanistic underpinnings of each approach, provide step-by-step protocols suitable for laboratory and pilot-plant scale, and discuss the critical parameters for successful and safe execution.
Strategic Approaches to Esterification
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. For a substrate like 3-chloro-2-nitrobenzoic acid, the choice of esterification method can significantly impact yield, purity, and scalability. Below, we compare two primary strategies.
Fischer-Speier Esterification: The Equilibrium-Driven Pathway
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium process, and to drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[2] For the synthesis of this compound, this involves reacting 3-chloro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Causality in Experimental Choices:
-
Excess Methanol: Le Châtelier's principle dictates that increasing the concentration of a reactant (methanol) will shift the equilibrium to favor the products (ester and water). In a scale-up scenario, methanol often serves as both the reactant and the solvent.
-
Strong Acid Catalyst: The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2]
-
Heat: The reaction is typically performed at reflux to increase the reaction rate.
Acyl Chloride Formation: The Irreversible Pathway
An alternative, and often more efficient, route involves the conversion of the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the ester. This method is particularly advantageous for sterically hindered or electronically deactivated carboxylic acids where Fischer esterification may be sluggish. The reaction of the acyl chloride with the alcohol is irreversible and generally proceeds rapidly under mild conditions.
Causality in Experimental Choices:
-
Thionyl Chloride: This reagent effectively converts the carboxylic acid's hydroxyl group into a good leaving group, facilitating the formation of the highly electrophilic acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, the reaction must be carried out under anhydrous conditions to prevent the decomposition of the reagent and ensure high yields.
-
Catalytic DMF: In some cases, a catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the formation of the acyl chloride.
Physicochemical Data and Reagent Properties
A thorough understanding of the properties of the starting materials, reagents, and product is crucial for a safe and successful synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |
| 3-Chloro-2-nitrobenzoic acid | 4771-47-5 | C₇H₄ClNO₄ | 201.56 | 237-239 | 365.6 (predicted) | Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE). |
| Methanol | 67-56-1 | CH₄O | 32.04 | -97.6 | 64.7 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 10 | 337 | Causes severe skin burns and eye damage. May be corrosive to metals. Handle with extreme care in a fume hood. |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 | -104.5 | 76 | Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled. Harmful if swallowed. Use in a well-ventilated fume hood. |
| This compound | N/A | C₈H₆ClNO₄ | 215.59 | N/A | N/A | Assumed to be an irritant. Handle with care, avoiding skin and eye contact. |
Detailed Experimental Protocols
The following protocols are designed to be scalable. It is imperative to perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Fischer Esterification
This protocol is adapted from a standard procedure for the esterification of a similar substituted nitrobenzoic acid.
Materials and Equipment:
-
3-Chloro-2-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, combine 3-chloro-2-nitrobenzoic acid (1.0 eq.), anhydrous methanol (10-15 mL per gram of carboxylic acid), and a magnetic stir bar.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approximately 0.1 eq.) to the mixture. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing crushed ice and water (approximately 2-3 times the volume of the reaction mixture). The product should precipitate as a solid.
-
Stir the mixture for 15-30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any residual acid and methanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from methanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum to a constant weight.
-
Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and IR spectra.
-
Protocol 2: Esterification via Acyl Chloride
This protocol offers a more rapid and often higher-yielding alternative to Fischer esterification.
Materials and Equipment:
-
3-Chloro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask with a reflux condenser, dropping funnel, and gas outlet to a scrubber
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloro-2-nitrobenzoic acid (1.0 eq.) in an anhydrous solvent like toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq.) to the stirred suspension at room temperature. The addition is often exothermic.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases.
-
-
Removal of Excess Thionyl Chloride:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure the vacuum line is protected from corrosive vapors.
-
-
Esterification:
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent.
-
Cool the solution in an ice bath and slowly add anhydrous methanol (1.5-2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Scale-Up Considerations and Scientific Integrity
Transitioning from a laboratory-scale synthesis to a larger, pilot-plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Thermal Management: The esterification reaction, particularly the formation of the acyl chloride with thionyl chloride, can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of jacketed reactors with controlled heating and cooling systems is essential.
-
Reagent Addition: The rate of addition of reactive reagents like thionyl chloride and sulfuric acid must be carefully controlled on a larger scale to manage the exotherm. Sub-surface addition may be necessary to ensure rapid mixing and prevent localized hot spots.
-
Mixing: Efficient agitation is crucial to ensure homogeneity and effective heat transfer in large reaction vessels. The choice of impeller design and stirring speed should be optimized for the specific reaction mixture.
-
Work-up and Isolation: Handling large volumes of flammable solvents and corrosive aqueous solutions requires appropriate engineering controls and safety procedures. The efficiency of extractions and filtrations may decrease at a larger scale, necessitating process optimization.
-
Waste Management: The scale-up of these syntheses will generate significant waste streams, including acidic and basic aqueous waste and organic solvent waste. Proper procedures for the neutralization and disposal of this waste must be in place.
-
Safety: A comprehensive Hazard and Operability (HAZOP) study should be conducted before any scale-up operation. This includes evaluating the risks associated with the handling of corrosive and toxic reagents, potential for runaway reactions, and the safe management of gaseous byproducts like HCl and SO₂.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure and electronic environment of the hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl group of the ester (typically around 1720-1740 cm⁻¹) and the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹).
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
-
HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final product and to monitor the progress of the reaction.
Conclusion
The synthesis of this compound can be effectively achieved on a scale-up basis using either Fischer esterification or the thionyl chloride method. The choice between these two routes will depend on factors such as the desired yield, reaction time, cost of reagents, and the available equipment and safety infrastructure. The protocols and considerations outlined in this application note provide a solid foundation for the successful and safe production of this important chemical intermediate. Rigorous process control, thorough analytical characterization, and a commitment to safety are paramount for any scale-up endeavor.
References
Application Notes and Protocols for the Laboratory Preparation of Methyl 3-chloro-2-nitrobenzoate
Abstract: This document provides a comprehensive guide to the laboratory-scale synthesis of Methyl 3-chloro-2-nitrobenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary method detailed is the Fischer-Speier esterification of 3-chloro-2-nitrobenzoic acid using methanol with an acid catalyst. This guide offers an in-depth explanation of the reaction mechanism, a detailed step-by-step protocol, safety precautions, and methods for product characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction and Scientific Context
This compound is a valuable organic building block whose structural features—a chlorinated and nitrated benzene ring combined with a methyl ester—offer significant reactivity for creating more complex molecules.[1] The electron-withdrawing properties of the nitro and chloro groups make this compound a versatile precursor for introducing specific functionalities into larger molecular frameworks, particularly in the synthesis of novel therapeutic agents and agricultural chemicals.[1][2]
The most direct and classical method for its preparation is the Fischer esterification of 3-chloro-2-nitrobenzoic acid. This acid-catalyzed reaction with an alcohol is a cornerstone of organic synthesis due to its reliability and cost-effectiveness.[2][3] Understanding the nuances of this protocol is essential for ensuring a high yield and purity of the final product. This document serves as a field-proven guide to executing this synthesis efficiently and safely.
The Fischer Esterification: Mechanism and Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] The equilibrium nature of the reaction necessitates specific strategies to drive it towards the product side, such as using an excess of one reactant (typically the alcohol) or removing water as it is formed.[5][6]
The mechanism proceeds through several distinct, reversible steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][7][8]
-
Nucleophilic Attack: The alcohol (methanol), acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3][8]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton shuttle creates a good leaving group (H₂O).[3][9]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.[7][9]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][9]
Reaction Mechanism Diagram
Caption: The Fischer esterification mechanism for this compound.
Materials, Equipment, and Reagents
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 3-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | e.g., Sigma-Aldrich | ≥98% |
| Methanol (Anhydrous) | CH₃OH | 32.04 | e.g., Fisher Scientific | ≥99.8% |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | e.g., VWR | 95-98% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | e.g., Sigma-Aldrich | ACS Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | In-house prep. | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | In-house prep. | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | e.g., Fisher Scientific | Granular |
Laboratory Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Analytical balance
Detailed Experimental Protocol
This protocol is based on established Fischer esterification procedures for similar aromatic carboxylic acids.[2][5]
Reaction Setup
-
Drying: Ensure the 3-chloro-2-nitrobenzoic acid is completely dry, as the presence of water will inhibit the forward reaction and reduce the final yield.[5][6] Dry in a vacuum oven if necessary.
-
Assembly: Set up a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser and ensure a secure water supply for cooling.
-
Charging the Flask: To the round-bottom flask, add 3-chloro-2-nitrobenzoic acid (e.g., 5.0 g, 24.8 mmol).
-
Solvent Addition: Add anhydrous methanol in excess (e.g., 50 mL, ~20 equivalents). The large excess of methanol helps to shift the reaction equilibrium towards the product side.[3]
-
Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) dropwise. Caution: This process is highly exothermic. Adding the acid too quickly can cause the methanol to boil violently.
Reaction Execution
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Cooling: Once the reaction is deemed complete, turn off the heat and allow the flask to cool to room temperature.
Work-up and Isolation
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Dissolution: Dissolve the oily residue in ethyl acetate (e.g., 50 mL).
-
Quenching & Neutralization: Transfer the ethyl acetate solution to a separatory funnel. Carefully wash the organic layer sequentially with:
-
Cold water (2 x 30 mL) to remove residual methanol and sulfuric acid.
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which should be a solid or semi-solid.
Purification and Characterization
-
Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as methanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the purified crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air-dry or dry in a vacuum oven.
-
Yield Calculation: Determine the mass of the dry product and calculate the percent yield.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy: Obtain Infrared (IR) and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra to confirm the structure.
-
Experimental Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Safety and Hazard Management
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Chloro-2-nitrobenzoic acid: May cause skin and serious eye irritation. Avoid breathing dust.[10]
-
Methanol: Highly flammable and toxic if ingested, inhaled, or absorbed through the skin.[11]
-
Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. Handle with extreme care, adding it slowly to other solutions to dissipate heat.[5]
-
Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation.
Waste Disposal: Neutralize acidic and basic aqueous waste before flushing down the drain with copious amounts of water, in accordance with local regulations. Organic waste should be collected in a designated chlorinated solvent waste container.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Solved The Fischer esterification of *m*-nitrobenzoic acid | Chegg.com [chegg.com]
- 7. homework.study.com [homework.study.com]
- 8. brainly.com [brainly.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. issr.edu.kh [issr.edu.kh]
The Strategic Utility of Methyl 3-chloro-2-nitrobenzoate in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery and materials science, the efficient construction of complex heterocyclic scaffolds is of paramount importance. Methyl 3-chloro-2-nitrobenzoate has emerged as a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic systems. Its utility stems from the strategic placement of three key functional groups on the benzene ring: a methyl ester, a nitro group, and a chlorine atom. This unique arrangement allows for a series of selective and high-yielding transformations, making it an ideal precursor for generating molecular complexity.
The electron-withdrawing nature of the nitro group and the ester functionality activates the aromatic ring, rendering the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Subsequently, the nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions with the ester or the newly introduced substituent, leading to the formation of various fused heterocyclic systems. This application note provides a detailed exploration of the synthetic pathways leveraging this compound, complete with detailed protocols for key transformations.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound primarily revolves around a two-stage reaction sequence: nucleophilic aromatic substitution followed by reductive cyclization. The strategic positioning of the substituents allows for a high degree of control over the final heterocyclic structure.
Nucleophilic Aromatic Substitution (SNAr): The Gateway to Molecular Diversity
The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack.[3][4] This facilitates the displacement of the chloride by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which lowers the activation energy of the reaction.[4]
The general workflow for the SNAr reaction is depicted below:
Caption: SNAr reaction on this compound.
Reductive Cyclization: Forging the Heterocyclic Core
Following the successful substitution of the chlorine atom, the nitro group is typically reduced to an amine. This transformation is most commonly achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting ortho-amino-substituted benzoate is a versatile intermediate that can undergo intramolecular cyclization to form a variety of heterocyclic rings.
The general strategy for reductive cyclization is outlined in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-chloro-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of Methyl 3-chloro-2-nitrobenzoate
This compound is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1][2] The presence of three distinct functional groups—a methyl ester, a nitro group, and a chloro substituent—on the aromatic ring provides a rich platform for sequential and regioselective transformations. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aryl chloride, making it an excellent candidate for palladium-catalyzed cross-coupling reactions.[3][4] This guide provides in-depth technical insights and detailed protocols for the successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7] For a substrate like this compound, these reactions open avenues to a diverse array of derivatives, enabling rapid library synthesis and the exploration of structure-activity relationships in drug discovery programs.[2] The protocols outlined herein are designed to be robust starting points, grounded in established principles for the coupling of electron-deficient aryl chlorides.
General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with a suitable organometallic reagent (in Suzuki, Stille, Negishi, and Kumada couplings) or coordination and insertion (in Heck and Sonogashira couplings). The cycle concludes with reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and is widely employed in the pharmaceutical industry. The reaction of this compound with various aryl or heteroaryl boronic acids or esters provides a direct route to substituted 2-nitro-3-arylbenzoates. The electron-deficient nature of the substrate facilitates the oxidative addition of the C-Cl bond to the palladium catalyst.
Expertise & Experience Insights:
The key to a successful Suzuki-Miyaura coupling of an electron-deficient aryl chloride lies in the selection of an appropriate catalyst system and base. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often required to promote both the oxidative addition and the reductive elimination steps. The choice of base is also critical; weaker bases like potassium carbonate or phosphate are generally preferred to avoid hydrolysis of the methyl ester functionality.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging Methyl 3-chloro-2-nitrobenzoate in the Synthesis of Novel Therapeutic Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloro-2-nitrobenzoate has emerged as a highly versatile and strategic starting material in medicinal chemistry. Its unique trifunctional nature—featuring an ester, a nitro group, and an ortho-positioned chlorine atom—provides a powerful toolkit for the construction of complex heterocyclic scaffolds. The electron-withdrawing nitro group profoundly influences the reactivity of the aromatic ring, activating the chlorine atom for nucleophilic aromatic substitution (SNAr) and setting the stage for reductive cyclization strategies. This document provides an in-depth guide to harnessing the synthetic potential of this building block, detailing core reaction mechanisms, providing field-tested protocols, and culminating in a practical application for synthesizing precursors to modern targeted therapies.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the efficient synthesis of novel molecular architectures is paramount. This compound (CAS No: 149249-81-8) serves as a cornerstone intermediate for precisely this purpose. Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity in a controlled manner.
-
The Nitro Group: Acts as a powerful electron-withdrawing group, which is essential for activating the C-Cl bond. Crucially, it is a masked amine. Its reduction to an aniline derivative is a gateway to a vast array of cyclization reactions, forming critical heterocyclic systems like quinolines, quinazolinones, and benzimidazoles.[1]
-
The Chlorine Atom: Positioned ortho to the nitro group, it is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles (amines, thiols, etc.) to build key side chains or initiate cyclization cascades.
-
The Methyl Ester: Provides a handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol.
This guide will explore two primary synthetic avenues that leverage these features: Reductive Cyclization and Nucleophilic Aromatic Substitution.
Core Synthetic Strategy I: Reductive Cyclization for Heterocycle Synthesis
One of the most powerful applications of this starting material is in the synthesis of bicyclic heteroaromatic compounds. This strategy involves two key stages: substitution of the chloride, followed by reduction of the nitro group and subsequent intramolecular cyclization. A prime example is the synthesis of quinazolinone scaffolds, which are prevalent in many therapeutic agents.[2][3][4]
Mechanistic Insight
The process begins with the displacement of the activated chlorine atom by an amine. The resulting N-arylated intermediate possesses both a nitro group and a secondary amine in a sterically favorable arrangement. The subsequent reduction of the nitro group to an amine using reagents like iron powder in acetic acid or tin(II) chloride generates a highly reactive ortho-aminoaniline derivative.[5] This intermediate, often without isolation, undergoes spontaneous or acid/base-catalyzed intramolecular cyclization with the adjacent ester or a derivative thereof to form the stable quinazolinone ring system.
Workflow for Quinazolinone Core Synthesis
Caption: General workflow for quinazolinone synthesis.
Protocol: Synthesis of Methyl 2-amino-3-nitrobenzoate
This protocol details the initial SNAr reaction, a foundational step for subsequent cyclizations.
Materials:
-
This compound
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a pressure-rated flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DMSO.
-
Add the 7N solution of ammonia in methanol (3.0 eq).
-
Seal the flask tightly and heat the reaction mixture to 80°C.
-
Maintain stirring at 80°C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Methyl 2-amino-3-nitrobenzoate.
-
The product can be purified further by column chromatography on silica gel if necessary.
Expert Insight: The use of a pressure vessel is critical due to the volatility of the ammonia/methanol solution at the reaction temperature. DMSO is an excellent solvent for SNAr reactions as it is polar aprotic and can stabilize the charged Meisenheimer intermediate.[6][7]
Core Synthetic Strategy II: Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the carbon atom bearing the chlorine, due to the resonance-stabilizing effect of the ortho-nitro group, allows for efficient displacement by a wide range of nucleophiles.[6][7][8] This opens a direct path to a diverse library of substituted 2-nitrobenzoate derivatives.
Mechanistic Considerations
The SNAr mechanism is a two-step process:
-
Addition: The nucleophile attacks the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized onto the electron-withdrawing nitro group, which is a key stabilizing factor.
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The rate of this reaction is highly dependent on the strength of the nucleophile and the ability of the solvent to stabilize the intermediate.
SNAr Reaction Parameters
| Parameter | Condition/Reagent | Rationale & Field Insights |
| Nucleophiles | Primary/Secondary Amines, Thiols, Alkoxides | A wide range of nucleophiles can be employed. Steric hindrance on the nucleophile can slow the reaction rate. |
| Solvents | DMSO, DMF, NMP, THF | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | An external base is often required to deprotonate the nucleophile (e.g., thiols, phenols) or to act as an acid scavenger. |
| Temperature | Room Temp. to 100°C | Reaction temperature is dependent on the nucleophilicity of the attacking species and the desired reaction time. |
Application Note: Synthesis of a Key Intermediate for Acalabrutinib
Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[9] Key intermediates for its synthesis can be derived from this compound.[10] This section outlines the synthesis of a crucial precursor.
Synthetic Pathway Overview
The synthesis begins with the reduction of the nitro group, followed by a cyclization reaction to form a quinolinone core, which is a structural motif found in many kinase inhibitors.
Caption: Pathway to an Acalabrutinib precursor.
Protocol: Step 1 - Reduction of this compound
Materials:
-
This compound
-
Methanol (MeOH)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
Charge a hydrogenation vessel with this compound (1.0 eq) and Methanol.
-
Carefully add 10% Pd/C (approx. 5 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by periodic analysis (TLC or LC-MS). The reaction is typically complete within 4-6 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to afford Methyl 2-amino-3-chlorobenzoate as a solid, which is often used in the next step without further purification.
Trustworthiness Check: The catalytic hydrogenation must be performed with appropriate safety measures for handling hydrogen gas and pyrophoric catalysts. The filtration through Celite is crucial to completely remove the palladium, which could interfere with subsequent reactions.
Conclusion
This compound is a powerful and cost-effective starting material for the synthesis of diverse and complex molecules of therapeutic interest. Its predictable reactivity, governed by the interplay of its functional groups, allows for the strategic construction of heterocyclic cores and substituted aromatic systems. The protocols and insights provided herein serve as a guide for researchers to unlock the full potential of this versatile building block in their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-chloro-2-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.
There are two primary synthetic routes to obtain this compound:
-
Route A: Fischer Esterification of 3-chloro-2-nitrobenzoic acid.
-
Route B: Electrophilic Nitration of methyl 3-chlorobenzoate.
This guide is structured to address common issues encountered in both synthetic pathways.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Route A: Fischer Esterification of 3-chloro-2-nitrobenzoic acid
Question 1: My reaction has a low yield of this compound, and a significant amount of the starting carboxylic acid remains unreacted. What could be the cause and how can I improve the conversion?
Answer:
Low conversion in a Fischer esterification is typically due to the equilibrium nature of the reaction.[1] To drive the reaction towards the product, several factors can be optimized:
-
Excess Methanol: The use of a large excess of methanol can shift the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[2]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[3] Ensuring anhydrous conditions is crucial. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
-
Catalyst Concentration: Insufficient acid catalyst can lead to a slow reaction rate. While sulfuric acid is commonly used, other catalysts like p-toluenesulfonic acid can also be effective.[4][5] The catalyst concentration should be optimized; typically, a catalytic amount is sufficient.
-
Reaction Time and Temperature: Esterification of sterically hindered or electronically deactivated benzoic acids may require longer reaction times and higher temperatures (reflux).[6] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[7]
Question 2: I am observing the formation of an unknown byproduct with a similar polarity to my desired ester. What could this be and how can I minimize its formation?
Answer:
The formation of byproducts can be attributed to several factors:
-
Dehydration of Methanol: At high temperatures and strong acid concentrations, methanol can dehydrate to form dimethyl ether. This side reaction consumes the alcohol and reduces the efficiency of the esterification.
-
Side Reactions of the Nitro Group: Under harsh acidic conditions and high temperatures, the nitro group can potentially undergo side reactions, although this is less common.
-
Impure Starting Material: Ensure the purity of your 3-chloro-2-nitrobenzoic acid, as impurities can lead to the formation of undesired products.
To minimize byproduct formation, consider the following:
-
Milder Reaction Conditions: If possible, use milder conditions, such as a lower reaction temperature and a less corrosive catalyst.
-
Alternative Esterification Methods: For sensitive substrates, alternative methods like using dicyclohexylcarbodiimide (DCC) as a coupling agent can be employed to avoid harsh acidic conditions.
Question 3: My final product is difficult to purify. What are the best practices for purifying this compound?
Answer:
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst. This is followed by a brine wash to remove any remaining water-soluble impurities.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[8][9]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is an effective method for separating the desired ester from any byproducts.
Route B: Electrophilic Nitration of methyl 3-chlorobenzoate
Question 4: The nitration of methyl 3-chlorobenzoate gives me a mixture of isomers. How can I increase the regioselectivity for the desired 2-nitro isomer?
Answer:
The directing effects of the substituents on the benzene ring determine the position of the incoming nitro group. The chloro group is an ortho, para-director, while the methyl ester group is a meta-director.[8][10] This leads to the formation of a mixture of isomers.
To favor the formation of this compound:
-
Temperature Control: Nitration reactions are highly exothermic.[11] Maintaining a low reaction temperature (typically 0-10 °C) is critical to control the reaction rate and improve selectivity.[11][12]
-
Slow Addition of Nitrating Agent: The slow, dropwise addition of the nitrating mixture (a combination of nitric acid and sulfuric acid) to the solution of methyl 3-chlorobenzoate allows for better temperature control and can improve the regioselectivity.[11]
-
Alternative Nitrating Agents: While a mixture of nitric and sulfuric acid is common, other nitrating agents can offer different selectivities. Investigating alternative nitrating systems might be beneficial.
Question 5: I am getting a low yield of the nitrated product, and a significant amount of starting material remains. How can I improve the conversion?
Answer:
Low conversion in a nitration reaction can be due to several factors:
-
Insufficient Nitrating Agent: Ensure that the stoichiometry of the nitrating agent is appropriate. A slight excess of nitric acid is often used.
-
Deactivated Ring: The presence of two electron-withdrawing groups (chloro and ester) deactivates the benzene ring towards electrophilic substitution, making the reaction slower.[8]
-
Incomplete Formation of the Nitronium Ion: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its formation from nitric acid is catalyzed by a strong acid like sulfuric acid.[13] Ensure that a sufficient amount of sulfuric acid is used.
To improve the yield:
-
Optimize Reaction Time and Temperature: While low temperatures are crucial for selectivity, allowing the reaction to proceed for a sufficient amount of time is necessary for complete conversion. Monitoring the reaction by TLC is recommended.
-
Ensure Anhydrous Conditions: The presence of water can consume the nitronium ion. Using concentrated acids and anhydrous conditions is important.
Question 6: During the work-up of my nitration reaction, I am losing a significant amount of my product. What could be the reason?
Answer:
Product loss during work-up can occur due to:
-
Hydrolysis of the Ester: The acidic conditions of the nitration reaction and the aqueous work-up can lead to the hydrolysis of the methyl ester back to the carboxylic acid.[3] This is especially a risk if the reaction mixture is heated during work-up.
-
Solubility of the Product: Ensure that the organic solvent used for extraction has good solubility for the product.
-
Emulsion Formation: During the washing steps, emulsions can form, leading to poor separation of the aqueous and organic layers and subsequent product loss.
To minimize product loss:
-
Neutralize Carefully: After quenching the reaction with ice, carefully neutralize the acidic solution with a base like sodium bicarbonate.
-
Use a Saturated Brine Solution: A brine wash can help to break emulsions and remove excess water from the organic layer.
-
Back-extraction: If significant product remains in the aqueous layer, it can be back-extracted with the organic solvent.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Fischer Esterification or Nitration, is generally preferred for the synthesis of this compound?
A1: The choice of route depends on the availability and cost of the starting materials. The Fischer esterification of 3-chloro-2-nitrobenzoic acid is often more straightforward in terms of regioselectivity, as the substitution pattern is already set. The nitration of methyl 3-chlorobenzoate will inevitably lead to a mixture of isomers, making the purification more challenging and potentially lowering the overall yield of the desired product.
Q2: What are the key safety precautions to consider during these syntheses?
A2: Both synthetic routes involve the use of hazardous materials.
-
Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Nitration Reaction: Nitration reactions are exothermic and can be explosive if not properly controlled. Strict temperature control is essential.
-
Organic Solvents: Many organic solvents are flammable and toxic. Handle them in a fume hood and away from ignition sources.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides information about the structure of the molecule.[13]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the functional groups present (e.g., C=O stretch of the ester, N-O stretches of the nitro group).
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and monitor the progress of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information about the molecular weight and can help to identify any impurities.
-
Experimental Protocols
Protocol 1: Fischer Esterification of 3-chloro-2-nitrobenzoic acid
Caption: Workflow for the Fischer Esterification of 3-chloro-2-nitrobenzoic acid.
Protocol 2: Nitration of methyl 3-chlorobenzoate
Caption: Workflow for the Nitration of methyl 3-chlorobenzoate.
Data Summary
| Parameter | Route A: Fischer Esterification | Route B: Nitration |
| Starting Materials | 3-chloro-2-nitrobenzoic acid, Methanol | Methyl 3-chlorobenzoate, Nitric Acid, Sulfuric Acid |
| Key Challenge | Reaction equilibrium, potential for low conversion | Formation of regioisomers, requiring careful purification |
| Typical Yield | Moderate to high (with optimization) | Variable (highly dependent on reaction conditions and purification) |
| Primary Byproducts | Unreacted starting material | Isomeric nitro compounds |
| Purification | Acid-base extraction, recrystallization | Recrystallization, column chromatography |
References
- 1. researchgate.net [researchgate.net]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. reddit.com [reddit.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. academicpublishers.org [academicpublishers.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. aiinmr.com [aiinmr.com]
Technical Support Center: Purification of Methyl 3-chloro-2-nitrobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 3-chloro-2-nitrobenzoate. Moving beyond standard protocols, this document emphasizes the causality behind experimental choices to empower users to troubleshoot and adapt procedures effectively.
Introduction: The Critical Need for Purity
This compound is a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. Its purity is paramount, as residual starting materials, side-products, or isomers can lead to downstream reaction failures, introduce genotoxic impurities, and complicate regulatory filings. This guide addresses the common challenges encountered in obtaining this compound in a highly pure, crystalline form.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Problem: My crude product is a persistent yellow oil or waxy solid that won't crystallize.
Answer: This is a frequent issue often caused by the presence of impurities that depress the melting point and inhibit crystal lattice formation.
-
Causality: The primary culprits are often residual starting material (3-chloro-2-nitrobenzoic acid) or isomeric impurities. The acidic proton of the carboxylic acid can interfere with the desired product's crystallinity. Oily consistency can also result from excess solvent trapped in the crude material.
-
Troubleshooting Steps:
-
Acid Scavenging Wash: Before attempting crystallization, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. The bicarbonate wash will react with the acidic 3-chloro-2-nitrobenzoic acid to form its sodium salt, which is highly soluble in the aqueous layer and will be removed.[1]
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating it under reduced pressure. This removes residual water which can also inhibit crystallization.[1]
-
Solvent Selection: If the product remains oily after washing and drying, it indicates that a simple crystallization is insufficient. Column chromatography is the recommended next step.
-
Problem: I have low recovery after recrystallization.
Answer: Low yield is typically a result of one of two issues: selecting a suboptimal solvent system or premature crystallization during filtration.
-
Causality: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. If the compound has moderate solubility at low temperatures, a significant portion will remain in the mother liquor, thus reducing the yield.
-
Troubleshooting Steps:
-
Optimize the Solvent System: For aromatic nitro compounds, mixed solvent systems often provide the best results.[2] A common and effective choice is a mixture of ethanol and water or methanol and water.[2][3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will increase the amount of product that remains dissolved upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Crash-cooling a hot solution can lead to the formation of very fine crystals that are difficult to filter and can trap impurities.
-
Mother Liquor Analysis: Before discarding the mother liquor, concentrate a small sample to see if a significant amount of solid precipitates. If so, you can attempt a second crop of crystals by reducing the solvent volume of the mother liquor and re-cooling, though this second crop may be of lower purity.
-
Problem: My "purified" product has a broad melting point range.
Answer: A broad melting point range is a definitive indicator of impurity. The reported melting point for pure Methyl 2-chloro-3-nitrobenzoate (an isomer with similar properties) is a sharp 70 °C.[1] A range of more than 2 °C suggests contamination.
-
Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to begin melting and extending the energy input (a broader temperature range) to melt completely.
-
Troubleshooting Steps:
-
Identify the Impurity: The most common impurity is the unreacted starting material, 3-chloro-2-nitrobenzoic acid. Isomeric byproducts from the nitration or esterification steps can also be present.[4][5]
-
Purity Assessment: Use analytical techniques to assess purity. Thin Layer Chromatography (TLC) is a rapid and effective method. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of aromatic compounds.[6][7]
-
Re-purification: If significant impurities are detected, a second purification step is necessary. If recrystallization failed to yield a pure product, column chromatography is the most effective alternative.
-
FAQ: What is the best solvent system for column chromatography?
Answer: For moderately polar compounds like this compound, a mobile phase consisting of a gradient of ethyl acetate in hexanes or petroleum ether is standard.
-
Rationale: Silica gel is a highly polar stationary phase. Non-polar solvents (hexanes) will result in slow elution, while polar solvents (ethyl acetate) will speed it up. Starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity allows for the separation of non-polar impurities first, followed by the product, and finally any highly polar impurities like the starting acid.
-
Method Development: Always develop the method first on TLC. The ideal solvent system for TLC will give your product an Rf (retention factor) value of approximately 0.3-0.4. This generally translates well to column chromatography conditions.
FAQ: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques should be used for full characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. For a related isomer, Methyl 2-chloro-3-nitrobenzoate, the expected peaks are around 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), and 3.98 (s, 3H) for the methyl ester protons.[1] Your specific isomer will have a distinct but predictable aromatic splitting pattern.
-
HPLC/LC-MS: High-Performance Liquid Chromatography provides quantitative purity data (e.g., 99.5% pure).[6] Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the main peak, providing further identity confirmation.[6]
-
Melting Point: Once you have a product that appears pure by NMR and HPLC, a sharp melting point in agreement with literature values provides final confirmation of bulk purity.
Purification Strategy Workflow
The choice of purification method depends on the nature and quantity of impurities in the crude material. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purifying crude this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid Scavenging and Recrystallization
This protocol is ideal for crude products that are mostly solid but may contain residual acidic starting material.
-
Dissolution: Dissolve the crude this compound (e.g., 10.0 g) in ethyl acetate (100 mL) in a separatory funnel.
-
Aqueous Wash: Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake vigorously for 1 minute.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Add 50 mL of saturated aqueous sodium chloride (brine) solution, shake, and drain the aqueous layer. This helps to remove residual water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl until the drying agent no longer clumps together.
-
Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator.
-
Recrystallization:
-
Transfer the resulting solid to a clean Erlenmeyer flask.
-
Add the minimum volume of hot ethanol (or methanol) to dissolve the solid completely. A hot plate with magnetic stirring is recommended.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to redissolve the cloudiness.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol/water (1:1) mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the product's melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol is necessary for oily crude products or when recrystallization fails to achieve the desired purity.
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Test various ratios of ethyl acetate (EtOAc) in hexanes. A good starting point is 10% EtOAc/Hexanes. The target Rf for the product should be ~0.3.
-
Column Packing:
-
Prepare a silica gel slurry using the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).
-
Pour the slurry into the chromatography column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase (5% EtOAc/Hexanes).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% EtOAc/Hexanes) to elute the product. The impurities should either elute before (less polar) or after (more polar) the desired compound.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product as a solid.
Data Summary Tables
Table 1: Recommended Solvent Systems for Purification & Analysis
| Technique | Stationary Phase | Recommended Mobile Phase / Solvent | Purpose |
| Recrystallization | N/A | Ethanol/Water or Methanol/Water | Primary purification of solid crude |
| Column Chromatography | Silica Gel | Gradient: 5% to 20% Ethyl Acetate in Hexanes | Separation of isomers and polar/non-polar impurities |
| TLC Analysis | Silica Gel | 10-20% Ethyl Acetate in Hexanes | Reaction monitoring and purity assessment |
| HPLC Analysis | C18 Reverse Phase | Acetonitrile/Water (often with 0.1% formic acid) | High-resolution purity determination[8] |
Table 2: Key Physical and Analytical Properties
| Property | Value | Significance |
| Molecular Formula | C₈H₆ClNO₄ | Confirmed by Mass Spectrometry[9] |
| Molecular Weight | 215.59 g/mol | Confirmed by Mass Spectrometry[10] |
| Appearance | Light yellow to white solid | A strong yellow or brown color indicates impurities[1] |
| Melting Point | ~70 °C (for isomer) | A sharp melting point is a key indicator of high purity[1] |
References
- 1. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Removing Isomeric Impurities from Methyl 3-chloro-2-nitrobenzoate
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of Methyl 3-chloro-2-nitrobenzoate. We will explore the common challenges associated with isomeric impurities and provide detailed, field-proven protocols and troubleshooting advice to achieve high sample purity.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities I should expect when synthesizing this compound?
The synthesis of this compound typically involves the nitration of 3-chlorobenzoic acid, followed by esterification. The directing effects of the substituents on the benzene ring—the chloro (-Cl) group and the carboxylic acid (-COOH) group—are in conflict.
-
The -Cl group is an ortho, para-director.
-
The -COOH group is a meta-director.
This conflict inevitably leads to the formation of a mixture of constitutional isomers. The primary product is the desired 3-chloro-2-nitro isomer, but significant amounts of other isomers are also formed. Subsequent esterification preserves this isomeric mixture.
Expected Isomeric Impurities:
-
Methyl 3-chloro-4-nitrobenzoate
-
Methyl 3-chloro-6-nitrobenzoate
-
Methyl 5-chloro-2-nitrobenzoate[1]
The exact ratios depend heavily on reaction conditions such as temperature and the specific nitrating agent used.[2]
Q2: Why is separating these isomers so challenging?
Isomeric impurities present a significant purification challenge because they share the same molecular formula (C₈H₆ClNO₄) and molecular weight (215.59 g/mol ).[3][4] This results in very similar physical properties, such as boiling points and polarity, making conventional separation techniques like simple distillation difficult, if not impossible.[5][6] Effective separation relies on exploiting subtle differences in their physical and chemical properties.
Q3: What analytical methods are best for assessing the purity of my sample?
To effectively troubleshoot purification, you must first accurately quantify the impurity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for baseline and in-process purity checks. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient can typically resolve the different isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification of isomers based on their mass spectra and retention times. It is particularly useful for detecting trace-level impurities.[7]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. The melting point of pure Methyl 2-chloro-3-nitrobenzoate (a related isomer) is 70 °C.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between isomers due to the different chemical environments of the protons and carbons on the aromatic ring.[9] For instance, the loss of symmetry in an impure sample will result in a more complex spectrum with more signals than expected for the pure compound.[9]
Purification Strategy Selection
Choosing the right purification method depends on the scale of your experiment, the required purity level, and the specific impurity profile. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide 1: Purification by Fractional Recrystallization
Recrystallization is the most economical and scalable method for purifying solids. It leverages differences in solubility between the desired compound and its impurities in a chosen solvent.
Core Principle
The ideal solvent will dissolve the crude product at an elevated temperature but will be a poor solvent for the desired isomer at low temperatures, while the isomeric impurities remain in solution (or vice-versa). The formation of a eutectic mixture, where a mixture of isomers has a lower melting point and higher solubility than the individual components, can sometimes limit the achievable purity.[5][6]
Detailed Protocol: Recrystallization from Methanol
This protocol is a starting point, based on methods used for similar compounds like Methyl 5-chloro-2-nitrobenzoate.[1]
-
Solvent Selection: Place ~50 mg of your crude product in a test tube. Add a few drops of methanol. If it dissolves instantly at room temperature, methanol is too good a solvent. Try a less polar solvent or a mixed solvent system like ethanol/water.[10] Ideally, the solid should be sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. Use a magnetic stirrer and a hot plate.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
-
Analysis: Check the purity of the crystals and the mother liquor by HPLC or GC-MS to assess the efficiency of the separation.
Troubleshooting Q&A
-
Q: My product is "oiling out" instead of crystallizing. What should I do?
-
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in the solvent. To fix this, add a small amount of additional hot solvent until the oil redissolves completely. Then, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure product.
-
-
Q: The purity only improved slightly. What are my next steps?
-
A: One round of crystallization may not be enough. You can perform a second recrystallization on the purified material. Alternatively, the impurity you are trying to remove may have very similar solubility. Consider trying a different solvent system. If multiple recrystallizations fail, you may need to switch to chromatography.
-
Troubleshooting Guide 2: Purification by Column Chromatography
For lab-scale purification requiring higher purity, silica gel column chromatography is highly effective. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.
Core Principle
The isomers of this compound have slightly different polarities due to the relative positions of the polar chloro (-Cl) and nitro (-NO₂) groups. These differences, though small, can be exploited. The more polar isomers will adhere more strongly to the polar silica gel and elute later, while less polar isomers will travel through the column more quickly with a non-polar mobile phase.
Detailed Protocol: Silica Gel Chromatography
Caption: Workflow for purification by column chromatography.
-
Solvent System Selection (TLC): First, find an appropriate solvent system using Thin-Layer Chromatography (TLC). Spot your crude mixture on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the spots, with the desired product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Pour this into your column and allow it to pack evenly under slight pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method prevents band broadening and improves separation. Carefully add this powder to the top of your packed column.
-
Elution and Collection: Begin eluting with the mobile phase, starting with the low-polarity mixture identified by TLC. Collect the eluent in a series of numbered test tubes (fractions). Gradually increase the polarity of the mobile phase (e.g., move from 98:2 to 95:5 hexane:ethyl acetate) to elute the more strongly adsorbed compounds.
-
Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
Troubleshooting Q&A
-
Q: My isomers are co-eluting or the separation is poor. How can I improve it?
-
A: Poor separation (low resolution) can be addressed in several ways:
-
Use a shallower solvent gradient: Increase the polarity of the mobile phase much more slowly.
-
Use a longer column: A higher ratio of column length to diameter increases the number of theoretical plates and improves separation.
-
Check your loading: Overloading the column is a common cause of poor separation. Use a sample mass that is no more than 1-5% of the mass of the silica gel.
-
-
-
Q: How do I know the elution order of the isomers?
-
A: While you can predict that less polar isomers elute first, confirmation requires analysis of the collected fractions by GC-MS or NMR. As a general rule, isomers with more sterically hindered polar groups may be less polar overall and elute sooner.
-
Summary of Physical Properties
The table below summarizes the known physical properties of relevant isomers. These differences, however slight, are the key to their separation.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C₈H₆ClNO₄ | 215.59 | N/A | [13] |
| Methyl 2-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | 70 | [8] |
| Methyl 3-chloro-4-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | N/A | [3] |
| Methyl 5-chloro-2-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | N/A | [1] |
References
- 1. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 3. Methyl 3-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 20494814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 6. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 9. aiinmr.com [aiinmr.com]
- 10. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
Technical Support Center: Nitration of Methyl 3-Chlorobenzoate
Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we provide in-depth guidance to troubleshoot challenges encountered in the lab. This guide focuses on a common yet nuanced electrophilic aromatic substitution: the nitration of methyl 3-chlorobenzoate.
Core Principles: The Challenge of Competing Directing Effects
The primary challenge in the nitration of methyl 3-chlorobenzoate arises from the two substituents on the aromatic ring, which exert conflicting influences on the position of the incoming nitro group. Understanding these effects is crucial for troubleshooting and optimizing the reaction.
-
Methyl Ester (-COOCH₃) Group: This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position (C5).[1][2][3]
-
Chloro (-Cl) Group: As a halogen, chlorine is weakly deactivating due to its inductive electron withdrawal. However, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho, para-director.[4][5][6] In this molecule, it directs incoming electrophiles to the C2, C4, and C6 positions.
This electronic tug-of-war means that instead of a single product, a mixture of isomers is highly probable, making control of regioselectivity a primary experimental goal.
Caption: Competing directing effects in the nitration of methyl 3-chlorobenzoate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a question-and-answer format.
Question 1: My yield of nitrated product is very low. What are the likely causes?
Answer: A low yield can stem from several factors, ranging from reaction conditions to workup procedures.
-
Incomplete Reaction: Both the chloro and ester groups deactivate the ring, making the reaction inherently slower than the nitration of benzene.[5][7] If the reaction time was too short or the temperature was kept excessively low, the reaction may not have gone to completion.
-
Loss During Workup: The product, methyl 3-chloro-nitrobenzoate isomers, has some solubility in organic solvents.
-
Solution 1 (Precipitation): Ensure the reaction mixture is poured over a sufficient amount of crushed ice to cause complete precipitation of the organic product.[2][10][11]
-
Solution 2 (Washing): When washing the crude product, use ice-cold water and ice-cold methanol/water mixtures.[10][12] Using room temperature solvents, especially methanol, can dissolve a significant portion of your product.[12]
-
-
Suboptimal Nitrating Mixture: The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric and sulfuric acids.[13][14][15] An improper ratio or use of non-concentrated acids will reduce the concentration of the electrophile and hinder the reaction.
Question 2: I've obtained a product, but my analysis (NMR/GC-MS) shows a mixture of several isomers. How can I improve regioselectivity?
Answer: This is the most common issue for this specific substrate. Achieving perfect selectivity is difficult, but you can influence the isomer ratio. The deactivating ester group primarily directs meta (to C5), while the deactivating chloro group directs ortho/para (to C2, C4, C6).
-
Kinetic vs. Thermodynamic Control: Electrophilic aromatic substitutions are often under kinetic control, meaning the product distribution reflects the relative activation energies for attack at each position.
-
Temperature is Key: Lowering the reaction temperature (e.g., maintaining 0-5 °C) generally increases selectivity.[2][16] Higher temperatures provide more energy to overcome higher activation barriers, leading to a broader mixture of products, including dinitrated compounds.[17][18]
-
Rate of Addition: Add the nitrating mixture very slowly (dropwise) to the substrate solution.[8][16] This keeps the concentration of the highly reactive nitronium ion low and constant, preventing localized temperature spikes and reducing the chance of less-favored attacks.[10]
-
-
Predicting the Major Product: While a mixture is expected, the major product is typically methyl 3-chloro-5-nitrobenzoate . This is because the ester group is a stronger deactivating group, and its meta-directing influence is often dominant in these scenarios. Attack at C4 (para to Cl) is also significant, leading to methyl 3-chloro-4-nitrobenzoate as a major side product. The ortho positions (C2, C6) are generally disfavored due to steric hindrance from the adjacent substituents.
| Potential Isomer | Formed by Attack at... | Directing Influence | Expected Yield |
| Methyl 3-chloro-5-nitrobenzoate | C5 | Meta to -COOCH₃ (Favored) | Major Product |
| Methyl 3-chloro-4-nitrobenzoate | C4 | Para to -Cl (Favored) | Major Side Product |
| Methyl 3-chloro-2-nitrobenzoate | C2 | Ortho to -Cl (Disfavored) | Minor/Trace |
| Methyl 3-chloro-6-nitrobenzoate | C6 | Ortho to -Cl (Disfavored) | Minor/Trace |
Question 3: My product analysis shows a significant peak corresponding to a dinitrated compound. How do I prevent this?
Answer: Dinitration occurs when the initial product undergoes a second nitration. Although the first nitro group is strongly deactivating, this side reaction can happen if conditions are too harsh.
-
Control Temperature: This is the most critical factor. Do not allow the reaction temperature to exceed 15 °C at any point during the addition of the nitrating mixture.[16] Ideally, keep it below 10 °C.[2][9] Exceeding 50 °C dramatically increases the risk of dinitration.[17][18]
-
Stoichiometry: Use a modest excess of nitric acid, but avoid a large excess. Ensure the substrate is the limiting reagent. Adding the substrate to the nitrating mixture (reverse addition) should be avoided as it creates conditions ripe for dinitration.[12]
-
Reaction Time: Do not let the reaction proceed for an unnecessarily long time at room temperature, especially if you suspect the conditions were too harsh initially.
Caption: A troubleshooting workflow for common nitration side reactions.
Frequently Asked Questions (FAQs)
Q: What is the precise role of concentrated sulfuric acid in this reaction?
A: Concentrated sulfuric acid serves two critical functions. First, it acts as a protonating agent. It is a stronger acid than nitric acid and protonates it, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active species that attacks the benzene ring.[13][14][15][19][20] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation.
Caption: Generation of the nitronium ion electrophile.
Q: What are the key safety precautions I must take?
A: This experiment involves highly corrosive and reactive materials.
-
Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[2][8] Always wear chemical-resistant gloves, splash-proof goggles or a face shield, and a lab coat. Work exclusively in a certified chemical fume hood.
-
Nitrating Mixture: The mixture of the two acids is highly exothermic. Prepare it by adding sulfuric acid slowly to nitric acid, never the other way around, and ensure it is cooled in an ice bath before use.[2][9]
-
Temperature Control: The reaction itself is highly exothermic.[16] Failure to control the temperature can lead to a runaway reaction, causing boiling and splashing of corrosive acids and the rapid production of toxic nitrogen oxide gases.
-
Quenching: Quench the reaction by pouring the mixture onto ice, not by adding water to the reaction flask. This helps dissipate the heat of dilution safely.[2]
Q: How can I separate the different isomers from the final product mixture?
A: Separating the isomers effectively is key to obtaining a pure final product.
-
Recrystallization: This is the most common method. The different isomers will have slightly different solubilities in a given solvent system. A mixed solvent system, such as ethanol/water, is often effective.[2][11] The desired isomer will hopefully crystallize out upon slow cooling, leaving the more soluble isomers in the mother liquor. Multiple recrystallizations may be necessary.
-
Column Chromatography: For a more complete separation, especially for small-scale reactions or when high purity is required, column chromatography using silica gel is the method of choice. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will typically elute the isomers at different retention times.
-
Analytical Techniques: To confirm the identity and purity of your separated products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[8][12][21][22]
Experimental Protocols
Protocol 1: Nitration of Methyl 3-Chlorobenzoate
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 6 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath on a magnetic stir plate and begin stirring.
-
Slowly add 2.5 g of methyl 3-chlorobenzoate to the cold, stirring sulfuric acid.
-
In a separate, dry test tube, prepare the nitrating mixture by carefully adding 2.0 mL of concentrated sulfuric acid to 2.0 mL of concentrated nitric acid. Cool this mixture thoroughly in the ice bath.
-
Using a dropping pipette, add the cold nitrating mixture dropwise to the stirring methyl 3-chlorobenzoate solution over 15-20 minutes. Monitor the temperature with a thermometer and ensure it does not rise above 10 °C.[2][9]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.[2]
Protocol 2: Product Isolation and Purification
-
Place approximately 25 g of crushed ice into a 150 mL beaker.
-
Carefully and slowly pour the reaction mixture from Protocol 1 onto the crushed ice while stirring vigorously with a glass rod. A solid precipitate should form.[2][11]
-
Allow the ice to melt completely, then isolate the crude solid product by vacuum filtration using a Büchner funnel.[8][10]
-
Wash the filter cake with two 15 mL portions of ice-cold water, followed by one 10 mL portion of an ice-cold 1:1 methanol/water solution to remove residual acids.[10][12]
-
Press the crystals as dry as possible on the filter paper. Weigh the crude product and save a small sample for melting point and analytical analysis.
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a hot ethanol/water mixture and heat gently until the solid just dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2][11]
-
Filter the purified crystals, wash with a small amount of ice-cold ethanol, and dry them completely.
-
Characterize the final product by measuring its mass (to calculate percent yield) and melting point, and by using analytical techniques like NMR or GC-MS to confirm its identity and purity.[8][9]
References
- 1. aiinmr.com [aiinmr.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. savemyexams.com [savemyexams.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. youtube.com [youtube.com]
- 12. Solved 2. What two techniques were used in this experiment | Chegg.com [chegg.com]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. alevelh2chemistry.com [alevelh2chemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. echemi.com [echemi.com]
- 20. quora.com [quora.com]
- 21. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. echemi.com [echemi.com]
Technical Support Center: Synthesis of Methyl 3-chloro-2-nitrobenzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 3-chloro-2-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As your Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this reaction, particularly the challenge of preventing dinitration.
Troubleshooting Guide: Preventing Dinitration
The formation of dinitrated byproducts is a common challenge in the synthesis of this compound. The presence of both an activating (chloro) and a deactivating (methoxycarbonyl) group on the benzene ring, albeit weakly, complicates the regioselectivity of the nitration.[1][2] This section addresses specific issues you might be facing in the lab.
Question: I am observing a significant amount of a dinitrated byproduct in my reaction mixture. How can I minimize its formation?
Answer: The formation of a dinitrated product, likely Methyl 3-chloro-2,6-dinitrobenzoate or Methyl 3-chloro-2,4-dinitrobenzoate, indicates that the reaction conditions are too harsh, leading to a second nitration event on the already nitrated product. The initial product, this compound, is more deactivated than the starting material, but a second nitration can still occur under forcing conditions.[3][4]
Here are the key parameters to control to favor mononitration:
1. Reaction Temperature:
-
The Problem: Higher temperatures significantly increase the rate of reaction, including the undesired second nitration. Nitration is a highly exothermic process, and localized overheating can occur even if the external cooling bath temperature is low.[5][6]
-
The Solution: Maintain a strict and low-temperature profile throughout the reaction.
-
Protocol:
-
Pre-cool the solution of Methyl 3-chlorobenzoate in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Prepare the nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) separately and cool it to the same temperature.
-
Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C.[1] Continuous monitoring with a low-temperature thermometer is crucial.
-
After the addition is complete, continue stirring at a controlled low temperature (e.g., 0-10 °C) for the specified reaction time.[1]
-
-
2. Nitrating Agent Stoichiometry and Concentration:
-
The Problem: Using a large excess of the nitrating agent (nitronium ion, NO₂⁺) will drive the reaction towards dinitration. The concentration of the nitronium ion is a key factor.[4]
-
The Solution: Carefully control the stoichiometry of nitric acid.
-
Protocol:
-
Use a slight excess of nitric acid, typically in the range of 1.05 to 1.2 equivalents relative to the Methyl 3-chlorobenzoate.
-
Avoid using fuming nitric acid unless absolutely necessary and with extreme temperature control, as it has a much higher concentration of the nitronium ion.[4]
-
-
3. Reaction Time:
-
The Problem: Prolonged reaction times, even at low temperatures, can allow the slower second nitration to proceed to a greater extent.
-
The Solution: Monitor the reaction progress closely.
-
Protocol:
-
Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product.
-
Quench the reaction as soon as the starting material is consumed to an acceptable level and before significant dinitrated product formation is observed. Quenching is typically done by pouring the reaction mixture onto crushed ice.[7]
-
-
Question: My yield of the desired this compound is low, even when I control the temperature. What else could be going wrong?
Answer: Low yields can be attributed to several factors beyond dinitration, including incomplete reaction, product loss during workup, or competing side reactions.
1. Inefficient Nitrating Agent Generation:
-
The Problem: The nitronium ion is generated from the reaction of nitric acid and sulfuric acid.[4][8] Insufficient sulfuric acid or the presence of water can hinder the formation of the active electrophile.
-
The Solution: Ensure anhydrous conditions and the correct acid ratio.
-
Protocol:
-
Use concentrated sulfuric acid (98%) as the solvent and dehydrating agent.
-
The volume ratio of sulfuric acid to nitric acid is typically around 2:1 to ensure efficient generation of the nitronium ion.[9]
-
-
2. Product Loss During Workup and Purification:
-
The Problem: The product, this compound, needs to be carefully isolated from the acidic reaction mixture and then purified.
-
The Solution: Optimize your workup and purification procedure.
-
Protocol:
-
Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. This will precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
-
Neutralization: A wash with a cold, dilute solution of sodium bicarbonate can be used to remove the last traces of acid, but be cautious as this can hydrolyze the ester if not done carefully at low temperatures.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the nitration of Methyl 3-chlorobenzoate, and how does this lead to the desired product and the dinitrated byproduct?
A1: The nitration of Methyl 3-chlorobenzoate is an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][8]
-
Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10]
-
Regioselectivity: The existing substituents on the ring direct the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director.[1][2] The directing effects of both groups must be considered. The position ortho to the chloro group and meta to the methoxycarbonyl group (the C2 position) is sterically hindered and electronically influenced, leading to the formation of this compound as a major product.
-
Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
-
Dinitration: If the reaction conditions are too harsh, the mononitrated product can undergo a second electrophilic attack by another nitronium ion to form a dinitrated product. The first nitro group is strongly deactivating and a meta-director.
Q2: What are the expected isomeric mononitro products, and how can I confirm I have the desired 3-chloro-2-nitro isomer?
A2: Besides the desired this compound, other possible mononitro isomers include:
-
Methyl 3-chloro-4-nitrobenzoate
-
Methyl 3-chloro-6-nitrobenzoate
-
Methyl 5-chloro-2-nitrobenzoate
The formation of these isomers is governed by the directing effects of the chloro and methoxycarbonyl groups. To confirm the identity of your product, you should use a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The splitting patterns and chemical shifts of the aromatic protons will be unique for each isomer.
-
Melting Point: Each isomer will have a distinct melting point. Comparing the experimental melting point to literature values can provide a good indication of purity and identity.
-
Chromatographic Techniques (TLC, GC, HPLC): These can be used to separate the isomers and, when compared to authentic standards, can confirm the identity of the major product.
Q3: Are there alternative nitrating agents I can use to improve selectivity?
A3: Yes, for challenging nitrations, alternative reagents can offer better control and selectivity. Some options include:
-
Acetyl Nitrate: Prepared in situ from nitric acid and acetic anhydride, this is a milder nitrating agent.
-
Nitronium Tetrafluoroborate (NO₂BF₄): A stable salt of the nitronium ion that can be used in aprotic solvents, offering different selectivity profiles.
-
Zeolite Catalysts: The use of solid acid catalysts like zeolites can influence the regioselectivity of nitration through shape-selective effects within their pores.[11][12]
It is important to consult the literature for specific protocols when using these alternative reagents, as the reaction conditions will differ significantly from the standard mixed acid procedure.
Data Summary
| Parameter | Recommended Condition for Mononitration | Condition Leading to Dinitration | Rationale |
| Temperature | 0-10 °C | > 25 °C or poor heat dissipation | Controls reaction rate and minimizes the second nitration.[1][13] |
| Nitric Acid Stoichiometry | 1.05-1.2 equivalents | > 1.5 equivalents or fuming HNO₃ | Limits the excess of the nitrating agent.[4] |
| Reaction Time | Monitored by TLC/HPLC until SM is consumed | Prolonged, unmonitored reaction | Prevents the slower second nitration from occurring significantly. |
| Nitrating Mixture | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Oleum | Controls the concentration of the active nitronium ion.[4] |
Experimental Workflow
Detailed Protocol for the Synthesis of this compound
Materials:
-
Methyl 3-chlorobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add Methyl 3-chlorobenzoate.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 volumes per volume of nitric acid), keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of Methyl 3-chlorobenzoate over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Dry the crude product.
-
Purify the crude product by recrystallization from hot methanol to obtain this compound as a solid.
Visual Diagrams
Caption: Reaction pathway for the nitration of Methyl 3-chlorobenzoate.
Caption: Troubleshooting flowchart for preventing dinitration.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. vpscience.org [vpscience.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. aiinmr.com [aiinmr.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 12. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Methyl 3-chloro-2-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 3-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this electrophilic aromatic substitution reaction. Our focus is on providing scientifically sound, field-tested insights to optimize your synthetic outcomes, with a particular emphasis on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: Unquestionably, the most critical parameter is temperature control . The nitration of aromatic compounds is a highly exothermic reaction.[1] Failure to maintain a low and stable temperature can lead to a cascade of undesirable outcomes, including the formation of di- and tri-nitrated byproducts, reduced regioselectivity, and in the worst-case scenario, a runaway reaction. For the nitration of methyl 3-chlorobenzoate, maintaining a temperature range of 0-10°C during the addition of the nitrating mixture is paramount for achieving high yield and purity.
Q2: Why is the nitro group introduced at the 2-position, ortho to the chlorine, and not at other positions?
A2: This is an excellent question that delves into the competitive nature of directing effects in electrophilic aromatic substitution. The starting material, methyl 3-chlorobenzoate, has two substituents on the benzene ring: a chloro group at position 3 and a methyl ester group at position 1.
-
The chloro group is an ortho, para-director. Although it is deactivating due to its inductive electron-withdrawing effect, it can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions.[2][3]
-
The methyl ester group (-COOCH₃) is a meta-director. It is a deactivating group due to both inductive and resonance effects, withdrawing electron density from the ring and making it less nucleophilic.[4][5]
In this case, the incoming nitronium ion (NO₂⁺) is directed to the positions that are most activated (or least deactivated). The positions ortho and para to the chloro group are 2, 4, and 6. The positions meta to the ester group are 3 and 5. The position that satisfies both directing preferences to some extent is position 2, which is ortho to the activating (in terms of directing effect) chloro group and meta to the deactivating ester group. This leads to the preferential formation of this compound.
Q3: My reaction mixture turned into a thick, oily substance instead of a solid precipitate upon quenching with ice. What went wrong?
A3: The formation of an oil or gel instead of a solid is a common issue and usually points to the presence of impurities that depress the melting point of the product.[6] Potential causes include:
-
Inadequate temperature control: Allowing the temperature to rise during the reaction can lead to the formation of isomeric byproducts (e.g., methyl 3-chloro-4-nitrobenzoate or methyl 3-chloro-6-nitrobenzoate) and dinitrated compounds, which can result in an oily mixture.
-
Incomplete reaction: If the reaction did not go to completion, the presence of unreacted methyl 3-chlorobenzoate in the final product can also lead to an oily consistency.
-
Hydrolysis of the ester: The presence of excess water in the reaction mixture (e.g., from using non-concentrated acids) can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid under the strong acidic conditions.
To resolve this, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-water interface. If that fails, you may need to perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), followed by purification via column chromatography.
Q4: What is the best way to purify the crude this compound?
A4: The most common and effective method for purifying the crude product is recrystallization .[4] Ethanol or a mixture of ethanol and water is often a suitable solvent system. The principle is to dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly. The desired product will crystallize out, leaving the impurities in the solution. It is also good practice to wash the crude solid with a small amount of ice-cold water and then ice-cold methanol before recrystallization to remove residual acids and some impurities.[4][7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Temperature too high: Leads to byproduct formation. 2. Incomplete reaction: Insufficient reaction time or temperature is too low. 3. Loss during workup: Product is soluble in the wash solvents. | 1. Strictly maintain the reaction temperature between 0-10°C during the addition of the nitrating mixture. Use an ice-salt bath if necessary. 2. After the addition of the nitrating mixture, allow the reaction to stir at a low temperature for a sufficient time (e.g., 15-30 minutes) before quenching.[4] 3. Use ice-cold water and methanol for washing the crude product to minimize solubility losses.[7][8] |
| Product is Dark in Color | 1. Oxidation of the starting material or product. 2. Formation of nitrophenolic impurities due to elevated temperatures. | 1. Ensure the temperature does not exceed the recommended range. 2. Purify the product by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities. |
| Low Melting Point and/or Broad Melting Range | Presence of impurities: Isomeric byproducts, dinitrated compounds, or unreacted starting material. | Thorough purification is necessary. Perform one or two recrystallizations until a sharp melting point is achieved, consistent with the literature value. |
| Reaction Fails to Initiate | 1. Low quality or decomposed reagents: Nitric acid can decompose over time. 2. Insufficiently strong nitrating mixture: Presence of water can hinder the formation of the nitronium ion. | 1. Use fresh, high-purity concentrated nitric and sulfuric acids. 2. Ensure all glassware is dry before use. |
Data Presentation
Illustrative Effect of Temperature on Yield and Regioselectivity
The following table provides an illustrative summary of the expected impact of reaction temperature on the yield and purity of this compound. These values are based on established principles of electrophilic aromatic substitution and may vary depending on specific experimental conditions.
| Reaction Temperature (°C) | Expected Yield of Desired Product (%) | Purity (% of desired isomer) | Notes |
| -5 to 5 | 75-85 | >95 | Optimal range for high yield and selectivity. Reaction may be slower. |
| 5 to 15 | 65-75 | 90-95 | Good balance between reaction rate and selectivity.[9] |
| 15 to 30 | 40-60 | 70-85 | Increased formation of isomeric byproducts. |
| >30 | <40 | <70 | Significant formation of dinitrated and other byproducts. Risk of runaway reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol is an illustrative procedure adapted from well-established methods for the nitration of substituted methyl benzoates.[4][7][9]
Materials:
-
Methyl 3-chlorobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Methanol
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Nitrating Mixture: a. In a clean, dry flask, carefully add 5 mL of concentrated nitric acid. b. Cool the flask in an ice-water bath. c. Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid to the nitric acid. Caution: This is a highly exothermic process. d. Keep the nitrating mixture in the ice bath until ready to use.
-
Reaction Setup: a. In a separate flask, add 5.0 g of methyl 3-chlorobenzoate. b. Cool the flask in an ice-salt bath to below 5°C. c. Slowly add 10 mL of concentrated sulfuric acid to the methyl 3-chlorobenzoate with stirring, ensuring the temperature remains below 10°C.
-
Nitration: a. Using a dropping funnel or a Pasteur pipette, add the chilled nitrating mixture dropwise to the stirred solution of methyl 3-chlorobenzoate over a period of 20-30 minutes. b. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition. c. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Work-up and Isolation: a. Slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring. b. A solid precipitate of crude this compound should form. c. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel. d. Wash the solid with two portions of 50 mL of ice-cold deionized water, followed by a wash with 10 mL of ice-cold methanol.
-
Purification: a. Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture. b. Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Characterization: a. Determine the melting point of the purified product. b. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity. The expected ¹H NMR spectrum for this compound in CDCl₃ shows a triplet at approximately 7.48 ppm, two doublets of doublets around 7.84 and 7.95 ppm, and a singlet for the methyl group at 3.98 ppm.[8]
Visualizations
Reaction Pathway and Influence of Temperature
The following diagram illustrates the synthesis of this compound and how elevated temperatures can lead to the formation of undesirable byproducts.
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. scribd.com [scribd.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. webassign.net [webassign.net]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of Methyl 3-chloro-2-nitrobenzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 3-chloro-2-nitrobenzoate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical work-up and purification stages of this important chemical intermediate.[1]
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Problem: Product Oiled Out or Failed to Solidify After Quenching
Question: I poured my reaction mixture onto crushed ice as the protocol suggested, but instead of a solid precipitate, I got an oily substance or a gel-like blob. What happened, and how can I recover my product?
Answer:
This is a common issue in nitration work-ups and typically points to the presence of impurities that depress the freezing point of the desired product.[2][3]
Causality Explained: The formation of an oil or gel suggests that your crude product is not pure enough to crystallize readily at 0°C. The primary culprits are often:
-
Unreacted Starting Material: If the nitration was incomplete, the remaining methyl 3-chlorobenzoate will contaminate the product.
-
Isomeric Byproducts: Nitration of 3-chlorobenzoic acid or its methyl ester can yield small amounts of other isomers, which can interfere with crystal lattice formation.[4]
-
Insufficient Acid Removal: Residual sulfuric or nitric acid can keep the product partially dissolved or solvated.
-
Excessive Dinitration: If the reaction temperature was not strictly controlled, dinitrated side products may have formed, which have different physical properties.[5][6]
Step-by-Step Recovery Protocol:
-
Induce Crystallization: While the mixture is still cold, vigorously scratch the inside surface of the beaker with a glass stirring rod at the interface between the oily layer and the aqueous solution.[3] This mechanical agitation can provide the necessary energy to initiate crystallization.
-
Proceed with Extractive Work-up: If scratching fails, treat the oil as your crude product and switch to a liquid-liquid extraction.
-
Transfer the entire mixture (ice-water and oil) to a separatory funnel.
-
Extract the organic components with a suitable solvent like ethyl acetate or dichloromethane.
-
Collect the organic layer.
-
-
Wash the Organic Layer:
-
Wash sequentially with cold water to remove the bulk of the acids.[7]
-
Next, perform a careful wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[7] Crucially, add the bicarbonate solution slowly and vent the funnel frequently , as CO₂ gas will be evolved. This step is also vital for removing any hydrolyzed product (3-chloro-2-nitrobenzoic acid).
-
Finally, wash with saturated brine (NaCl solution) to remove residual water from the organic phase.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8] The resulting crude solid or oil should then be taken for purification.
Problem: Low Final Yield After Purification
Question: My yield of pure this compound is significantly lower than reported in the literature. What are the most likely causes during the work-up?
Answer:
Low yield is a frustrating problem that can often be traced back to mechanical losses or chemical side reactions during the work-up and purification stages.
Causality Explained:
-
Ester Hydrolysis: The most significant chemical cause of yield loss during work-up is the hydrolysis of the methyl ester back to the parent carboxylic acid (3-chloro-2-nitrobenzoic acid).[2][9][10] This reaction is catalyzed by either residual strong acid from the nitration step or by basic washing solutions (like sodium hydroxide) if they are too concentrated or contact time is too long. The resulting carboxylate is water-soluble and will be lost to the aqueous phase.[11]
-
Incomplete Extraction: If your product oiled out and you performed an extraction, insufficient solvent volume or too few extraction cycles can leave a significant amount of product in the aqueous layer.
-
Losses During Recrystallization: Using too much recrystallization solvent will result in a significant portion of your product remaining dissolved even after cooling.[12] Conversely, premature crystallization during a hot filtration step can lead to substantial mechanical loss.
Optimization Strategies:
-
Control pH During Washes: When neutralizing residual acid, use a mild base like saturated sodium bicarbonate rather than stronger bases like NaOH or K₂CO₃.[7][13] Monitor the pH to ensure it becomes neutral (pH 7-8) but not strongly basic.
-
Minimize Contact with Water: Do not let the reaction mixture sit in the aqueous quench solution for an extended period before extraction or filtration.
-
Optimize Recrystallization: Determine the optimal solvent and volume on a small scale first. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product.[12] If using a mixed solvent system like ethanol/water, add the less-soluble solvent dropwise to the hot solution until turbidity just appears, then add a drop or two of the primary solvent to redissolve it before cooling.[14]
Problem: TLC Shows Multiple Spots After Work-up
Question: My crude product shows the main spot for this compound, but also a baseline spot and another spot close to the starting material. What are these impurities?
Answer:
Thin-Layer Chromatography (TLC) is an excellent diagnostic tool. The spots you are seeing likely correspond to the hydrolyzed acid and unreacted starting material.
Identification and Resolution:
-
Baseline Spot: This is characteristic of a highly polar compound, which in this synthesis is almost certainly the carboxylic acid byproduct from ester hydrolysis (3-chloro-2-nitrobenzoic acid). Carboxylic acids interact strongly with the silica gel stationary phase and thus have a very low Rf value.
-
Spot Near Starting Material: This is likely unreacted methyl 3-chlorobenzoate. Its polarity is similar to the product, so it will have a comparable, but distinct, Rf value.
Purification Protocol: Column Chromatography When recrystallization fails to separate compounds with similar polarities, column chromatography is the preferred method.
-
Select a Solvent System: Use TLC to find a solvent system (e.g., a hexane/ethyl acetate mixture) that gives good separation between your product spot and the impurities (a ∆Rf of at least 0.2 is ideal).
-
Pack and Run the Column: Pack a silica gel column with your chosen eluent. Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and load it onto the column.
-
Collect Fractions: Elute the column and collect fractions, monitoring the separation with TLC. Combine the pure fractions containing your desired product and remove the solvent.
| Troubleshooting Summary | Potential Cause | Recommended Solution |
| Product is an oil/gel | Impurities (e.g., isomers, starting material) depressing the melting point.[2][3] | Induce crystallization by scratching; if unsuccessful, perform a full extractive work-up.[3][7] |
| Low Yield | Ester hydrolysis during aqueous work-up; losses during recrystallization.[2][9] | Use mild base (NaHCO₃) for neutralization; optimize recrystallization solvent volume.[7][12] |
| Multiple Spots on TLC | Unreacted starting material; hydrolyzed carboxylic acid. | Purify via column chromatography or perform a bicarbonate wash to remove the acid impurity followed by recrystallization. |
| Product is Discolored | Formation of thermally labile side products; residual acidic impurities. | Avoid excessive heat during solvent removal and recrystallization; ensure thorough washing to remove all acid.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the critical purpose of pouring the reaction mixture onto ice?
A1: This step serves two essential functions. First, it rapidly cools and dilutes the reaction mixture, effectively stopping the nitration reaction and preventing the formation of over-nitrated byproducts.[5][6] Second, the large volume of water drastically reduces the solubility of the organic product, causing it to precipitate out of the highly polar acidic solution.[14][15][16]
Q2: Can I use a base other than sodium bicarbonate for the neutralizing wash?
A2: While other bases can be used, sodium bicarbonate is ideal because it is a weak base, which minimizes the risk of promoting significant ester hydrolysis.[13] Stronger bases like sodium hydroxide would neutralize the acid more quickly but would also saponify (hydrolyze) your ester product much more aggressively, leading to lower yields.[11]
Q3: What is the best solvent for recrystallizing this compound?
A3: Alcohols like methanol or ethanol are commonly cited and effective solvents for recrystallizing nitrobenzoate esters.[3][8][12][16][17] The general procedure is to dissolve the crude solid in a minimum amount of the hot alcohol and then allow it to cool slowly to form pure crystals.[12] For particularly stubborn purifications, a mixed solvent system like ethanol-water can be very effective.[14]
Q4: How do I confirm the identity and purity of my final product?
A4: A combination of techniques should be used.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impure samples will exhibit a depressed and broad melting point range.[18]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized by UV light) indicates a high degree of purity.[3]
-
Spectroscopy: For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the standard method.[7][19] Infrared (IR) spectroscopy can also be used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch (around 1725 cm⁻¹) and the nitro group (NO₂) stretches (around 1530 and 1350 cm⁻¹).[3]
Visualized Workflows
Standard Work-up Procedure
Caption: Standard work-up decision tree.
Troubleshooting Logic
Caption: Troubleshooting common work-up issues.
References
- 1. nbinno.com [nbinno.com]
- 2. reddit.com [reddit.com]
- 3. southalabama.edu [southalabama.edu]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 8. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. youtube.com [youtube.com]
- 13. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 15. youtube.com [youtube.com]
- 16. orgsyn.org [orgsyn.org]
- 17. issr.edu.kh [issr.edu.kh]
- 18. savemyexams.com [savemyexams.com]
- 19. aiinmr.com [aiinmr.com]
Technical Support Center: Troubleshooting Oily Byproducts in the Synthesis of Methyl 3-chloro-2-nitrobenzoate
Welcome to the technical support guide for the synthesis of Methyl 3-chloro-2-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with product purity, specifically the formation of oils and sticky solids. As a high-purity crystalline solid is often essential for subsequent synthetic steps and analytical characterization, resolving these issues is paramount. This guide provides in-depth, field-proven insights and validated protocols to help you diagnose the root cause of impurity formation and effectively purify your target compound.
Part 1: Frequently Asked Questions (FAQs) - Rapid Diagnostics
This section addresses the most common issues encountered during the synthesis, providing quick insights into potential causes and solutions.
Q1: My final product is an oil or a sticky, low-melting solid instead of the expected crystals. What are the most likely causes?
A1: This is the most frequent challenge and typically points to a mixture of compounds rather than a single pure substance. The oily nature arises because impurities disrupt the crystal lattice of the desired product, resulting in a melting point depression or preventing crystallization altogether. The primary culprits are:
-
Isomeric Byproducts: The nitration of methyl 3-chlorobenzoate can produce small amounts of other isomers (e.g., methyl 5-chloro-2-nitrobenzoate). These isomers often have different physical properties and can form a eutectic mixture with your main product.
-
Dinitrated Species: If the reaction temperature is not strictly controlled and exceeds the recommended range (typically 5-15°C), dinitration of the aromatic ring can occur.[1][2] These dinitro-compounds are common oily impurities.
-
Hydrolysis of the Ester: During the aqueous workup (quenching the reaction on ice), the strongly acidic conditions can promote the hydrolysis of the methyl ester back to the corresponding carboxylic acid (3-chloro-2-nitrobenzoic acid).[3][4] The presence of this carboxylic acid is a frequent cause of product impurity.
-
Residual Starting Material: An incomplete reaction will leave unreacted methyl 3-chlorobenzoate, which can contaminate the final product.
-
Nitrophenolic Impurities: At excessively high nitration temperatures, oxidative side reactions can generate nitrophenolic compounds, which are often highly colored and oily.[1]
Q2: How can I quickly assess the purity of my crude product and identify the nature of the oily contaminants?
A2: A multi-pronged analytical approach is most effective.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical first step. Spot your crude product against the starting material on a silica gel plate and elute with a solvent system like 4:1 Hexane:Ethyl Acetate. A pure product should ideally show a single spot. Multiple spots indicate the presence of impurities. The relative Rf values can give clues; for instance, the more polar carboxylic acid impurity from hydrolysis will have a much lower Rf than the desired ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product is incredibly informative. It can confirm the presence of the desired product and help identify impurities. For example, the presence of a broad singlet around 10-12 ppm would suggest a carboxylic acid proton from hydrolysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If available, GC-MS can separate the components of your crude mixture and provide the molecular weight of each, offering strong evidence for the identity of byproducts like isomers or dinitrated compounds.[5]
Q3: I followed the procedure carefully, but the product oiled out when I poured the reaction mixture onto ice. What happened?
A3: This is a classic sign of either significant impurity presence or a crystallization issue. When the reaction mixture is poured onto ice, the product precipitates rapidly. If impurities are present, they can inhibit the formation of a stable crystal lattice, causing the product to separate as a supercooled liquid or oil. A procedure from Organic Syntheses notes that diluting the methyl alcoholic filtrate from a similar nitration with water causes an oil to separate, which consists of isomers and dinitro compounds.[1]
Q4: How can I proactively prevent or minimize the formation of these oily byproducts?
A4: Prevention is always the best strategy. Rigorous control over reaction parameters is key.
-
Strict Temperature Control: For nitration reactions, this is the most critical factor. Use an ice-salt bath to maintain the internal reaction temperature below 10°C, and add the nitrating mixture dropwise to manage the exothermic release of heat.[6][7]
-
Purity of Starting Materials: Ensure your starting methyl 3-chlorobenzoate is pure. Impurities in the starting material can lead to unexpected side products.[1]
-
Efficient Stirring: Maintain vigorous and efficient stirring throughout the addition of the nitrating mixture to ensure homogenous mixing and prevent localized "hot spots" where side reactions can occur.
-
Anhydrous Conditions (for Fischer Esterification): If you are synthesizing the compound via Fischer esterification of 3-chloro-2-nitrobenzoic acid, ensure your methanol is anhydrous and the starting acid is thoroughly dry. Water will shift the equilibrium back towards the starting materials, reducing your yield and complicating purification.[8][9]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides validated, step-by-step methodologies to purify your product and eliminate oily contaminants.
Guide 1: Post-Synthesis Purification Workflow
This workflow is designed to systematically remove the most common impurities.
Caption: Recommended workflow for purifying crude this compound.
Protocol 1: Trituration with Cold Methanol
This technique is highly effective for removing more soluble isomeric and dinitrated byproducts from the crude solid. The procedure is based on a well-established method for purifying similar nitroaromatic esters.[1]
Objective: To wash the crude product with a solvent that dissolves oily impurities but has low solubility for the desired product at low temperatures.
Methodology:
-
Transfer the crude, filtered product (after quenching on ice and initial water washes) into a clean Erlenmeyer flask.
-
Add a small volume of ice-cold methanol (approximately 1-2 mL per gram of crude product).
-
Using a glass rod or spatula, vigorously stir and break up the solid material in the cold methanol for 5-10 minutes. The goal is to create a fine slurry.
-
Immediately filter the slurry using a Büchner funnel under vacuum.
-
Wash the filter cake with a very small amount of additional ice-cold methanol.
-
Press the solid dry on the funnel by continuing to apply vacuum. The resulting solid should be significantly less oily and lighter in color.
Scientist's Note: The key to this technique is the combination of temperature and solvent volume. Using too much methanol or allowing it to warm up will result in significant loss of your desired product. This step is particularly effective at removing the ortho-nitro isomer mentioned in related preparations.[1]
Protocol 2: Recrystallization from Methanol or Ethanol
Recrystallization is the gold standard for purifying solid organic compounds. It exploits the differences in solubility between the product and impurities at varying temperatures.
Objective: To dissolve the product in a minimum amount of hot solvent and allow it to slowly crystallize in a pure form upon cooling, leaving impurities behind in the solvent.
Methodology:
-
Place the triturated and dried solid from the previous step into a clean Erlenmeyer flask.
-
Add a magnetic stir bar and a small amount of the recrystallization solvent (e.g., methanol or 95% ethanol).
-
Gently heat the mixture on a hot plate with stirring.
-
Add more solvent in small portions until the solid just completely dissolves. It is critical to use the minimum volume of hot solvent required.[10]
-
Checkpoint: If a small amount of oil or insoluble material remains even after adding a reasonable amount of solvent, perform a hot filtration to remove it.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals thoroughly in a vacuum oven or desiccator.
Scientist's Note: The choice of solvent is crucial. Methanol and ethanol are good starting points for this compound.[11][12] If the product "oils out" instead of crystallizing upon cooling, the solution may be too concentrated or too impure. Try diluting with a bit more hot solvent or re-purifying the material.
Part 3: Mechanistic Insights & Data Summary
Understanding the origin of byproducts is essential for troubleshooting and optimizing the synthesis.
Caption: Origins of oily byproducts during the nitration synthesis pathway.
Table 1: Summary of Potential Byproducts and Characteristics
| Byproduct Name | Chemical Origin | Typical Physical Form | Diagnostic Clues (TLC & NMR) |
| Isomeric Nitrobenzoates | Inherent regioselectivity of nitration | Often oily or low-melting solids | TLC: Spot with Rf close to the main product. ¹H NMR: Complex aromatic signals. |
| Dinitrobenzoates | Reaction temperature too high[1] | Yellow oils or solids | TLC: Typically less polar (higher Rf) than mono-nitro product. ¹H NMR: Fewer aromatic protons. |
| 3-chloro-2-nitrobenzoic acid | Ester hydrolysis during workup[3] | Solid | TLC: Highly polar (low Rf), streaks. ¹H NMR: Broad -COOH peak (>10 ppm). |
| Nitrophenols | High-temperature side reaction[1] | Colored (yellow/brown) oils | TLC: Often colored spots. ¹H NMR: Broad -OH peak. |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 12. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 3-chloro-2-nitrobenzoate
Welcome to the technical support center for Methyl 3-chloro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their work. Here, we provide in-depth information on the stability and storage of this compound, along with troubleshooting guides to address common experimental challenges. Our goal is to ensure the integrity of your experiments through a comprehensive understanding of this reagent's characteristics.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperatures are typically between 2-8°C, as indicated for similar compounds.[4] It is crucial to protect the compound from moisture and light to prevent degradation.[1]
Q2: What is the typical shelf life of this compound?
A2: When stored under the recommended conditions, the compound is stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been stored for more than a year or if any physical changes are observed.
Q3: What type of container should I use for storing this compound?
A3: Use a tightly sealed, airtight container made of a non-reactive material such as amber glass to protect from light and moisture. Ensure the container is properly labeled with the compound name, date received, and any relevant safety information.
Stability and Reactivity
Q4: Is this compound sensitive to light?
A4: Yes, nitroaromatic compounds can be sensitive to light.[5] Prolonged exposure to UV light can lead to photodegradation, potentially forming byproducts that could interfere with your reactions.[6][7] It is highly recommended to store the compound in a dark or amber-colored container and to minimize its exposure to light during handling.
Q5: How does moisture affect the stability of this compound?
A5: The methyl ester group in this compound is susceptible to hydrolysis, a reaction with water that would yield 3-chloro-2-nitrobenzoic acid and methanol.[8][9] This process can be accelerated by the presence of acids or bases.[9][10] Therefore, it is critical to store the compound in a dry environment and to use anhydrous solvents in reactions where the integrity of the ester group is important.
Q6: What are the known incompatibilities for this compound?
A6: This compound should be kept away from strong oxidizing agents and strong bases.[2] Strong bases can catalyze the hydrolysis of the ester, while strong oxidizing agents can react with the nitro group or other parts of the molecule, leading to decomposition.
Safety and Handling
Q7: What are the primary safety concerns when working with this compound?
A7: Based on data for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[3][11] It is important to handle this compound in a well-ventilated area, preferably in a fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][12]
Q8: What should I do in case of accidental exposure?
A8:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.
-
Eye contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]
-
Ingestion: Rinse the mouth with water and seek medical advice.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, linking them to potential stability and storage problems.
Problem: Inconsistent or Low Yields in Reactions
| Symptom | Potential Cause | Recommended Action |
| Lower than expected yield in a reaction where the ester is a starting material. | Hydrolysis of the ester: The compound may have been exposed to moisture during storage, leading to the formation of 3-chloro-2-nitrobenzoic acid. | 1. Verify Purity: Check the purity of your starting material using techniques like NMR or HPLC. Look for the presence of the corresponding carboxylic acid. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Proper Storage: Store the compound in a desiccator over a drying agent. |
| Formation of unexpected byproducts. | Degradation of the starting material: Exposure to light or incompatible substances could have led to the formation of impurities that participate in side reactions. | 1. Recrystallize: Purify the this compound by recrystallization to remove impurities. 2. Review Storage: Ensure the compound is stored away from light and incompatible chemicals. |
Problem: Physical Changes in the Stored Compound
| Symptom | Potential Cause | Recommended Action |
| The solid compound appears discolored (e.g., darker yellow or brownish). | Photodegradation or chemical decomposition: Exposure to light or reaction with trace impurities can cause discoloration. | 1. Assess Purity: Analyze a small sample to determine if the discoloration is indicative of significant degradation. 2. Purify if Necessary: If purity is compromised, recrystallization may be required. 3. Improve Storage: Transfer the compound to an amber vial and store it in a dark, cool, and dry place. |
| The compound has a clumpy or sticky texture. | Moisture absorption: The compound may have absorbed water from the atmosphere. | 1. Dry the Compound: Dry the material under vacuum. 2. Improve Storage: Store in a desiccator to prevent further moisture uptake. |
Experimental Workflow: Purity Assessment by HPLC
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products like 3-chloro-2-nitrobenzoic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The main peak should correspond to this compound.
-
A potential peak for 3-chloro-2-nitrobenzoic acid would likely appear at an earlier retention time due to its higher polarity.
-
Calculate the purity based on the relative peak areas.
-
Logical Troubleshooting Flow
Caption: Troubleshooting decision tree for this compound issues.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 3-chloro-2-nitrobenzoate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for reactions with Methyl 3-chloro-2-nitrobenzoate. The unique trifunctional nature of this substrate—possessing an ester, a nitro group, and an aryl chloride—presents specific chemoselectivity challenges that require careful consideration of catalytic systems.
Section 1: Selective Reduction of the Nitro Group
The reduction of the nitro group to an aniline is a foundational transformation in the synthesis of pharmaceuticals and other fine chemicals.[1] The primary challenge with this compound is achieving this reduction with high chemoselectivity, preserving both the chloro and methyl ester functionalities.
Frequently Asked Questions (FAQs): Nitro Group Reduction
Q1: What are the most common catalytic methods for selectively reducing a nitro group on a halogenated aromatic ring?
A1: The most prevalent methods are catalytic hydrogenation and catalytic transfer hydrogenation.[1][2] Classical methods using dissolving metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also robust and highly selective options that avoid the risk of catalytic dehalogenation.[3][4]
Q2: How do I avoid dehalogenation (loss of the chloro group) during catalytic hydrogenation?
A2: Dehalogenation is a common side reaction, particularly with palladium on carbon (Pd/C), which is highly active for hydrogenolysis of carbon-halogen bonds.[3] To mitigate this, consider these strategies:
-
Catalyst Choice: Switch from Pd/C to catalysts with lower hydrogenolysis activity, such as Raney Nickel or sulfided Platinum on carbon (Pt/C).[3][4]
-
Reaction Conditions: Use milder conditions—lower hydrogen pressure, lower temperatures, and shorter reaction times.
-
Non-Catalytic Methods: Employ reagents like iron powder with ammonium chloride or tin(II) chloride, which do not typically cause dehalogenation.[3]
Q3: What is catalytic transfer hydrogenation, and why is it advantageous for this substrate?
A3: Catalytic transfer hydrogenation is a technique where hydrogen is generated in situ from a donor molecule, such as hydrazine (N₂H₄·H₂O), formic acid, or ammonium formate, in the presence of a catalyst (commonly Pd/C).[1][5] This method avoids the need to handle flammable hydrogen gas, a significant safety and operational advantage.[2] For substrates like this compound, it offers excellent selectivity. Studies have shown that using Pd/C with hydrazine hydrate can efficiently reduce the nitro group while leaving the chloro substituent intact under controlled conditions.[1][2][6]
Troubleshooting Guide: Nitro Group Reduction
Q: My reduction reaction is stalling or showing low conversion. What are the likely causes and solutions?
A: This is a common issue in heterogeneous catalysis. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Solution: Use a fresh batch of catalyst. Ensure proper storage and handling, as many catalysts are pyrophoric or sensitive to air. If impurities in your substrate (e.g., sulfur compounds) are suspected, purify the starting material.[7]
-
-
Insufficient Agitation: Poor mixing prevents efficient contact between the substrate, catalyst, and hydrogen source.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended.[7]
-
-
Hydrogen Source Depletion: For gas-phase hydrogenation, ensure an adequate supply and check for leaks in your system. For transfer hydrogenation, ensure the correct stoichiometry of the hydrogen donor.
-
Solution: Verify your hydrogen pressure and supply.[7] For transfer hydrogenation, consider adding a slight excess of the donor.
-
-
Suboptimal Temperature: While nitro reductions are exothermic, an initial activation energy may need to be overcome.
-
Solution: Gently warm the reaction mixture. For example, transfer hydrogenation with hydrazine/Pd/C is often run at elevated temperatures (e.g., 80 °C).[1]
-
Q: I am observing significant loss of the chlorine atom. How can I improve selectivity?
A: This indicates that the rate of hydrodechlorination is competitive with nitro reduction.
-
Primary Solution: Change the catalyst. Palladium (Pd) is notoriously efficient at dehalogenation. Switch to Raney Nickel, which is known to be more selective for nitro group reduction in the presence of aryl halides.[4]
-
Alternative Catalytic System: Use sulfided Platinum on Carbon (Pt/C), which is specifically designed to be "poisoned" against dehalogenation while retaining activity for nitro reduction.[3]
-
Chemical Reduction: Move away from catalytic hydrogenation altogether. Use of Fe/NH₄Cl in an ethanol/water mixture is a classic, scalable, and highly selective method that will not affect the chloro or ester groups.[8]
Q: The methyl ester group is being hydrolyzed during the reaction. How can I prevent this?
A: Ester hydrolysis is typically promoted by strongly acidic or basic conditions, especially in the presence of water at elevated temperatures.
-
pH Control: If using a method like Fe in acid, the conditions are inherently acidic. However, methods like Fe/NH₄Cl or catalytic hydrogenation are performed under near-neutral conditions, which should minimize hydrolysis. Avoid strongly basic conditions (e.g., using sodium borohydride without careful pH control). A patent for a related compound suggests keeping the pH between 6 and 8 to prevent ester hydrolysis.[9]
-
Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the rate of this side reaction.
-
Solvent Choice: Ensure you are using anhydrous solvents where appropriate to limit the availability of water for hydrolysis.
Workflow & Data Summary
Caption: Decision workflow for selective nitro group reduction.
Table 1: Comparison of Catalyst Systems for Nitro Group Reduction
| Catalyst / Reagent | Typical Conditions | Pros | Cons | Selectivity Concern |
| Pd/C, H₂ | H₂ (balloon or pressure), MeOH/EtOAc, RT | High activity, clean workup | High risk of dehalogenation | Poor |
| Raney® Nickel, H₂ | H₂ (pressure), EtOH, RT-50°C | Low dehalogenation risk , effective | Pyrophoric, requires careful handling | Good |
| Pd/C, N₂H₄·H₂O | MeOH, Reflux | No H₂ gas needed, fast, efficient[1][2] | Hydrazine is toxic; dehalogenation possible | Moderate to Good |
| Fe / NH₄Cl | EtOH/H₂O, Reflux | Excellent selectivity , inexpensive, robust | Stoichiometric waste (iron salts), longer workup | Excellent |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Excellent selectivity , mild[3] | Stoichiometric tin waste, requires basic workup | Excellent |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on this compound can be functionalized via cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig amination (C-N bond formation).[10] Activating the relatively inert C-Cl bond is the primary challenge, requiring specialized catalyst systems.
Frequently Asked Questions (FAQs): Cross-Coupling
Q1: Can I use a standard catalyst like Pd(PPh₃)₄ for a Suzuki coupling with this aryl chloride?
A1: It is unlikely to be efficient. Aryl chlorides are reluctant to undergo the initial oxidative addition step with simple palladium/phosphine catalysts.[11][12] Successful coupling of aryl chlorides typically requires catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbene (NHC) ligands.[11][13]
Q2: Which ligands are recommended for activating the C-Cl bond in this compound?
A2: For Suzuki or Buchwald-Hartwig reactions, ligands that stabilize the electron-rich, low-coordinate Pd(0) species necessary for oxidative addition are required. Good starting points include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for challenging couplings.[14]
-
Bulky Trialkylphosphines: P(t-Bu)₃ is another effective ligand for activating C-Cl bonds.
-
Precatalysts: Using well-defined precatalysts (e.g., SPhos G2, XPhos G3) can improve reproducibility and catalytic activity.[14]
Q3: How do the nitro and ester groups influence the cross-coupling reaction?
A3: The strongly electron-withdrawing nature of the ortho-nitro and meta-ester groups makes the C-Cl bond more electron-deficient, which can facilitate the oxidative addition step.[15] However, these groups can also introduce complications. The nitro group can potentially interact with the palladium center, and certain functional groups may not be stable to the basic conditions required for many coupling reactions. For instance, strong bases like KOtBu may be incompatible with the ester group.[16]
Troubleshooting Guide: Cross-Coupling Reactions
Q: My Suzuki coupling reaction is not proceeding. What should I investigate first?
A: Failure in a Suzuki coupling is often related to one of several key components:
-
Catalyst/Ligand Inactivity: The chosen system may not be active enough for an aryl chloride.
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.
-
Solvent and Degassing: Oxygen can deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.
-
Solution: Ensure your solvent is anhydrous and thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain an inert atmosphere throughout the reaction.[13]
-
-
Boronic Acid Quality: Boronic acids can degrade over time or contain inhibitory impurities.
Q: I am observing significant homocoupling of my boronic acid partner. What causes this?
A: Homocoupling is a common side reaction where two boronic acid molecules couple together. It is often promoted by the presence of Pd(II) species and oxygen.[13]
-
Solution: The most effective solution is rigorous exclusion of oxygen from your reaction. Improve your degassing procedure and ensure all reagents and solvents are oxygen-free. Using a well-defined Pd(0) precatalyst can also help minimize the initial concentration of Pd(II).
Q: My primary product is the dehalogenated starting material (Methyl 2-nitrobenzoate). Why is this happening?
A: This side reaction, known as hydrodehalogenation, occurs when the palladium intermediate reacts with a hydride source in the reaction mixture before it can couple with the nucleophile.[13]
-
Solution: Identify and eliminate the potential hydride source. Common sources include alcohol solvents or certain bases. Switching to a non-protic solvent (e.g., toluene, dioxane) and a non-hydridic base can solve the problem. Ensure your reagents are pure and free from contaminants that could act as hydride donors.
Workflow & Data Summary
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
Table 2: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Palladium Source | Ligand | Typical Base | Solvents | Characteristics |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene, Dioxane/H₂O | Highly active, general for challenging substrates.[14] |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | Excellent for sterically hindered and heteroaromatic substrates.[14] |
| [(allyl)PdCl]₂ | t-BuXPhos | CsHCO₃ | Toluene | Effective for coupling with highly acidic substrates.[17] |
| PdCl₂(dppf) | N/A | K₂CO₃ | Dioxane/H₂O | Generally less effective for aryl chlorides but may work in some activated systems.[18] |
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 6. (PDF) Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014) | Fang Li | 57 Citations [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
13C NMR analysis of Methyl 3-chloro-2-nitrobenzoate
An In-Depth Guide to the 13C NMR Analysis of Methyl 3-chloro-2-nitrobenzoate
Introduction: Deciphering Molecular Architecture
This compound is a substituted aromatic ester with significant utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, featuring three distinct substituents on a benzene ring, presents a rich analytical challenge. The precise arrangement of the chloro, nitro, and methyl ester groups dictates the compound's reactivity and potential applications. Therefore, unambiguous structural confirmation is paramount for researchers in synthetic chemistry and drug development.
13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose. Unlike 1H NMR, which can present complex splitting patterns for aromatic systems, proton-decoupled 13C NMR provides a direct map of the carbon skeleton, with each unique carbon atom typically yielding a distinct singlet peak.[1] The chemical shift (δ) of each carbon is exquisitely sensitive to its local electronic environment, offering a detailed fingerprint of the molecule's structure.[2][3]
This guide, prepared from the perspective of a senior application scientist, provides a comprehensive walkthrough of the . We will delve into the theoretical prediction of the spectrum based on fundamental principles of substituent effects, compare these predictions with experimental data, and provide a robust, self-validating protocol for acquiring high-quality spectra.
Theoretical Analysis: Predicting the 13C NMR Spectrum
The key to interpreting the 13C NMR spectrum of this compound lies in understanding how each substituent—the nitro group (-NO₂), the chlorine atom (-Cl), and the methyl ester group (-COOCH₃)—influences the electron density of the aromatic ring. These influences, known as substituent effects, are a combination of inductive and resonance effects.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance. It strongly de-shields (moves downfield to a higher ppm value) the carbon atoms at the ortho and para positions relative to its point of attachment.[4][5]
-
Chlorine Atom (-Cl): Chlorine is electronegative and withdraws electron density through induction, which tends to de-shield nearby carbons. However, it can donate electron density through resonance via its lone pairs. For halogens, the inductive effect generally dominates, but the resonance effect can partially counteract it, especially at the para position.[6]
-
Methyl Ester Group (-COOCH₃): This group is moderately electron-withdrawing. The carbonyl carbon (C=O) is significantly de-shielded due to the double bond to an electronegative oxygen atom. The ipso-carbon (the aromatic carbon attached to the ester) is also de-shielded.
Based on these principles, we can predict the relative chemical shifts for the eight unique carbon atoms in the molecule.
Predicted Chemical Shift Assignments
| Carbon Atom | Attached Groups | Dominant Electronic Effects | Predicted Chemical Shift (ppm) | Rationale |
| C=O | -OCH₃, -C₁ (Aryl) | Double bond to oxygen | ~164-166 | Typical range for an ester carbonyl carbon.[3][7] |
| C-2 | -NO₂, -C₁, -C₃ | Strong induction & resonance from -NO₂ | ~148-152 | Directly attached to the strongly electron-withdrawing nitro group, causing significant de-shielding. |
| C-3 | -Cl, -C₂, -C₄ | Inductive withdrawal from -Cl and proximity to -NO₂ | ~134-138 | De-shielded by the directly attached chlorine and the adjacent nitro group. |
| C-1 | -COOCH₃, -C₂, -C₆ | Attachment to ester, proximity to -NO₂ | ~130-134 | The ipso-carbon of the ester group, de-shielded by the adjacent nitro group. |
| C-4 | -H, -C₃, -C₅ | Para to -NO₂, meta to -Cl | ~133-136 | De-shielded due to being para to the powerful nitro group. |
| C-6 | -H, -C₁, -C₅ | Ortho to -COOCH₃, meta to -NO₂ | ~128-132 | Moderately de-shielded by the ester group. |
| C-5 | -H, -C₄, -C₆ | Meta to -NO₂, -COOCH₃, -Cl | ~123-126 | Expected to be the most shielded of the aromatic carbons as it is meta to all three withdrawing groups. |
| -OCH₃ | -O | Single bond to oxygen | ~52-54 | Typical range for a methyl ester carbon.[7] |
The following diagram illustrates the primary electron-withdrawing effects that inform these predictions.
Caption: Electron-withdrawing effects in this compound.
Comparison with Complementary NMR Techniques
While 13C NMR is powerful, its utility is significantly enhanced when used in conjunction with other NMR experiments.
-
1H NMR: Provides information on the number, environment, and connectivity of protons. For this molecule, it would show three distinct signals in the aromatic region for H-4, H-5, and H-6, and a singlet for the methyl protons. The relative positions would also be dictated by the substituent effects.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C-1, C-2, C-3, and C=O) would be absent. This is invaluable for confirming the assignments of C-4, C-5, C-6, and the methyl carbon.
-
2D NMR (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms.[8] It would show cross-peaks connecting C-4 to H-4, C-5 to H-5, C-6 to H-6, and the -OCH₃ carbon to its three protons, definitively linking the 1H and 13C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart.[8] For example, the protons of the methyl group (-OCH₃) would show a correlation to the carbonyl carbon (C=O), confirming the ester structure. The aromatic protons would show multiple correlations to nearby carbons, allowing the entire carbon framework to be pieced together like a puzzle.
-
| Technique | Information Provided | Application to this compound |
| 1D 13C NMR | Number and electronic environment of unique carbons. | Provides the fundamental carbon fingerprint (8 signals). |
| DEPT-135 | Differentiates CH/CH₃ (positive) from CH₂ (negative). | Confirms assignments for the three CH carbons and the one CH₃ carbon. |
| 2D HSQC | Shows direct C-H one-bond correlations. | Unambiguously links C-4, C-5, C-6, and -OCH₃ to their respective protons. |
| 2D HMBC | Shows C-H correlations over 2-3 bonds. | Confirms connectivity, e.g., links -OCH₃ protons to C=O, and H-4 to C-2/C-6. |
Experimental Protocol for 13C NMR Acquisition
Achieving high-quality, reproducible 13C NMR data requires meticulous attention to the experimental setup. The following protocol is a self-validating system designed for accuracy.
Workflow Overview
Caption: Standard workflow for 13C NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent solvent for many organic compounds and has a well-characterized 13C signal (a triplet at ~77.16 ppm) that can be used as a secondary reference.[9][10]
-
Protocol:
-
Accurately weigh 15-25 mg of high-purity this compound. A higher concentration reduces the required acquisition time.[11]
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
-
Instrument Setup and Calibration:
-
Causality: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR.[12][13][14] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is defined as 0.0 ppm, providing a reliable reference point for chemical shifts.[13][15] Locking on the deuterium signal of the solvent prevents magnetic field drift during the experiment. Shimming optimizes the magnetic field homogeneity, leading to sharp, well-resolved peaks.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer frequency to the deuterium signal of the CDCl₃ solvent.
-
Tune and match the 13C probe to the correct frequency.
-
Perform automated or manual shimming to optimize field homogeneity.
-
-
-
Data Acquisition:
-
Causality: 13C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio than 1H, resulting in a much weaker NMR signal.[2] To overcome this, a large number of scans are acquired and averaged. A relaxation delay (D1) is necessary to allow the nuclei to return to equilibrium between pulses, ensuring the signal is quantitative and not saturated. Proton decoupling is used to remove C-H splitting, simplifying the spectrum to single lines for each carbon.[2]
-
Typical Parameters (on a 400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm (to cover the full range of organic carbons).
-
Number of Scans: 512 to 2048 (dependent on sample concentration).
-
Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quaternary carbons if precise integration is required.[16]
-
Acquisition Time: ~1.0 - 1.5 seconds.
-
-
-
Data Processing:
-
Causality: The raw data (Free Induction Decay or FID) must be mathematically converted into a frequency-domain spectrum via a Fourier Transform. Phasing corrects signal distortions, and baseline correction ensures flat baselines for accurate peak picking.
-
Protocol:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform on the FID.
-
Apply zero-order and first-order phase corrections to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction algorithm.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.[9]
-
-
Conclusion
The 13C NMR spectrum of this compound provides an unambiguous structural fingerprint, with eight distinct signals corresponding to each unique carbon in the molecule. A thorough analysis, grounded in the fundamental principles of substituent-induced chemical shifts, allows for the confident assignment of each resonance. The strong electron-withdrawing nature of the nitro and chloro groups results in a wide dispersion of the aromatic signals, with the carbon bearing the nitro group (C-2) being the most de-shielded. By complementing the standard 1D 13C experiment with techniques like DEPT and 2D HSQC/HMBC, a complete and robust structural elucidation can be achieved. The detailed experimental protocol provided herein serves as a reliable guide for researchers to obtain high-fidelity data, ensuring the integrity of their chemical research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 10. Chloroform-d(865-49-6) 13C NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 14. acs.org [acs.org]
- 15. Tetramethylsilane: Significance and symbolism [wisdomlib.org]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Infrared Spectroscopy of Methyl 3-chloro-2-nitrobenzoate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for elucidating the functional groups within a molecule, offering a unique "fingerprint" that aids in identification and purity assessment. This guide provides an in-depth analysis of the IR spectrum of Methyl 3-chloro-2-nitrobenzoate, a substituted aromatic compound with significant applications in organic synthesis.
This guide will navigate through the theoretical underpinnings of the expected IR absorptions for this molecule, present a robust experimental protocol for acquiring a high-quality spectrum, and offer a comparative analysis with its structural isomers. By understanding the subtle shifts in vibrational frequencies caused by the interplay of the ester, nitro, and chloro substituents on the benzene ring, researchers can gain a deeper understanding of molecular structure and reactivity.
The Structural Landscape: Predicting the IR Spectrum
This compound (C₈H₆ClNO₄) is a multi-functionalized aromatic compound. Its IR spectrum is a composite of the vibrational modes of its constituent parts: the methyl ester, the nitro group, the chloro-substituent, and the benzene ring itself. The electronic effects of these groups—both inductive and resonance—influence the bond strengths and, consequently, the positions of their characteristic absorption bands.
A detailed breakdown of the expected vibrational frequencies is crucial for accurate spectral interpretation. The following table summarizes the key absorptions anticipated for this compound, based on established correlation tables and data from similar compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak | The presence of electron-withdrawing groups may shift these to the higher end of the range. |
| C=C stretch | 1600 - 1585 & 1500 - 1400 | Medium to Weak | Multiple bands are expected due to the complex ring vibrations.[1][2][3] | |
| C-H out-of-plane bend | 900 - 675 | Strong | The specific pattern is indicative of the 1,2,3-trisubstitution pattern.[1][2] | |
| Methyl Ester | C=O stretch | 1730 - 1715 | Strong | Conjugation with the aromatic ring lowers the frequency compared to saturated esters.[4] The electron-withdrawing nitro and chloro groups may cause a slight shift. |
| C-O stretch (ester) | 1300 - 1000 | Strong | Two distinct bands are typically observed for the C-C-O and O-C-C stretches.[4] | |
| C-H stretch (methyl) | 2960 - 2850 | Medium to Weak | Characteristic of the methyl group of the ester. | |
| Nitro Group | Asymmetric NO₂ stretch | 1550 - 1475 | Strong | This is one of the most characteristic and intense bands for nitro compounds.[5][6][7] |
| Symmetric NO₂ stretch | 1360 - 1290 | Strong | The second strong band confirming the presence of the nitro group.[5][6][7] | |
| Chloro-Aromatic | C-Cl stretch | 850 - 550 | Medium to Strong | The position can be variable and may overlap with other absorptions in the fingerprint region.[1] |
Acquiring the Spectrum: A Validated Experimental Protocol
Obtaining a high-quality, reproducible IR spectrum is paramount for accurate analysis. For a solid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a highly effective and convenient method, requiring minimal sample preparation.
Experimental Workflow: ATR-FTIR Spectroscopy
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe. This step is critical to prevent cross-contamination.
-
Background Spectrum: With the clean and empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.
-
Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. An ATR correction may be applied to the data to make it more comparable to a transmission spectrum.
-
Cleaning: After analysis, retract the pressure clamp and carefully clean the sample from the ATR crystal using a suitable solvent.
Comparative Analysis: Distinguishing Isomers
The substitution pattern on the benzene ring significantly influences the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹). A comparison of the predicted spectrum of this compound with its isomers, such as Methyl 4-chloro-3-nitrobenzoate, highlights these differences. An ATR-IR spectrum of Methyl 4-chloro-3-nitrobenzoate is publicly available and serves as a useful reference.[8]
While the strong absorptions from the ester and nitro groups will be present in all isomers, the C-H out-of-plane bending and other fingerprint region absorptions will differ. For this compound, a 1,2,3-trisubstituted pattern is expected, which typically gives rise to characteristic bands in the 780-700 cm⁻¹ region.[1][2] In contrast, a 1,3,4-trisubstituted isomer like Methyl 4-chloro-3-nitrobenzoate would exhibit a different pattern of out-of-plane bending vibrations.
By carefully analyzing the number and position of peaks in the fingerprint region, and comparing them to established correlation charts for benzene substitution patterns, IR spectroscopy can be a powerful tool for distinguishing between these closely related isomers.
Conclusion
The IR spectrum of this compound is rich with information, providing a clear signature of its key functional groups. The strong absorptions of the carbonyl group of the ester and the symmetric and asymmetric stretches of the nitro group are the most prominent features. Furthermore, the subtle yet significant absorptions of the aromatic ring, particularly the out-of-plane C-H bending vibrations, can provide valuable information about the substitution pattern, enabling differentiation from its isomers. By following a robust experimental protocol, such as the ATR-FTIR method detailed here, researchers can confidently obtain high-quality spectra for accurate structural elucidation and compound identification in their drug discovery and development endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis of Methyl 3-chloro-2-nitrobenzoate: HPLC, GC-MS, and UPLC Compared
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Methyl 3-chloro-2-nitrobenzoate, a key building block in various synthetic pathways, is no exception. Even trace impurities can lead to unwanted side reactions, impact biological activity, and compromise the stability of the final product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
This document is structured to provide not just protocols, but a logical framework for method selection and validation, grounded in scientific principles and regulatory expectations. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like this compound can have far-reaching consequences. Potential impurities may include:
-
Positional Isomers: The nitration of substituted benzoic acids can yield various positional isomers. For instance, the synthesis of this compound might be accompanied by the formation of other methyl chloro-nitrobenzoate isomers, which can have different reactivity and toxicological profiles.
-
Starting Materials and Reagents: Incomplete reactions can lead to the presence of starting materials, such as 2-chloro-3-nitrobenzoic acid, in the final product.
-
Degradation Products: The stability of the intermediate under various storage and reaction conditions can influence the formation of degradation products.
A robust analytical method must be able to separate, detect, and quantify these potential impurities to ensure the quality and consistency of the intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC, particularly in its reversed-phase mode, is the most widely employed technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1][2] Its versatility, robustness, and suitability for quantitative analysis make it an indispensable tool in quality control laboratories.
The Rationale Behind the HPLC Method Design
The selection of HPLC parameters is a critical step in developing a reliable purity method. A reversed-phase method using a C18 column is generally effective for the analysis of nitrobenzoic acid isomers.[1] The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase.
The choice of a buffered mobile phase, such as acetonitrile and water with a small amount of acid, is crucial for achieving sharp, symmetrical peaks and reproducible retention times, especially for acidic analytes or impurities.[3] The UV detector is highly suitable for aromatic nitro compounds due to their strong chromophores. A detection wavelength of 254 nm is a common and effective choice for these compounds.[3]
Experimental Protocol: Reversed-Phase HPLC for Purity of this compound
This protocol outlines a stability-indicating HPLC method designed to separate this compound from its potential impurities.
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column thermostat.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 bonded silica gel column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase (at the initial gradient composition) or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Analysis:
-
Inject the prepared sample and record the chromatogram.
-
Identify the peak corresponding to this compound and any impurity peaks.
-
The area percentage of each peak can be used to determine the purity of the sample. For accurate quantification of impurities, reference standards should be used.
Alternative Analytical Methodologies: A Comparative Overview
While HPLC is a robust technique, other methods offer distinct advantages in specific scenarios. Here, we compare HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For compounds like this compound, which have sufficient volatility, GC-MS can provide excellent separation efficiency and definitive identification of impurities through their mass spectra.
Advantages of GC-MS:
-
High Specificity: Mass spectrometric detection provides structural information, aiding in the unambiguous identification of unknown impurities.[1]
-
High Sensitivity: GC-MS can detect and quantify trace-level impurities.
Disadvantages of GC-MS:
-
Thermal Lability: Not suitable for thermally unstable compounds.
-
Derivatization: For less volatile or polar compounds, a derivatization step may be necessary to increase volatility, which can add complexity and potential for variability to the analysis.[1]
Experimental Protocol Outline: GC-MS for Purity of this compound
Instrumentation:
-
A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions (Typical):
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Split injection |
| Oven Temperature Program | A temperature gradient program to ensure separation of volatile impurities and the main component. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning a suitable mass range. |
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the sample if necessary.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[5][6][7]
Advantages of UPLC:
-
Increased Throughput: Shorter run times allow for the analysis of more samples in a given time frame.[5]
-
Improved Resolution: The higher efficiency of UPLC columns leads to better separation of closely eluting impurities.[5]
-
Enhanced Sensitivity: Sharper and narrower peaks result in higher signal-to-noise ratios and lower detection limits.[5]
-
Reduced Solvent Consumption: Faster analyses and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[6]
Disadvantages of UPLC:
-
Higher System Pressure: Requires specialized instrumentation capable of handling high backpressures.
-
Method Transfer: Transferring methods between HPLC and UPLC systems requires careful consideration and optimization.
Head-to-Head Comparison: HPLC vs. GC-MS vs. UPLC
| Feature | HPLC | GC-MS | UPLC |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Similar to HPLC but with smaller particle size columns and higher pressures for enhanced performance. |
| Typical Analysis Time | 15-30 minutes | 10-25 minutes | 2-10 minutes |
| Resolution | Good | Excellent | Excellent to Superior |
| Sensitivity | Good | Excellent | Excellent |
| Specificity | Good (with PDA detector) | Excellent (mass spectrum provides structural information) | Good (with PDA detector), can be coupled to MS for excellent specificity. |
| Compound Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Wide range of non-volatile and thermally labile compounds. |
| Key Advantage | Robustness, versatility, and widespread availability. | Definitive identification of impurities. | Speed, resolution, and sensitivity. |
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical workflows for HPLC analysis and the crucial process of method validation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to the Melting Point of Methyl 3-chloro-2-nitrobenzoate: A Comparative Analysis
Executive Summary: Methyl 3-chloro-2-nitrobenzoate is a key chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The melting point is a fundamental, first-line indicator of a substance's identity and purity. This guide provides a comprehensive framework for the accurate determination of the melting point of this compound. We will delve into a detailed experimental protocol using the capillary method, compare this technique with Differential Scanning Calorimetry (DSC), and analyze the expected melting point in the context of its structural isomers. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding of how to approach this critical physical characterization.
Introduction: The Significance of a Sharp Melting Point
In the realm of organic synthesis and drug development, the physical properties of a compound are as important as its chemical reactivity. Among these, the melting point stands out as a critical parameter. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. This value is a physical constant that is invaluable for two primary reasons:
-
Identification: A measured melting point can be compared against a known literature value to help confirm the identity of a synthesized compound.
-
Purity Assessment: The presence of even small amounts of impurities will typically cause a depression and a broadening of the melting point range.[1] A sharp melting range (typically <1-2°C) is a strong indication of high purity.
This guide will use this compound as a case study to explore the nuances of accurate melting point determination, providing researchers with the tools to generate reliable and reproducible data.
Physicochemical Properties of Methyl Chloronitrobenzoate Isomers
To fully appreciate the melting point of this compound, it is instructive to compare it with its structural isomers. The position of the chloro and nitro substituents on the benzene ring significantly influences the crystal lattice energy and intermolecular forces, leading to different melting points. While an experimentally confirmed melting point for pure this compound (CAS No. 39045-81-3) is not widely reported in readily available literature, we can predict and understand its behavior by examining related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | 39045-81-3 | C₈H₆ClNO₄ | 215.59 | Not Widely Reported |
| Methyl 2-chloro-3-nitrobenzoate | 53553-14-3 | C₈H₆ClNO₄ | 215.59 | 70[2] |
| Methyl 5-chloro-2-nitrobenzoate | 51282-49-6 | C₈H₆ClNO₄ | 215.59 | Data Not Available |
| Methyl 3-chloro-4-nitrobenzoate | 243984-48-7 | C₈H₆ClNO₄ | 215.59 | Data Not Available |
| 3-Chloro-2-nitrobenzoic acid | 4771-47-5 | C₇H₄ClNO₄ | 201.56 | 237-239[3] |
This table highlights the importance of experimental verification, as minor changes in substituent position can have a significant impact on physical properties. The high melting point of the parent carboxylic acid is due to strong hydrogen bonding, which is absent in the methyl ester.
Part 1: Experimental Protocol for Capillary Melting Point Determination
The capillary method is the most common and accessible technique for determining the melting point of a solid. Its accuracy is highly dependent on careful sample preparation and a controlled heating rate.[2]
Causality in Protocol Design:
-
Sample Preparation: The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point. It must be finely powdered to ensure uniform packing and efficient heat transfer within the capillary tube. Uneven heating leads to a broad, inaccurate melting range.
-
Heating Rate: The rate of temperature increase is the most critical instrumental parameter.[2] If the sample is heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range.[2] A rate of 1-2°C per minute near the expected melting point is standard for accurate results.[2]
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount (10-20 mg) of the dry this compound on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine powder.
-
Press the open end of a capillary tube (sealed at one end) into the powder until a small amount of sample (1-2 mm in height) is packed into the bottom of the tube.
-
Tap the tube gently on a hard surface or drop it down a long glass tube to ensure the sample is tightly packed at the bottom.
-
-
Instrument Setup (for a manual apparatus):
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer is correctly positioned so that the bulb is level with the sample.
-
If the approximate melting point is unknown, perform a rapid preliminary measurement by heating quickly to get a rough estimate.
-
Allow the apparatus to cool significantly before performing an accurate measurement.
-
-
Accurate Measurement:
-
Set the apparatus to heat rapidly to a temperature about 15-20°C below the estimated melting point.
-
Once this temperature is reached, adjust the heating rate to a slow, steady 1-2°C per minute.
-
Observe the sample closely through the magnifying eyepiece.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal melts completely into a clear liquid.
-
The melting point is reported as the range T1 - T2.
-
-
Verification:
-
For trustworthy results, repeat the determination with a fresh sample in a new capillary tube.
-
Part 2: Comparative Methodologies and Analysis
While the capillary method is a staple, other techniques offer different advantages. Furthermore, understanding how the melting point of this compound relates to its isomers is key to its characterization.
Alternative Methodology: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more quantitative and objective measure of the melting process.
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change from solid to liquid. | Measures heat flow into the sample as a function of temperature. |
| Data Output | A temperature range (T1-T2). | A thermogram showing a melting endotherm peak. Onset temperature is analogous to T1. |
| Objectivity | Subject to operator interpretation. | Automated and highly objective. |
| Information | Melting range and visual decomposition. | Melting point, heat of fusion, and other thermal transitions (e.g., glass transitions). |
| Throughput | Low to medium. | Can be automated for higher throughput. |
For drug development and formal characterization, DSC is often the preferred method due to its high accuracy and the additional thermodynamic data it provides.
Part 3: Trustworthiness and the Impact of Impurities
The reliability of any melting point determination is contingent on the purity of the sample.[1][4] During the synthesis of this compound, several impurities can arise:
-
Starting Materials: Unreacted 3-chloro-2-nitrobenzoic acid.
-
Isomeric By-products: Formation of other Methyl chloronitrobenzoate isomers due to non-specific nitration or chlorination.
-
Hydrolysis Products: The ester can hydrolyze back to the carboxylic acid if exposed to moisture under acidic or basic conditions.
These impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, which results in a melting point depression and a broadened melting range .[4] As a general rule, a 1% impurity can cause a melting point depression of approximately 0.5°C.
Confirming Identity with a Mixed Melting Point
To definitively confirm the identity of a synthesized sample, the mixed melting point technique is invaluable. In this procedure, the synthesized compound is intimately mixed with an authentic, pure sample of the same compound.
-
If the synthesized compound is pure and identical to the authentic sample: The melting point of the mixture will be sharp and unchanged.
-
If the synthesized compound is impure or is a different compound: The melting point of the mixture will be depressed and broad.
Visualizing the Workflow
A systematic approach is crucial for obtaining a reliable melting point. The following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for Accurate Melting Point Determination.
Conclusion
The melting point of this compound is a critical quality attribute that provides immediate insight into its purity and identity. While a definitive literature value may be elusive, researchers can confidently characterize their material by following a meticulous experimental protocol, such as the capillary method described herein. The key to achieving trustworthy results lies in proper sample preparation and a slow, controlled heating rate. By comparing the experimentally determined value with that of known isomers like Methyl 2-chloro-3-nitrobenzoate (m.p. 70°C) and utilizing verification techniques like mixed melting point analysis, scientists can ensure the integrity of their intermediates, paving the way for successful and reproducible outcomes in drug discovery and development.
References
A Comparative Guide to the Reactivity of Methyl 3-chloro-2-nitrobenzoate and its Positional Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The efficiency of nucleophilic aromatic substitution (SNAr) is critically dependent on the substitution pattern of the aromatic ring. For drug development and fine chemical synthesis, selecting the correct isomer of a starting material like methyl chloronitrobenzoate can be the difference between a high-yield, selective reaction and a non-viable synthetic route. This guide provides an in-depth comparison of the reactivity of Methyl 3-chloro-2-nitrobenzoate and its key positional isomers. We will explore the mechanistic principles governing their reactivity, present a comparative analysis based on electronic effects, and provide a robust experimental protocol for empirical validation. The core principle is that isomers with strong electron-withdrawing groups positioned ortho or para to the chloro leaving group exhibit significantly enhanced reactivity due to the effective resonance stabilization of the key Meisenheimer intermediate.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class for modifying aromatic rings, particularly in the synthesis of pharmaceuticals.[1] Unlike SN1 or SN2 reactions common in aliphatic chemistry, SNAr reactions are generally inaccessible for simple aryl halides due to the high strength of the carbon-halogen bond.[2][3] However, reactivity is dramatically enhanced when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO₂).[4][5]
The reaction proceeds via a two-step addition-elimination mechanism:[2][6]
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[9]
-
Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group (in this case, a chloride ion).
The stability of the Meisenheimer complex is the single most crucial factor determining the reaction rate.[4][10] EWGs, especially when located at the ortho or para positions relative to the leaving group, stabilize this intermediate by delocalizing the negative charge through resonance.[6][8]
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
A Comparative Guide to Alternatives for Methyl 3-chloro-2-nitrobenzoate in Modern Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex target molecules. Methyl 3-chloro-2-nitrobenzoate has long served as a reliable scaffold, offering a versatile platform for constructing a variety of heterocyclic systems and other intricate molecular architectures. Its utility stems from the ortho-positioning of the nitro and chloro substituents, which activates the molecule for key transformations such as nucleophilic aromatic substitution (SNAr) and reductive cyclization.
This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals a comprehensive overview of their respective reactivities, applications, and performance based on available experimental data. We will delve into the nuances of these alternatives, providing not just protocols, but the underlying chemical principles that govern their behavior.
The Benchmark: Understanding this compound
This compound is a valued intermediate due to the electronic properties imparted by its functional groups. The potent electron-withdrawing nature of the adjacent nitro group significantly activates the chloro substituent for displacement by nucleophiles. This reactivity is foundational to its role in constructing heterocyclic cores, which are prevalent in many biologically active compounds.[1] Beyond pharmaceuticals, it is also a key component in the development of agrochemicals like herbicides and fungicides.[1]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Nucleophilic Aromatic Substitution (SNAr)" --> B{Key Intermediate}; B -- "Reductive Cyclization" --> C[Heterocyclic Scaffolds]; C -- "Further Functionalization" --> D[APIs, Agrochemicals]; }
Caption: General synthetic utility of this compound.
Halogen-Modulated Alternatives: A Comparative Analysis
The most direct alternatives to this compound are its halogen analogues. The choice of halogen can significantly influence reactivity, cost, and substrate scope.
Methyl 3-fluoro-2-nitrobenzoate
The fluoro analogue stands out due to the high electronegativity of fluorine, which makes it an excellent leaving group in SNAr reactions. This enhanced reactivity often allows for milder reaction conditions, which can be advantageous when working with sensitive substrates.
-
Expertise & Experience: The enhanced reactivity of the C-F bond in SNAr is a well-established principle. The fluorine atom's ability to stabilize the intermediate Meisenheimer complex, coupled with its high electronegativity, facilitates nucleophilic attack. This often translates to lower reaction temperatures and shorter reaction times compared to its chloro counterpart.
-
Trustworthiness: In pharmaceutical R&D, Methyl 3-fluoro-2-nitrobenzoate is a versatile building block.[2] The fluorine atom can also enhance the pharmacokinetic properties of the final drug molecule, such as metabolic stability and membrane permeability.[2] The nitro group can be readily reduced to an amine, opening pathways to a variety of heterocycles.[2]
-
Synthesis: It is typically synthesized via the esterification of 3-fluoro-2-nitrobenzoic acid or through the nitration of methyl 3-fluorobenzoate.[2][3]
Methyl 3-bromo-2-nitrobenzoate
The bromo derivative offers a different reactivity profile. While bromine is a better leaving group than chlorine in many contexts, the nuances of SNAr on an aromatic ring can alter this expectation. However, the C-Br bond is particularly useful for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a synthetic avenue less accessible with the chloro and fluoro analogues.
-
Expertise & Experience: The true value of the bromo analogue lies in its dual reactivity. It can participate in SNAr reactions, but more importantly, it serves as an excellent handle for palladium- or copper-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, alkyl, and amino groups at the 3-position, significantly expanding the molecular diversity achievable from this scaffold.
-
Trustworthiness: Methyl 2-bromo-3-nitrobenzoate is a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[4] Its reactivity allows for the construction of complex molecular structures essential in drug discovery.[4]
Isomeric Alternatives: Shifting Reactivity
Altering the substitution pattern on the benzene ring provides another set of alternatives with distinct chemical behaviors.
Methyl 2-chloro-3-nitrobenzoate
In this isomer, the positions of the chloro and nitro groups are swapped. This seemingly minor change has a significant impact on the activation of the chlorine atom for SNAr.
-
Expertise & Experience: With the nitro group now in the meta position relative to the chlorine, its ability to activate the leaving group through resonance stabilization of the Meisenheimer complex is diminished. However, the inductive electron-withdrawing effect still plays a role. This reduced reactivity can be exploited for selective transformations in multifunctional molecules.
-
Trustworthiness: This compound is a vital intermediate in various advanced chemical syntheses.[1] It is particularly useful in the preparation of benzothiadiazole derivatives, which have applications as agrochemical microbicides.[1][5]
-
Synthesis: A common method for its synthesis is the esterification of 2-chloro-3-nitrobenzoic acid using methanol in the presence of an acid catalyst like sulfuric acid.[5]
Performance Data: A Tabular Comparison
| Reagent | CAS Number | Key Advantages | Typical Applications |
| This compound | 13439-02-4 | Balanced reactivity, cost-effective | General heterocyclic synthesis |
| Methyl 3-fluoro-2-nitrobenzoate | 1214353-57-7 | High reactivity in SNAr, milder conditions, potential for improved pharmacokinetics | Pharmaceutical intermediates, synthesis of fluorinated compounds[2] |
| Methyl 3-bromo-2-nitrobenzoate | 5337-09-7 | Amenable to cross-coupling reactions, dual reactivity | Synthesis of complex molecules via cross-coupling and SNAr[4] |
| Methyl 2-chloro-3-nitrobenzoate | 53553-14-3 | Different reactivity profile, useful for selective synthesis | Agrochemical microbicides, benzothiadiazole derivatives[1][5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-3-nitrobenzoate
This protocol describes a standard esterification procedure.
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Magnesium sulfate
Procedure:
-
To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL).[5]
-
Stir the reaction mixture overnight under reflux conditions.[5]
-
After the reaction is complete, remove the methanol by vacuum concentration.[5]
-
Add water to the residue and extract with ethyl acetate.[5]
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.[5]
-
Dry the organic phase with magnesium sulfate.[5]
-
Obtain the target compound as a white solid by vacuum concentration (yields are typically high, around 99%).[5]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="2-chloro-3-nitrobenzoic acid\n+ Methanol"]; B [label="Add H2SO4 (cat.)"]; C [label="Reflux overnight"]; D [label="Workup:\n- Remove MeOH\n- EtOAc extraction\n- Washes"]; E [label="Dry and concentrate"]; F [label="Methyl 2-chloro-3-nitrobenzoate"]; A -> B -> C -> D -> E -> F; }
Caption: Workflow for the synthesis of Methyl 2-chloro-3-nitrobenzoate.
Protocol 2: Copper-Catalyzed Amination of a Bromo-Substituted Benzoic Acid
This protocol illustrates a reaction where a bromo-substituted analogue would be superior to a chloro-substituted one. This is a general procedure for the amination of 2-bromobenzoic acids.
Materials:
-
2-bromobenzoic acid derivative
-
Aliphatic or aromatic amine
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder
-
Copper(I) oxide (Cu₂O)
-
2-Ethoxyethanol
Procedure:
-
Combine the 2-bromobenzoic acid, the amine, K₂CO₃, and catalytic amounts of Cu powder and Cu₂O in a reaction vessel.[6]
-
Add 2-ethoxyethanol as the solvent.[6]
-
Reflux the mixture at 130 °C for 24 hours under a nitrogen atmosphere.[6]
-
After cooling, pour the reaction mixture into water.[6]
-
Acidify the filtrate with diluted HCl to precipitate the crude product.[6]
-
Further purification can be achieved by dissolving the residue in an aqueous Na₂CO₃ solution, filtering, and re-precipitating with acid.[6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; A[2-Bromobenzoic Acid + Amine] --> B{Cu/Cu₂O Catalyst, K₂CO₃}; B --> C[Reflux in 2-Ethoxyethanol]; C --> D[Aqueous Workup & Acidification]; D --> E[N-Aryl/Alkyl Anthranilic Acid]; }
Caption: General workflow for copper-catalyzed amination.
Mechanistic Insights: The SNAr Pathway
The primary reaction pathway for these reagents is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The ortho-nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.
-
Leaving Group Departure: The halogen atom departs, and the aromaticity of the ring is restored.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
The rate of the SNAr reaction is highly dependent on the nature of the halogen (F > Cl > Br > I) because the first step (nucleophilic attack) is rate-determining. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, thus accelerating the reaction.
Conclusion
While this compound remains a workhorse in chemical synthesis, a nuanced understanding of its alternatives can unlock more efficient and versatile synthetic routes.
-
Methyl 3-fluoro-2-nitrobenzoate is the reagent of choice for rapid SNAr reactions under mild conditions.
-
Methyl 3-bromo-2-nitrobenzoate offers the unique advantage of being amenable to powerful cross-coupling chemistries, vastly expanding the scope of accessible analogues.
-
Isomeric alternatives like Methyl 2-chloro-3-nitrobenzoate provide a different reactivity profile that can be leveraged for selective transformations.
The optimal choice of reagent is ultimately dictated by the specific synthetic challenge, including the nature of the nucleophile, the desired reaction type (SNAr vs. cross-coupling), and the overall synthetic strategy. By considering these alternatives, researchers can enhance their synthetic capabilities and accelerate the discovery and development of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Methyl 3-chloro-2-nitrobenzoate and its Isomeric Alternatives
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of the right building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Nitrobenzoate esters are a cornerstone class of intermediates, prized for their versatile reactivity. The strategic placement of nitro, chloro, and ester functionalities on the aromatic ring creates a nuanced reactivity profile. This guide provides an in-depth comparison of methyl 3-chloro-2-nitrobenzoate against other key nitrobenzoate esters, offering field-proven insights and experimental data to inform your selection process.
Physicochemical and Reactivity Profile: A Comparative Overview
The subtle shifts in substituent positions across the benzene ring lead to significant differences in physical properties and chemical reactivity. These differences are not arbitrary; they are governed by the interplay of steric hindrance and electronic effects (both inductive and resonance). Understanding these principles is paramount for any researcher designing a synthetic pathway.
The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution (EAS) and directing incoming electrophiles to the meta position.[1][2] Conversely, it activates the ring for nucleophilic aromatic substitution (NAS). The chloro group (-Cl) is also deactivating but, due to its lone pairs, acts as an ortho, para-director in EAS.[3] The methyl ester group (-COOCH₃) is a meta-directing deactivator.[4][5] The combination of these groups on a single scaffold creates a unique chemical personality for each isomer.
Below is a summary of key properties for this compound and its alternatives.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Reactivity Insights |
| This compound | 215.59[6] | N/A | The ortho nitro group provides significant steric hindrance around the ester and the C2 position. The chloro and nitro groups strongly deactivate the ring. | |
| Methyl 2-chloro-3-nitrobenzoate | 215.59[7] | 70[8] | Useful in preparing agrochemical microbicides.[9] The chloro and nitro groups are positioned to influence reactivity for NAS at the C2 position. | |
| Methyl 2-chloro-5-nitrobenzoate | 215.59[10] | N/A | The para relationship between the chloro and nitro groups enhances activation for NAS at the C2 position. | |
| Methyl 5-chloro-2-nitrobenzoate | 215.59[11] | N/A | An intermediate for the vasopressin V2-receptor antagonist tolvaptan.[11] The nitro group at C2 sterically hinders the ester. | |
| Methyl 2-nitrobenzoate | 181.15 | ~24 | A key intermediate for medicines and dyes.[12] The ortho nitro group sterically hinders the ester, affecting saponification rates. | |
| Methyl 3-nitrobenzoate | 181.15 | 74-78[13][14] | The classic product of methyl benzoate nitration; electronic deactivation is pronounced with minimal steric hindrance from the nitro group.[15] | |
| Methyl 4-nitrobenzoate | 181.15 | 94 | The ester and nitro groups are para, minimizing steric interactions but maximizing electronic communication through the ring. |
Synthesis Strategies: From Acid to Ester
The most common and industrially scalable methods for synthesizing these esters involve the esterification of the corresponding substituted benzoic acid. Fischer esterification, which utilizes an alcohol in the presence of a catalytic amount of strong acid, is a robust and well-established method.
Caption: Generalized workflow for Fischer esterification.
An alternative route is the nitration of a precursor ester, such as methyl benzoate. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile.[16] The regioselectivity is dictated by the existing substituents on the ring. For instance, nitrating methyl benzoate predominantly yields methyl 3-nitrobenzoate because the ester group directs the incoming electrophile to the meta position.[5][15]
Comparative Reactivity: A Deeper Dive
The utility of these molecules is defined by their downstream reactions. Here, we compare their performance in a key synthetic transformation: the reduction of the nitro group.
Nitro Group Reduction: A Gateway to Amines
The conversion of an aromatic nitro group to an amine is a foundational step in the synthesis of countless pharmaceuticals, including the anticancer drug Lenalidomide, which uses a nitrobenzoate intermediate.[17][18] The efficiency of this reduction can be significantly influenced by the electronic environment and steric hindrance imposed by other substituents.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a very clean and efficient method. However, it is sensitive to other functional groups that can be reduced (e.g., alkenes, alkynes) and can be poisoned by sulfur-containing compounds. The presence of a halogen like chlorine can sometimes lead to dehalogenation as a side reaction.
-
Metal/Acid Reduction (e.g., SnCl₂, HCl; Fe, HCl): This is a classic, robust method that is often more tolerant of other functional groups compared to catalytic hydrogenation. Tin(II) chloride is particularly effective and is a common choice in laboratory settings for its reliability.
Qualitative Reactivity Comparison for Nitro Group Reduction: The rate of reduction is generally hindered by bulky groups positioned ortho to the nitro group. These groups can block the nitro group's access to the catalyst surface or the reducing agent.
Methyl 4-nitrobenzoate > Methyl 3-nitrobenzoate > Methyl 2-chloro-5-nitrobenzoate > Methyl 5-chloro-2-nitrobenzoate > Methyl 2-nitrobenzoate > this compound
This predicted trend is based on the steric environment around the nitro group. In this compound, the nitro group is flanked by two substituents (the ester and the chloro group), creating the most significant steric hindrance in this series, which is expected to slow the reaction rate considerably.[19]
Caption: Logical flow of nitro group reduction and steric effects.
Experimental Protocol: Reduction of Methyl 2-Nitrobenzoate
This protocol provides a self-validating system for the reduction of a representative nitrobenzoate ester to its corresponding amine using tin(II) chloride. The choice of methyl 2-nitrobenzoate serves as a good model due to its commercial availability and the importance of its product, methyl anthranilate.
Objective: To synthesize methyl 2-aminobenzoate from methyl 2-nitrobenzoate.
Materials:
-
Methyl 2-nitrobenzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 2-nitrobenzoate (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).
-
Scientist's Note: Ethanol is chosen as the solvent for its ability to dissolve both the organic starting material and the inorganic reducing agent to a reasonable extent, facilitating a homogeneous reaction.
-
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (3.0 eq).
-
Initiation: Slowly add concentrated HCl down the condenser until the solution becomes clear, then add an additional portion (approx. 2.5 mL per gram of SnCl₂·2H₂O). Heat the mixture to reflux (approx. 78°C).
-
Scientist's Note: The acidic environment is crucial for the reduction mechanism with SnCl₂. The reaction is exothermic; controlled heating to reflux ensures a consistent reaction rate towards completion.
-
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 1-3 hours).
-
Trustworthiness Check: TLC provides a direct visual confirmation of the conversion of the non-polar starting material to the more polar amine product, ensuring the reaction has gone to completion before proceeding to workup.
-
-
Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the solution is basic (pH > 8) and effervescence ceases. A thick white precipitate of tin salts will form.
-
Scientist's Note: This step neutralizes the excess acid and precipitates the tin as tin hydroxides/oxides. The resulting amine product is now in its free base form, which is soluble in organic solvents.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Scientist's Note: The water wash removes residual inorganic salts, and the brine wash helps to break up any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Validation: Purify the crude methyl 2-aminobenzoate by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Conclusion and Outlook
The choice between this compound and other nitrobenzoate esters is a strategic decision that hinges on the desired reactivity and synthetic goal. While isomers with less steric crowding around the nitro group, such as methyl 4-nitrobenzoate, are preferable for straightforward nitro-to-amine reductions, highly substituted compounds like this compound offer unique handles for more complex molecular architectures where specific regiochemistry is required for subsequent transformations like nucleophilic aromatic substitution. This guide serves as a foundational tool, empowering researchers to make informed decisions based on the fundamental principles of organic chemistry and the practical realities of the synthesis laboratory.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. bartleby [bartleby.com]
- 5. scribd.com [scribd.com]
- 6. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 7. scbt.com [scbt.com]
- 8. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [m.chemicalbook.com]
- 9. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 10. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. southalabama.edu [southalabama.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 16. aiinmr.com [aiinmr.com]
- 17. innospk.com [innospk.com]
- 18. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 3-chloro-2-nitrobenzoate
For researchers, process chemists, and quality control analysts in the pharmaceutical and agrochemical sectors, the accurate quantification of synthetic intermediates like Methyl 3-chloro-2-nitrobenzoate (CAS No. 42087-81-0) is not merely a procedural step but a cornerstone of product quality, safety, and efficacy. This guide provides an in-depth comparison of robust analytical methodologies for its quantification, moving beyond mere procedural lists to explain the fundamental causality behind experimental choices. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.
This compound is a key building block whose purity can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, selecting an appropriate analytical method—one that is sensitive, specific, and reliable—is of paramount importance. This document compares three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the technical insights needed to make an informed decision based on your laboratory's specific requirements.
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by factors such as the nature of the analyte, the sample matrix, required sensitivity, and the intended purpose of the analysis—be it for routine quality control, impurity profiling, or reference standard certification.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase, followed by UV detection. | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification. | Signal intensity is directly proportional to the number of atomic nuclei; purity is determined relative to a certified internal standard.[1][2][3] |
| Selectivity | High; tunable via column chemistry and mobile phase composition. Specificity must be validated against potential impurities. | Very High; combines chromatographic separation with the mass-to-charge ratio specificity of the mass spectrometer. | High; based on unique chemical shifts of non-equivalent protons. Excellent for distinguishing isomers. |
| Sensitivity | Good to Excellent (ng to low µg range). Dependent on the chromophore of the analyte. | Excellent (pg to ng range), especially in Selected Ion Monitoring (SIM) mode. | Moderate to Good (µg to mg range). Requires higher sample concentration. |
| Quantification | Relative; requires a certified reference standard of the analyte for calibration. | Relative; requires a certified reference standard or a suitable internal standard for calibration. | Absolute/Primary; can determine purity without a specific reference standard of the analyte, using a certified internal standard of a different compound.[4][5] |
| Sample Throughput | High; compatible with autosamplers for unattended analysis of many samples. | Moderate to High; run times can be longer, but modern systems support high throughput. | Moderate; sample preparation is straightforward, but acquisition times can be longer. |
| Instrumentation | Widely available in QC and R&D labs. | Common in analytical R&D and specialized QC labs. | Specialized instrumentation, more common in structural elucidation and academic labs but gaining traction in pharmaceutical analysis. |
| Key Advantage | Robustness, versatility, and widespread adoption for routine QC. | Unmatched specificity for impurity identification and trace-level quantification. | Ability to provide an absolute purity value without requiring an identical analyte standard, making it a powerful orthogonal method.[2] |
Section 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity and assay determination. Its strength lies in its ability to separate a wide range of compounds with high resolution and reproducibility. For this compound, a reversed-phase HPLC method is the logical choice, leveraging the compound's moderate polarity.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 Column): The nonpolar C18 stationary phase provides effective retention for the aromatic ring of the analyte. The interaction is primarily driven by hydrophobic forces.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration, is chosen to ensure that any more polar impurities are eluted early, while the main analyte peak is sharp and well-retained. This approach also effectively elutes any less polar impurities that may be present.
-
UV Detection: The nitroaromatic structure of this compound contains a strong chromophore, making it highly responsive to UV detection. A wavelength around 254 nm is typically effective for aromatic compounds. For method development, a Photo Diode Array (PDA) detector is invaluable for assessing peak purity and selecting the optimal monitoring wavelength.[6]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Detailed Protocol: HPLC Method for this compound
This protocol is adapted from established methods for closely related nitroaromatic isomers and serves as a robust starting point for validation.
-
Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, and UV/PDA detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Syringe filters (0.45 µm, compatible with organic solvents).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-20 min: 10% B to 100% B
-
20-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte.
-
Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm filter prior to injection.
-
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte.
-
Inject the calibration standards followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique offering unparalleled selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for confirming the identity of the main component. Given the volatility of this compound, GC is a highly suitable separation technique.
Causality Behind Experimental Choices
-
Split/Splitless Injection: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading and ensuring sharp peaks, which is suitable for assaying a major component. For trace analysis, a splitless injection would be employed to maximize sensitivity.
-
Capillary GC Column (e.g., SPB-1/HP-5ms): A non-polar 100% dimethyl polysiloxane or 5% phenyl polysiloxane column is chosen. Separation is based primarily on boiling point. This type of column is robust and provides excellent resolution for a wide range of semi-volatile organic compounds.[7]
-
Oven Temperature Program: A temperature ramp is essential for good chromatography. The program starts at a low temperature to trap the analytes at the head of the column, then ramps up to elute compounds in order of increasing boiling point, and ends with a hold at a high temperature to ensure all components are eluted from the column.
-
Electron Ionization (EI) and Selected Ion Monitoring (SIM): Standard EI at 70 eV produces a reproducible fragmentation pattern, creating a "fingerprint" for the molecule. For quantification, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte, filtering out noise from the matrix.[7]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantitative analysis by GC-MS.
Detailed Protocol: GC-MS Method for this compound
This protocol is based on a validated method for related nitroaromatic impurities and is well-suited for the target analyte.[7]
-
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary GC column: SPB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methylene chloride (DCM, analytical grade).
-
-
GC-MS Conditions:
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for this compound (MW 215.59) would likely include the molecular ion (m/z 215) and characteristic fragments (e.g., loss of -OCH3, -NO2). These must be determined by injecting a standard in full scan mode first.
-
-
Preparation of Solutions:
-
Diluent: Methylene chloride (DCM).
-
Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 0.1 to 5 µg/mL) by serial dilution of the stock solution.
-
Sample Solution (approx. 100 µg/mL): Prepare a sample solution in DCM at a concentration that falls within the calibration range.
-
-
Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve based on the peak area of the primary quantifier ion.
-
Inject the sample solution.
-
Quantify the analyte by comparing its peak area to the calibration curve.
-
Section 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that quantifies molecules by relating the integral of a specific resonance signal to the number of protons generating that signal.[3] Unlike chromatographic techniques, it does not require an identical reference standard of the analyte for quantification. Instead, it uses a certified internal standard of a different, stable compound. This makes qNMR an exceptionally powerful tool for certifying the purity of in-house reference standards or for quantifying novel compounds when a standard is unavailable.[1][2]
Causality Behind Experimental Choices
-
Internal Standard Selection: The internal standard (e.g., maleic acid, dimethyl sulfone) must be of high, certified purity, stable, and have resonance signals that are sharp and well-resolved from any analyte or impurity signals.
-
Solvent Selection: A deuterated solvent (e.g., DMSO-d6, CDCl3) that fully dissolves both the analyte and the internal standard is critical.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be carefully controlled. A long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of both analyte and standard) is crucial to allow for complete magnetization recovery between pulses, ensuring the signal integral is directly proportional to the number of nuclei. A 90° pulse angle is used to maximize the signal for a given number of scans.[4]
Experimental Workflow: qNMR Analysis
Caption: Workflow for purity determination by ¹H qNMR.
Detailed Protocol: ¹H qNMR for Purity Assay
-
Instrumentation and Consumables:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance (readable to 0.01 mg).
-
Certified internal standard (e.g., Maleic Acid, purity >99.5%).
-
Deuterated solvent (e.g., DMSO-d6).
-
5 mm NMR tubes.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (e.g., Bruker 'zg30' or 'zg90').
-
Pulse Angle: 30° or 90° (ensure consistency).
-
Relaxation Delay (D1): ≥ 30 seconds (must be optimized based on T1 values).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Number of Scans (NS): 8 to 64, depending on concentration.
-
Temperature: 298 K (regulated).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl ester singlet) and a signal for the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following equation[5]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion and Recommendations
The choice between HPLC, GC-MS, and qNMR for the quantification of this compound depends on the specific analytical challenge.
-
For routine quality control and release testing, the robustness and high throughput of HPLC-UV make it the preferred method. It provides reliable quantification of the main component and can be validated to monitor known impurities.
-
For impurity identification, trace-level analysis, or as an orthogonal confirmatory technique, the superior selectivity and sensitivity of GC-MS are invaluable. It is the method of choice for ensuring that unknown or genotoxic impurities are not present.
-
For the certification of a reference standard or when an identical standard is unavailable, qNMR is the most powerful technique. Its ability to provide an absolute purity value without direct comparison to the same molecule makes it an essential tool in a comprehensive analytical portfolio.
A truly robust quality system will often employ two of these methods orthogonally—for instance, using HPLC for routine assays and GC-MS or qNMR for validation and reference standard characterization—to ensure the highest degree of confidence in the analytical results. This multi-faceted approach embodies the principles of scientific integrity and provides the trustworthy data required for successful drug development and manufacturing.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. rssl.com [rssl.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Characterization of Methyl 3-chloro-2-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Methyl 3-chloro-2-nitrobenzoate and its Analogs
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The specific arrangement of the chloro, nitro, and methyl ester functionalities on the benzene ring imparts unique reactivity and dictates the ultimate structure of the target molecules. Consequently, rigorous characterization of these intermediates is not merely a quality control step but a fundamental necessity to ensure the desired reaction pathways, optimize yields, and guarantee the safety and efficacy of the final product. The presence of isomers or impurities can lead to unwanted side reactions and the formation of potentially toxic byproducts.[2][3]
This guide provides an in-depth comparison of analytical techniques for the characterization of this compound derivatives. We will explore the causal relationships between molecular structure and analytical data, offering field-proven insights to aid in method development and interpretation.
Pillar I: Spectroscopic Characterization - Elucidating the Molecular Fingerprint
Spectroscopic techniques provide a detailed picture of the molecular structure, allowing for the unambiguous identification of the target compound and its potential isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents.
¹H NMR Spectroscopy
For the parent compound, Methyl 2-chloro-3-nitrobenzoate, the three aromatic protons appear as a multiplet, typically with a triplet and two doublets of doublets. The proton ortho to the nitro group is the most deshielded. The methyl ester protons will appear as a sharp singlet, usually around 3.9-4.0 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester is typically found in the 160-170 ppm range. The aromatic carbons directly attached to the chloro and nitro groups will have their chemical shifts significantly influenced by these substituents.
Expected Shifts in Derivatives:
The introduction of additional substituents will alter the chemical shifts and coupling patterns in predictable ways. For instance, an electron-donating group would shield nearby protons and carbons, causing an upfield shift, while an electron-withdrawing group would have the opposite effect.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in this compound derivatives.
Characteristic Absorption Bands:
-
C=O (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
NO₂ (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration around 1530-1550 cm⁻¹ and a symmetric stretching vibration around 1345-1365 cm⁻¹.[4][5]
-
C-Cl (Chloro): The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹.
-
C-H (Aromatic): Stretching vibrations for aromatic C-H bonds appear above 3000 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight of the compound and providing structural information through fragmentation analysis. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical technique.[6]
Expected Fragmentation:
In Electron Ionization (EI) mass spectrometry, nitroaromatic compounds often exhibit characteristic fragmentation patterns. For this compound, one would expect to see:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
-
Loss of OCH₃: A fragment corresponding to [M - 31]⁺.
-
Loss of NO₂: A fragment corresponding to [M - 46]⁺.
-
Loss of COOCH₃: A fragment corresponding to [M - 59]⁺.
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for all chlorine-containing fragments, aiding in their identification.[7]
Pillar II: Chromatographic Separation - Resolving Complex Mixtures
Chromatographic techniques are essential for separating the target derivative from starting materials, byproducts, and isomers. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of nitroaromatic compounds due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds.[8]
Typical HPLC Conditions:
A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[8] Detection is typically performed using a UV detector, as nitroaromatic compounds are strongly chromophoric.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives, GC-MS offers excellent separation efficiency and definitive identification.[6]
Typical GC-MS Conditions:
A non-polar or medium-polarity capillary column (e.g., HP-5ms) is often used. The oven temperature is programmed to ramp up to ensure the elution of all components. The mass spectrometer provides confirmation of the identity of each separated peak.
Comparative Analysis of Analytical Techniques
| Feature | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | HPLC-UV | GC-MS |
| Information Provided | Detailed structural elucidation (connectivity) | Functional group identification | Molecular weight and fragmentation patterns | Purity and quantification | Separation of volatile components, with structural information |
| Specificity | Very High | Moderate | High (with fragmentation data) | Moderate | High |
| Sensitivity | Low to Moderate | Moderate | Very High | High | Very High |
| Applicability | Soluble compounds | Most solid and liquid samples | Wide range of compounds | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Key Advantage | Unambiguous structure determination | Rapid functional group analysis | High sensitivity and structural information | Versatility and quantitative accuracy | High separation efficiency and definitive identification |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-chloro-3-nitrobenzoate
This protocol is adapted from established procedures.[1]
-
To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL).
-
Stir the reaction mixture overnight under reflux.
-
After the reaction is complete, remove the methanol by vacuum concentration.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the solution under vacuum to obtain Methyl 2-chloro-3-nitrobenzoate as a white solid.
Protocol 2: HPLC-UV Analysis
This protocol is a general method for the analysis of nitrobenzoic acid derivatives.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid), 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
Protocol 3: GC-MS Analysis
This protocol is suitable for the analysis of volatile nitroaromatic compounds.[6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 250 °C.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI).
Visualization of Analytical Workflow
Caption: A typical workflow for the synthesis and characterization of this compound derivatives.
Logical Relationships in Spectroscopic Data Interpretation
Caption: The influence of molecular structure on key spectroscopic parameters.
Conclusion
The comprehensive characterization of this compound derivatives is a multi-faceted process that relies on the synergistic use of spectroscopic and chromatographic techniques. A thorough understanding of how structural modifications influence the analytical data is paramount for accurate identification, purity assessment, and ultimately, the successful development of novel pharmaceutical and agrochemical products. This guide provides a framework for approaching the characterization of this important class of compounds, emphasizing the importance of a logical, data-driven approach.
References
- 1. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Methyl 3-Chloro-2-Nitrobenzoate
Introduction
Methyl 3-chloro-2-nitrobenzoate is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] Its chemical structure, featuring a chloro substituent ortho to a strongly electron-withdrawing nitro group, presents a significant synthetic challenge. This electronic arrangement deactivates the aryl chloride towards the crucial oxidative addition step in many catalytic cycles, demanding highly efficient and specialized catalyst systems.
This guide provides a comprehensive comparative analysis of various catalytic strategies for promoting carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bond formation with this compound. We will delve into the mechanistic underpinnings of palladium, nickel, and copper-based systems, as well as emerging photocatalytic methods. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to select the optimal catalyst for their specific synthetic goals, thereby transforming this challenging substrate into a versatile molecular scaffold.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium catalysis remains the most established and versatile method for cross-coupling reactions.[2] For an electron-deficient substrate like this compound, the success of the reaction is critically dependent on the choice of ligand, which must be sufficiently electron-rich and sterically bulky to promote the challenging oxidative addition of the C-Cl bond to the Pd(0) center.[3][4]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[5]
Causality Behind Catalyst Selection: For electron-deficient aryl chlorides, the oxidative addition step is often rate-limiting. To overcome this barrier, bulky, electron-rich dialkylbiarylphosphine ligands such as SPhos and XPhos are employed.[3] These ligands stabilize the monomeric Pd(0) species and promote the C-Cl bond cleavage.
Performance Comparison: While direct comparative data for this compound is sparse, extensive studies on the structurally analogous 3-chloro-4-nitrobenzoic acid provide excellent predictive power.[6]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | Phenylboronic acid | 95[6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 4-Methoxyphenylboronic acid | 92[6] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 16 | 3,5-Dimethylphenylboronic acid | 88[6] |
| 10% Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80 | 24 | Phenylboronic acid | 75[6] |
Table 1: Performance of various palladium catalyst systems for the Suzuki coupling of the analogous substrate 3-chloro-4-nitrobenzoic acid.[6]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[7] The reaction couples an amine with an aryl halide and has seen the development of several "generations" of catalysts to handle increasingly challenging substrates.[7][8] For a substrate like this compound, highly active catalyst systems are required.
Catalyst & Ligand Choice: Ligands such as BippyPhos have demonstrated an exceptionally broad scope, proving effective for coupling a wide variety of amines with challenging heteroaryl chlorides.[9] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical to deprotonate the amine without competing in the catalytic cycle.
Performance Insights: Catalyst systems based on bulky biarylphosphine ligands are generally required. For instance, the BippyPhos/[Pd(cinnamyl)Cl]₂ system is capable of catalyzing the amination of a variety of functionalized (hetero)aryl chlorides with primary and secondary amines, NH heterocycles, and even ammonia.[9] This suggests high potential for successful coupling with this compound.
Heck Reaction for C-C Bond Formation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[10] While highly valuable, its application to deactivated aryl chlorides can be less efficient than the Suzuki coupling. The reaction is typically catalyzed by palladium complexes like Pd(OAc)₂ in the presence of a phosphine ligand and a base.[10][11]
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Potent Alternative
Nickel catalysts are gaining prominence as a powerful alternative to palladium. Nickel is more earth-abundant and thus less expensive. Kinetically, oxidative addition can be more facile with nickel than palladium, making it particularly suitable for unreactive electrophiles like aryl chlorides.[3]
Mechanistic Advantage: Nickel can access Ni(I) and Ni(III) oxidation states more readily than palladium, opening up one-electron radical pathways that can be advantageous for certain transformations and avoid issues like β-hydride elimination.[3][12]
Applications:
-
C-S Coupling: Nickel has proven effective for the cross-coupling of sterically hindered aryl triflates with alkyl thiols, a transformation that is challenging for palladium.[13] This suggests high potential for C-S bond formation on the this compound scaffold.
-
C-C Coupling: Nickel-NHC (N-Heterocyclic Carbene) complexes have been shown to catalyze the cross-coupling of alkyl Grignard reagents with various substrates.[14] Electron-deficient olefin ligands can also be used to promote challenging C-C bond-forming reductive eliminations from nickel centers.[15]
Copper-Catalyzed Cross-Coupling: A Classic Reimagined
Copper catalysis, particularly for C-N bond formation (Ullmann condensation), predates modern palladium methods. Recent advances have made these reactions milder and more versatile.
Reductive Coupling of Nitroarenes: A significant development is the copper-catalyzed reductive coupling of nitroarenes with aryl boronic acids to form diarylamines.[16] This reaction is directly applicable to our substrate, using the nitro group as a synthetic handle. The process uses a simple copper salt (e.g., Cu(OAc)₂) with a diphosphine ligand and a silane as the terminal reductant.[16] Mechanistic studies suggest the reaction proceeds through a nitrosoarene intermediate, with copper catalyzing both the deoxygenation and the C-N bond formation steps.[16]
Emerging Methods: Photocatalytic Cross-Coupling
Visible-light photoredox catalysis offers an exceptionally mild approach to cross-coupling, operating at or near room temperature.[17] These reactions proceed via single-electron transfer (SET) mechanisms, generating radical intermediates that can engage in productive coupling.
Mechanism & Application: A photocatalyst, upon absorbing light, becomes a potent reductant or oxidant. For aryl halides, the excited photocatalyst can reduce the C-Cl bond to generate an aryl radical, which is then trapped by a coupling partner.[18][19] This strategy avoids the high thermal energy required for traditional oxidative addition, making it tolerant of sensitive functional groups. Systems based on o-phosphinophenolates have shown promise as potent photocatalysts for activating aryl chlorides under visible light for borylation and arylation.[17]
Experimental Protocols and Workflows
A well-designed experiment is crucial for success, especially with challenging substrates.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos[6]
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane, and Water.
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel, and evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Copper-Catalyzed Reductive Amination[16]
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.5 equiv), Cu(OAc)₂ (5 mol%), DPPB (1,4-Bis(diphenylphosphino)butane, 10 mol%), Phenylsilane (3.0 equiv), THF.
-
Procedure:
-
In a nitrogen-filled glovebox, add Cu(OAc)₂ and DPPB to a reaction vial.
-
Add THF and stir for 10 minutes.
-
Add this compound, the arylboronic acid, and finally phenylsilane.
-
Seal the vial and stir at room temperature for 24-48 hours.
-
Monitor the reaction's progress.
-
Upon completion, quench the reaction by adding an aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, and process the organic layer as described in Protocol 1.
-
Conclusion: A Strategic Approach to Catalyst Selection
The successful functionalization of this compound is not a matter of finding a single "best" catalyst, but of selecting the right tool for the specific transformation.
-
For C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura coupling with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos remains the most reliable and highest-yielding starting point.[6]
-
For C-N Bond Formation: The choice is nuanced. A modern Buchwald-Hartwig system offers broad scope for various amine partners.[9] However, for a direct coupling utilizing the inherent nitro group, the copper-catalyzed reductive amination presents an elegant and efficient alternative.[16]
-
For Cost-Effectiveness and Challenging Couplings: Nickel catalysis should be strongly considered, as its distinct reactivity profile may overcome limitations seen with palladium, particularly for C-S bond formation or with highly unreactive partners.[3][13]
-
For Mild Conditions and Functional Group Tolerance: Photoredox catalysis represents the cutting edge. While requiring more specialized setup, its ability to operate at room temperature makes it ideal for complex molecules with sensitive functional groups.[17][19]
By understanding the mechanistic principles and leveraging the comparative data presented, researchers can navigate the complexities of this challenging substrate and efficiently forge the critical bonds needed for the next generation of innovative molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents [organic-chemistry.org]
- 15. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 16. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Photoinduced cross-coupling of aryl halides enabled by n-tetrabutylphosphonium phthalate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-chloro-2-nitrobenzoate
This document provides essential procedural guidance for the safe handling and disposal of methyl 3-chloro-2-nitrobenzoate. As a chlorinated nitroaromatic compound, this substance requires meticulous management to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards. The causality behind each step is explained to empower laboratory personnel with a deep, actionable understanding of the disposal process.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound belongs to a class of compounds (chlorinated nitroaromatics) whose toxicological properties are often not fully investigated.[1][2] Therefore, a cautious approach, treating the substance as potentially hazardous, is the most responsible course of action.
Primary Hazards:
-
Irritation: Analogs of this compound are known to cause skin and eye irritation.[3][4][5] Some may also cause respiratory irritation upon inhalation of dust.[2][3][4]
-
Hazardous Decomposition: In the event of a fire or thermal decomposition, this compound can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[4][6]
-
Environmental Hazard: Uncontrolled release into the environment must be avoided. The compound should not be allowed to enter drains or waterways.[2][7]
Data Presentation: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | N/A (Calculated) |
| Molecular Weight | 215.59 g/mol | N/A (Calculated) |
| Appearance | Solid (Typical for related isomers) | [6] |
| Melting Point | 78 - 80 °C (Data for Methyl 3-nitrobenzoate, an analogous compound) | |
| Boiling Point | 279 °C (Data for Methyl 3-nitrobenzoate, an analogous compound) | |
| Stability | Stable under recommended storage conditions (cool, dry, well-ventilated). | [1][6] |
Regulatory Framework for Disposal
While this compound may not be explicitly named on every hazardous substance list, its chemical nature dictates that its waste stream be managed under stringent environmental regulations. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
The key principle is to manage this chemical waste as hazardous. This is not merely a best practice but a necessary step to comply with regulations such as 40 CFR Part 261, which identifies and lists hazardous wastes.[8] Chlorinated organic compounds are of particular concern to the EPA. For instance, the EPA's "F-list" of hazardous wastes from non-specific sources includes many spent halogenated solvents.[9][10][11] By managing this compound waste as hazardous, you ensure compliance and mitigate risk.
Standard Operating Procedure (SOP) for Disposal
The only professionally acceptable and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste management company.[1][2][5] Direct disposal via sanitary sewer or as common refuse is strictly prohibited.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound, including unadulterated surplus chemical, contaminated personal protective equipment (PPE), and spill cleanup debris, must be designated as hazardous waste.
-
Containerization:
-
Leave the original chemical in its container whenever possible.
-
For other waste streams, use a dedicated, compatible, and properly sealed hazardous waste container. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
-
Segregation (The Causality of "No Mixing"):
-
Crucially, do not mix this waste with any other chemical waste streams. Mixing wastes can lead to unforeseen chemical reactions, complicates the disposal process, and significantly increases disposal costs. Proper segregation is the cornerstone of a safe and efficient waste management program.
-
-
Personal Protective Equipment (PPE) During Handling:
-
Eye Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1][12]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[1]
-
Body Protection: Wear a standard laboratory coat. For larger quantities, impervious clothing may be necessary.[1]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated and labeled Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and under the control of laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[6][7]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
They will coordinate with a licensed hazardous waste disposal contractor who will transport the material for final treatment, which is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous decomposition products.[2]
-
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Experimental Protocol: Spill Containment and Cleanup
-
Evacuate and Alert: Advise personnel to evacuate the immediate area. Ensure the area is well-ventilated.[2]
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3.
-
Containment: Prevent the spill from spreading or entering any drains.[2]
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly with soap and water.
-
Disposal: The container with the spill cleanup debris must be sealed, labeled as hazardous waste, and disposed of according to the SOP in Section 3.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 11. epa.gov [epa.gov]
- 12. echemi.com [echemi.com]
- 13. docsity.com [docsity.com]
A Guide to Personal Protective Equipment for Handling Methyl 3-chloro-2-nitrobenzoate
As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides essential safety and logistical information for handling Methyl 3-chloro-2-nitrobenzoate, a compound that, like many chlorinated nitroaromatic compounds, requires meticulous handling.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally similar chemicals and authoritative safety guidelines to establish a robust framework for its safe management in a laboratory setting.[3]
It is imperative to always consult the specific Safety Data Sheet provided by your chemical supplier before commencing any work. This guide is intended to supplement, not replace, that primary source of information.
Our approach to safety is built on the RAMP principle: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[4]
Recognizing the Hazards: The Chemical Profile
This compound belongs to the family of chlorinated nitroaromatic compounds. This chemical class is associated with several potential hazards:
-
Toxicity: Nitroaromatic compounds are known to be toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][5] Systemic effects can include methemoglobinemia, which reduces the blood's ability to carry oxygen.[5]
-
Irritation: Similar compounds are known to cause skin, eye, and respiratory tract irritation.[3][5]
-
Environmental Persistence: Many chlorinated aromatic compounds are persistent in the environment and require specialized disposal.[2]
-
Reactivity: Aromatic nitro compounds can be reactive and may pose a risk of explosion under specific conditions, such as in the presence of a strong base.[6]
The primary routes of exposure in a laboratory setting are inhalation of dust or aerosols, direct skin contact, and eye contact from splashes.
Assessing and Minimizing Risk: Your Personal Protective Equipment (PPE) Protocol
The cornerstone of minimizing risk is the consistent and correct use of PPE in conjunction with engineering controls like chemical fume hoods. The level of PPE required depends on the scale of the experiment and the specific procedure being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if outside a fume hood or if dust is generated (N95 or higher) |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Running Reactions/Transfers | Chemical Safety Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat & Chemical-Resistant Apron | Not required if performed in a fume hood |
| Handling Large Quantities (>50g) | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat or Suit | Required if potential for aerosolization exists (use respirator with organic vapor cartridge) |
| Cleaning Spills | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Lab Coat or Suit | Required (use respirator with organic vapor and particulate filters) |
Detailed PPE Selection and Use
Eye and Face Protection
-
Rationale: To prevent contact with chemical splashes or airborne particles that can cause serious eye irritation or injury.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[7]
-
Enhanced Protection: A full-face shield should be worn over safety goggles when handling larger volumes, during transfers where splashing is likely, or when working with reactions under pressure.
Skin and Body Protection
-
Rationale: To prevent skin absorption, which is a primary route of exposure for nitroaromatic compounds.[6]
-
Gloves:
-
Type: Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.
-
Technique: Use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.
-
-
Lab Coat: A flame-resistant lab coat that fits properly should be worn and kept buttoned.
-
Apron: A chemical-resistant apron worn over the lab coat provides an additional barrier during transfers and other high-splash-risk procedures.
Respiratory Protection
-
Rationale: To prevent the inhalation of harmful dust or vapors.
-
When to Use: Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. However, if you are weighing the solid compound outside of a fume hood, or if there is any risk of aerosol generation, a respirator is necessary.
-
Type: For dusts, a NIOSH-approved N95 respirator is the minimum. For vapors or when working with solutions outside of a hood, an air-purifying respirator with organic vapor cartridges should be used. A complete respiratory protection program, including fit-testing, is required by OSHA for mandatory respirator use.[8]
Operational Plan: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If needed, put on a chemical-resistant apron.
-
Respirator (if required): Perform a seal check to ensure it fits properly.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure requires it.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (Taking Off):
This process is designed to contain contaminants.
-
Gloves: Remove gloves using the proper technique. Peel one glove off by grasping the cuff, turning it inside out. With your ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them immediately in a designated hazardous waste container.
-
Apron (if used): Unfasten and remove without touching the front surface.
-
Face Shield and Goggles: Remove by handling the head strap, not the front.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.
-
Respirator (if used): Remove last, after you have left the immediate work area.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on risk assessment.
Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety.
-
Solid and Liquid Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed hazardous waste container designated for "Chlorinated Nitroaromatic Compounds."
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials must be placed in a sealed bag or container and disposed of as solid hazardous waste.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous chemical waste.[9] Subsequent rinses can also be collected. After rinsing and air-drying, the container can be managed for disposal or recycling according to your institution's policies.
Never dispose of this chemical down the drain or in the regular trash.[10]
Emergency Preparedness
-
Spills: In case of a small spill inside a fume hood, absorb it with an inert material (e.g., vermiculite or sand), collect the material in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CHLORONITROBENZENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. NIOSH Pocket Guide to Chemical Hazards | Office of Justice Programs [ojp.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Safe Use and Disposal of Household Chemicals | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 11. home.miracosta.edu [home.miracosta.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
